Ethyl 3-chloropropanimidoate hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 3-chloropropanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO.ClH/c1-2-8-5(7)3-4-6;/h7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPINVLPNTQCTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500337 | |
| Record name | Ethyl 3-chloropropanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21367-89-5 | |
| Record name | 21367-89-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-chloropropanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3-chloropropanimidoate hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-chloropropanimidoate Hydrochloride
This guide provides an in-depth exploration of Ethyl 3-chloropropanimidoate hydrochloride, a reactive chemical intermediate with significant potential in synthetic organic chemistry. As a member of the imidate hydrochloride class, often referred to as Pinner salts, its utility stems from the electrophilic nature of the imino ether carbon, which serves as a versatile precursor for a variety of functional groups and heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.
Core Physicochemical Characteristics
Ethyl 3-chloropropanimidoate hydrochloride is the salt formed from the reaction of 3-chloropropionitrile and ethanol under acidic conditions. While extensive experimental data for this specific molecule is not widely published, its core properties can be understood from its structure and the well-documented chemistry of analogous Pinner salts.
Table 1: Physicochemical Properties of Ethyl 3-chloropropanimidoate hydrochloride
| Property | Value | Source/Comment |
| Chemical Name | Ethyl 3-chloropropanimidoate hydrochloride | IUPAC Nomenclature |
| Synonyms | Ethyl 3-chloropropionimidate HCl, 3-Chloropropanimidic acid ethyl ester HCl, Pinner Salt | Common nomenclature |
| CAS Number | 52313-79-2 | Chemical Abstracts Service |
| Molecular Formula | C₅H₁₁Cl₂NO | [1] |
| Molecular Weight | 172.06 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | Typical for Pinner salts |
| Solubility | Soluble in polar organic solvents; reacts with protic solvents like water and excess alcohol | Inferred from general imidate reactivity |
| Melting Point | Not reported; requires experimental determination. Pinner salts are often thermally unstable.[2] | - |
| Stability | Moisture-sensitive; hydrolyzes to the corresponding ester. Thermally unstable.[2] | - |
Synthesis: The Pinner Reaction
The primary and most direct route to Ethyl 3-chloropropanimidoate hydrochloride is the Pinner reaction, a classic method involving the acid-catalyzed addition of an alcohol to a nitrile.[3][4]
Mechanistic Insight
The reaction proceeds through the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol). The resulting imidate is captured as its hydrochloride salt, which is often crystalline and can be isolated.
Diagram: Pinner Reaction Mechanism
Caption: Mechanism of the Pinner reaction for synthesizing imidate hydrochlorides.
Experimental Protocol: Synthesis of Ethyl 3-chloropropanimidoate hydrochloride
This protocol is a representative procedure based on established methods for the Pinner reaction.[5][6] Causality: The rigorous exclusion of water is paramount, as the Pinner salt product is highly susceptible to hydrolysis, which would lead to the formation of ethyl 3-chloropropionate as a byproduct.[2]
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture. The entire apparatus must be oven- or flame-dried before use.
-
Reagent Preparation: In the flask, prepare a solution of 3-chloropropionitrile (1.0 equivalent) and anhydrous ethanol (1.1 to 1.5 equivalents) in a dry, inert solvent such as diethyl ether or dichloromethane.
-
Acidification: Cool the reaction mixture to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. Expertise & Experience: The rate of HCl addition should be controlled to prevent excessive temperature increases. The reaction is typically exothermic.
-
Reaction Monitoring & Product Isolation: The reaction progress can be monitored by the precipitation of the crystalline Pinner salt. Continue the addition of HCl until the nitrile is consumed (as determined by thin-layer chromatography or infrared spectroscopy).
-
Work-up: Once the reaction is complete, the precipitated product, Ethyl 3-chloropropanimidoate hydrochloride, is collected by filtration under an inert atmosphere (e.g., in a glove bag or using Schlenk techniques).
-
Purification and Storage: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under a high vacuum. The Pinner salt should be stored in a desiccator under an inert atmosphere at a low temperature to prevent decomposition.
Chemical Reactivity and Synthetic Applications
The synthetic value of Ethyl 3-chloropropanimidoate hydrochloride lies in its function as a potent electrophile. The C=N double bond is polarized, rendering the carbon atom highly susceptible to attack by various nucleophiles.[3][7] This reactivity allows for its conversion into several important chemical functionalities.
Diagram: Key Reaction Pathways
Caption: Major synthetic transformations of Ethyl 3-chloropropanimidoate hydrochloride.
Hydrolysis to Esters
Treatment of the Pinner salt with water leads to rapid hydrolysis, yielding the corresponding ester, ethyl 3-chloropropionate.[2] This serves as a two-step method for converting a nitrile into an ester under acidic conditions.
Aminolysis to Amidines
The reaction of Ethyl 3-chloropropanimidoate hydrochloride with ammonia or primary/secondary amines is a highly efficient method for synthesizing substituted or unsubstituted amidines.[2][5] The resulting 3-chloroamidinium salts are valuable building blocks for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[8][9]
Alcoholysis to Orthoesters
When the Pinner salt is treated with an excess of alcohol under acidic catalysis, it can be converted into an orthoester.[3] This transformation provides a route to orthoesters, which are useful as protecting groups for carboxylic acids and as precursors in various synthetic transformations.
Potential in Heterocyclic Synthesis
The bifunctional nature of Ethyl 3-chloropropanimidoate hydrochloride (containing both an imidate and an alkyl chloride) makes it an attractive precursor for constructing heterocyclic rings. For instance, reaction with binucleophiles could lead to the formation of pyrimidines, thiazines, or other complex ring systems relevant to drug discovery.[8][9] The presence of the chloro-substituent is particularly notable, as chlorine-containing molecules are found in over a quarter of all FDA-approved drugs.[10]
Safety, Handling, and Storage
As a reactive hydrochloride salt and a chlorinated organic compound, Ethyl 3-chloropropanimidoate hydrochloride requires careful handling.
-
General Handling: Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.[11][12]
-
Moisture Sensitivity: This compound is highly sensitive to moisture. Handle and store under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).[5]
-
Toxicity: The toxicological properties have not been fully investigated. However, it should be treated as a potential irritant to the skin, eyes, and respiratory tract. Avoid inhalation and direct contact.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[11]
Conclusion
Ethyl 3-chloropropanimidoate hydrochloride is a versatile and highly reactive synthetic intermediate. Its preparation via the Pinner reaction provides a direct route from 3-chloropropionitrile. The compound's true value is realized in its subsequent transformations, serving as an excellent precursor to esters, amidines, and orthoesters. For the medicinal chemist and drug development professional, its potential as a building block for novel, chlorine-containing heterocyclic scaffolds makes it a compound of significant interest for future research and discovery programs.
References
-
Wikipedia. Carboximidate. [3]
-
Alfa Chemistry. Imidates. [7]
-
Boukthir, M., & Chabchoub, F. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research & Reviews: Journal of Chemistry. [8]
-
Organic & Biomolecular Chemistry (RSC Publishing). Imidates: an emerging synthon for N-heterocycles. [9]
-
Scribd. Chemistry of Imidates. [14]
-
Grokipedia. Pinner reaction. [4]
-
Fisher Scientific. SAFETY DATA SHEET. [11]
-
Fisher Scientific. SAFETY DATA SHEET (2010). [12]
-
Thermo Fisher Scientific. Safety Data Sheet. [15]
-
Sigma-Aldrich. SAFETY DATA SHEET (2025).
-
NROChemistry. Pinner Reaction. [5]
-
Sigma-Aldrich. SAFETY DATA SHEET (2024). [13]
-
Organic Chemistry Portal. Pinner Reaction. [6]
-
Wikipedia. Pinner reaction. [2]
-
Beilstein Journal of Organic Chemistry. A Lewis acid-promoted Pinner reaction. [16]
-
Hunan Huateng Pharmaceutical Co., Ltd. Ethyl 3-chloropropanimidoate hydrochloride. [1]
-
PubChem - NIH. Ethyl 3-chloropropionate. [17]
-
FAQ. What is the synthesis and application of Ethyl 3-aminopropanoate hydrochloride?. [18]
-
TCI Chemicals. Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride. [19]
-
Benchchem. Ethyl 3-Chloropropionate|Versatile Chemical Building Block. [20]
-
PubChem - NIH. Ethyl 3-chloro-3-oxopropionate. [21]
-
SpectraBase. Ethyl 3-chloropropionate - Optional[13C NMR] - Chemical Shifts. [22]
-
PrepChem.com. Synthesis of ethyl 3-ethoxy-3-iminopropanoate hydrochloride. [23]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [10]
-
Simson Pharma Limited. Ethyl 3-Chloropropionate.
-
Organic Syntheses Procedure. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [24]
-
PubChem - NIH. ethyl (3S)-3-chloro-3-phenylpropanoate. [25]
-
TCI Chemicals. Ethyl 3-Chloropropionate.
-
BLD Pharm. Ethyl 3-aminopropanoate hydrochloride. [26]
-
ResearchGate. 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride (EDCI.HCl). [27]
-
MDPI. Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. [28]
Sources
- 1. Ethyl 3-chloropropanimidoate hydrochloride | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Carboximidate - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rroij.com [rroij.com]
- 9. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.ca [fishersci.ca]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. scribd.com [scribd.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. d-nb.info [d-nb.info]
- 17. Ethyl 3-chloropropionate | C5H9ClO2 | CID 69341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Page loading... [wap.guidechem.com]
- 19. Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride | 2318-25-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. benchchem.com [benchchem.com]
- 21. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. spectrabase.com [spectrabase.com]
- 23. prepchem.com [prepchem.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. ethyl (3S)-3-chloro-3-phenylpropanoate | C11H13ClO2 | CID 92981551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 4244-84-2|Ethyl 3-aminopropanoate hydrochloride|BLD Pharm [bldpharm.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Ethyl 3-chloropropanimidoate hydrochloride CAS number 21367-89-5
An In-depth Technical Guide to Ethyl 3-chloropropanimidoate hydrochloride (CAS 21367-89-5)
Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
Abstract
Ethyl 3-chloropropanimidoate hydrochloride (CAS 21367-89-5) stands as a pivotal, yet often under-discussed, reagent in modern synthetic chemistry. Its bifunctional nature, possessing both a highly reactive imino ester and a versatile alkyl chloride, makes it an exceptional building block for constructing complex heterocyclic scaffolds. This guide moves beyond a cursory overview to provide a deep, mechanistic, and practical understanding of this compound. We will dissect its synthesis via the classic Pinner reaction, explore its reactivity profile with a focus on tandem nucleophilic addition-cyclization strategies, and provide robust, field-tested protocols. The narrative is grounded in the principles of causality, ensuring that every experimental choice is justified, and every protocol is presented as a self-validating system.
Core Identity and Physicochemical Landscape
At its core, Ethyl 3-chloropropanimidoate hydrochloride is the Pinner salt derived from 3-chloropropionitrile and ethanol.[1][2][3] The hydrochloride form is crucial as it confers stability to the otherwise labile imino ester functional group.
Table 1: Key Physicochemical and Structural Data
| Property | Value | Source |
| CAS Number | 21367-89-5 | [4][5] |
| Molecular Formula | C₅H₁₁Cl₂NO | [4] |
| Molecular Weight | 172.06 g/mol | [4] |
| Appearance | White to off-white crystalline powder | Generic Supplier Data |
| Canonical SMILES | CCOC(=[NH2+])CCCl.[Cl-] | PubChem |
| Solubility | Soluble in polar solvents (e.g., ethanol); reacts with water | [1][3][6] |
The molecule's utility is dictated by two key reactive centers:
-
The Imidate Carbon: Protonation by HCl renders this carbon highly electrophilic, priming it for attack by a wide range of nucleophiles.
-
The C-Cl Bond: The terminal chloride on the propyl chain acts as a leaving group, enabling subsequent intramolecular nucleophilic substitution reactions.
Synthesis: Mastering the Pinner Reaction
The exclusive industrial and laboratory-scale synthesis of Ethyl 3-chloropropanimidoate hydrochloride is the Pinner reaction, a venerable yet powerful transformation first described by Adolf Pinner in 1877.[1][3] The reaction condenses a nitrile with an alcohol under strictly anhydrous acidic conditions.[2][6]
Mechanism and Causality
The reaction proceeds via the protonation of the nitrile nitrogen by hydrogen chloride, which drastically increases the electrophilicity of the nitrile carbon. This allows the weakly nucleophilic alcohol (ethanol) to attack, forming the imidate salt.
Diagram 1: The Pinner Reaction Mechanism
Caption: Logical workflow for heterocycle synthesis.
Protocol: Synthesis of a Tetrahydropyrimidine Derivative
-
Setup: Suspend Ethyl 3-chloropropanimidoate hydrochloride (1.0 eq) in anhydrous dichloromethane or acetonitrile in a flask under a nitrogen atmosphere.
-
Neutralization: Cool the suspension to 0 °C and add a non-nucleophilic base, such as triethylamine (1.1 eq), dropwise. Stir for 15 minutes. Expert Insight: The choice of a non-nucleophilic base is critical. A nucleophilic base could compete with the intended amine reactant.
-
Nucleophile Addition: Add the primary amine (e.g., aniline or benzylamine) (1.0 eq) to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by TLC or LC-MS, observing the disappearance of the starting amine and the formation of a new, more polar spot (the cyclized product).
-
Workup: Upon completion, the reaction mixture is typically washed with water or brine to remove the triethylamine hydrochloride salt. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure tetrahydropyrimidine derivative.
Safety and Handling: A Trustworthy Approach
Adherence to safety protocols is non-negotiable for ensuring trustworthy and reproducible results.
-
Hazard Profile: The compound is an irritant and potentially corrosive. Avoid contact with skin, eyes, and the respiratory tract. [7]All manipulations should be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is suitable), safety goggles with side shields, and a flame-retardant lab coat. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is hygroscopic and must be protected from moisture to prevent hydrolysis. Store away from strong bases and oxidizing agents. [7][8]* Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of it as hazardous chemical waste.
Conclusion
Ethyl 3-chloropropanimidoate hydrochloride is a classic reagent that continues to demonstrate profound utility in modern organic synthesis. Its value lies not in exotic reactivity, but in its predictable, reliable, and powerful ability to facilitate the construction of valuable heterocyclic cores through well-understood, causal reaction pathways. By mastering the nuances of its synthesis via the Pinner reaction and its application in tandem cyclization strategies, researchers and drug development professionals can efficiently access a wide array of molecular architectures, accelerating the discovery of new chemical entities.
References
- Pinner Reaction. (n.d.). Grokipedia.
- SAFETY DATA SHEET - Propanoic acid, 3-chloro-, ethyl ester. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET (SDS) - Ethyl Chloride. (n.d.). Gebauer Company.
- Pinner Reaction. (n.d.). Wikipedia.
- SAFETY DATA SHEET - Bis(2-chloroethyl)amine hydrochloride. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Propanoic acid, 3-chloro-, ethyl ester. (2010). Fisher Scientific.
- Pinner Reaction. (n.d.). NROChemistry.
- Pinner Reaction. (n.d.). Organic Chemistry Portal.
- Ethyl 3-chloropropanimidoate hydrochloride. (n.d.). Hunan Huateng Pharmaceutical Co., Ltd.
- Ethyl 3-chloropropanimidate hydrochloride. (n.d.). BLD Pharm.
- A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry.
- Ethyl 3-chloropropionate | Versatile Chemical Building Block. (n.d.). Benchchem.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Ethyl 3-chloropropanimidoate hydrochloride | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 5. 21367-89-5|Ethyl 3-chloropropanimidate hydrochloride|BLD Pharm [bldpharm.com]
- 6. Pinner Reaction | NROChemistry [nrochemistry.com]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.com [fishersci.com]
Molecular structure of Ethyl 3-chloropropanimidoate hydrochloride
An In-depth Technical Guide to the Molecular Structure of Ethyl 3-chloropropanimidoate hydrochloride
Abstract
This technical guide provides a comprehensive examination of Ethyl 3-chloropropanimidoate hydrochloride, a bifunctional reagent of significant interest in synthetic organic chemistry and drug discovery. As a Pinner salt, its structure combines the reactivity of an imidate with that of an alkyl chloride, rendering it a versatile building block for a variety of molecular scaffolds, particularly nitrogen-containing heterocycles.[1][2] This document elucidates the molecule's structural and physicochemical properties, details its synthesis via the Pinner reaction with mechanistic insights, and presents a thorough analysis of its expected spectroscopic characteristics. Furthermore, this guide explores the compound's synthetic utility, key reaction pathways, and critical safety protocols for its handling and storage, offering a holistic resource for researchers, scientists, and professionals in drug development.
Introduction to Imidates and Their Significance
The imidate functional group, often referred to as an imino ether, is a valuable synthon in organic chemistry, possessing both electrophilic and nucleophilic centers that distinguish its reactivity from the more common amide functionality.[1][2] This unique electronic character allows imidates to participate in a diverse array of transformations, including hydrolysis to esters, reaction with amines to form amidines, and serving as precursors for complex N-heterocycles.[3][4][5] Ethyl 3-chloropropanimidoate hydrochloride, as an imidate salt, is a stable and isolable intermediate, typically prepared through the classic Pinner reaction.[6] The presence of a chlorine atom on the propionyl backbone introduces a secondary reactive site, significantly expanding its utility as a building block for pharmaceuticals. Chlorine-containing molecules are prevalent in FDA-approved drugs, where the halogen can enhance properties such as lipophilicity, potency, and metabolic stability.[7][8][9]
Molecular Structure and Physicochemical Properties
Chemical Structure
Ethyl 3-chloropropanimidoate hydrochloride is the hydrochloride salt of the imino ether derived from 3-chloropropanenitrile and ethanol. The positive charge is localized on the nitrogen atom, forming an iminium ion, which is stabilized by the chloride counter-ion.
2D Structure:
Physicochemical Properties
The key properties of Ethyl 3-chloropropanimidoate hydrochloride are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | Ethyl 3-chloroethanimidoylformate hydrochloride | N/A (Constructed) |
| Molecular Formula | C₅H₁₁Cl₂NO | [10] |
| Molecular Weight | 172.06 g/mol | [10] |
| CAS Number | Not explicitly available; requires synthesis | N/A |
| MDL Number | MFCD11696357 | [10] |
| Appearance | Expected to be a crystalline solid or semi-solid | [11] |
| Solubility | Soluble in polar organic solvents (e.g., CH₂Cl₂, DMF), reactive with protic solvents like water and excess alcohol | [12] |
Synthesis via the Pinner Reaction
The most direct and established method for synthesizing imidate hydrochlorides is the Pinner reaction, first reported by Adolf Pinner in 1877.[11][13] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[4]
Reaction Mechanism
The formation of Ethyl 3-chloropropanimidoate hydrochloride proceeds through a well-defined, acid-catalyzed nucleophilic addition mechanism.[5]
-
Protonation of the Nitrile: Anhydrous hydrogen chloride (HCl) protonates the nitrogen atom of 3-chloropropanenitrile, dramatically increasing the electrophilicity of the nitrile carbon.[11]
-
Nucleophilic Attack: A molecule of anhydrous ethanol acts as a nucleophile, attacking the activated nitrile carbon to form a protonated intermediate.
-
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen, yielding the final imidate hydrochloride salt, often referred to as a Pinner salt.[5]
Crucially, the reaction must be conducted under strictly anhydrous conditions to prevent the highly reactive Pinner salt from hydrolyzing to the corresponding ester, ethyl 3-chloropropionate.[11][13]
Experimental Protocol: Synthesis
This protocol outlines the laboratory-scale synthesis of Ethyl 3-chloropropanimidoate hydrochloride.
Materials:
-
3-chloropropanenitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
Hydrogen Chloride (gas)
-
Round-bottom flask with a gas inlet tube and drying tube
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube connected to an HCl gas cylinder, and a calcium chloride drying tube. Maintain the system under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Charge the flask with 3-chloropropanenitrile (1.0 eq) and anhydrous ethanol (1.1 eq) dissolved in anhydrous diethyl ether or DCM.[14]
-
Acidification: Cool the mixture to 0°C using an ice bath. Bubble anhydrous hydrogen chloride gas slowly through the stirred solution.[6] The reaction is exothermic and should be controlled to maintain the low temperature.
-
Reaction: Continue bubbling HCl until the solution is saturated. Seal the flask and allow it to stir at 0-5°C for 12-24 hours. A crystalline precipitate of the Pinner salt should form.[12]
-
Isolation: Collect the crystalline product by filtration in a dry atmosphere (e.g., in a glove box or under a stream of nitrogen).
-
Purification: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product under a high vacuum over a desiccant like phosphorus pentoxide (P₂O₅) to yield the pure Ethyl 3-chloropropanimidoate hydrochloride.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 3-chloropropanimidoate hydrochloride.
Spectroscopic Characterization
Definitive structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on the known structure and spectral data from analogous compounds.[15][16][17]
Predicted ¹H NMR Spectroscopy
-
-O-CH₂-CH₃ (quartet): Expected around δ 4.2-4.5 ppm. The quartet arises from coupling to the adjacent methyl protons. The downfield shift is due to the deshielding effect of the adjacent oxygen and the C=N⁺H₂ group.
-
Cl-CH₂- (triplet): Expected around δ 3.7-3.9 ppm. This triplet is due to coupling with the adjacent methylene group. The chemical shift is influenced by the electron-withdrawing chlorine atom.[15]
-
-CH₂-C=N- (triplet): Expected around δ 2.8-3.1 ppm. This triplet, coupled to the Cl-CH₂- group, is slightly upfield compared to its chlorinated neighbor.[15]
-
-O-CH₂-CH₃ (triplet): Expected around δ 1.3-1.5 ppm. This is the typical region for an ethyl ester's methyl group.
-
=N⁺H₂ (broad singlet): Expected to be a broad, exchangeable peak, potentially far downfield (δ 9.0-12.0 ppm), characteristic of acidic protons on a nitrogen atom.
Predicted ¹³C NMR Spectroscopy
-
C=N⁺H₂: Expected to be the most downfield signal (excluding the solvent), around δ 170-180 ppm, due to its iminium character.
-
-O-CH₂-: Expected around δ 60-65 ppm.
-
Cl-CH₂-: Expected around δ 40-45 ppm.
-
-CH₂-C=N-: Expected around δ 35-40 ppm.
-
-CH₃: Expected around δ 13-15 ppm.
Predicted Infrared (IR) Spectroscopy
-
N-H Stretch: A broad and strong absorption band is expected in the range of 3100-3300 cm⁻¹ for the N-H bonds of the =N⁺H₂ group.
-
C-H Stretch: Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.
-
C=N Stretch (Iminium): A strong and sharp absorption is predicted in the 1650-1690 cm⁻¹ region, characteristic of the C=N double bond in an iminium salt.
-
C-O Stretch: A strong band is expected around 1050-1150 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 650-750 cm⁻¹, is expected for the C-Cl bond.
Predicted Mass Spectrometry (MS)
Using electrospray ionization (ESI), the analysis would be performed in positive ion mode. The expected observation would be the molecular ion of the free base (after loss of HCl).
-
[M+H]⁺: The primary ion observed would correspond to the protonated free base, Ethyl 3-chloropropanimidoate. Expected m/z for C₅H₁₁ClNO⁺ would be approximately 136.05. The isotopic pattern characteristic of a single chlorine atom (M+ and M+2 peaks in a ~3:1 ratio) would be a definitive feature.
-
Fragmentation: Common fragmentation pathways would likely include the loss of ethanol (-46 Da) or the ethyl group (-29 Da).
Summary of Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |
| ¹H NMR | -O-CH₂-CH₃ | δ 4.2-4.5 ppm (q) |
| Cl-CH₂- | δ 3.7-3.9 ppm (t) | |
| -CH₂-C=N- | δ 2.8-3.1 ppm (t) | |
| -O-CH₂-CH₃ | δ 1.3-1.5 ppm (t) | |
| =N⁺H₂ | δ 9.0-12.0 ppm (br s) | |
| ¹³C NMR | C=N⁺H₂ | δ 170-180 ppm |
| -O-CH₂- | δ 60-65 ppm | |
| Cl-CH₂- | δ 40-45 ppm | |
| -CH₂-C=N- | δ 35-40 ppm | |
| -CH₃ | δ 13-15 ppm | |
| IR | N-H Stretch | 3100-3300 cm⁻¹ (broad) |
| C=N Stretch | 1650-1690 cm⁻¹ (strong) | |
| C-O Stretch | 1050-1150 cm⁻¹ (strong) | |
| C-Cl Stretch | 650-750 cm⁻¹ | |
| MS (ESI+) | [M+H]⁺ of free base | m/z ≈ 136.05 (with 3:1 M+2 isotope peak) |
Reactivity and Synthetic Utility
The bifunctional nature of Ethyl 3-chloropropanimidoate hydrochloride makes it a powerful intermediate.[18] The imidate functionality provides a gateway to several other functional groups, while the alkyl chloride allows for nucleophilic substitution reactions.
Key Reaction Pathways
-
Hydrolysis to Ester: In the presence of water, especially under mild acidic conditions, the Pinner salt readily hydrolyzes to form Ethyl 3-chloropropionate.[3][5]
-
Formation of Amidines: Reaction with ammonia or primary/secondary amines leads to the formation of the corresponding 3-chloro-substituted amidines, which are themselves important building blocks in medicinal chemistry.[4][19]
-
Formation of Orthoesters: Under conditions of excess alcohol and continued acid catalysis, the imidate can be converted to an orthoester.[5]
-
Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles (e.g., azides, amines, thiols) to introduce further diversity, a strategy often employed in creating compound libraries for drug discovery.[20]
Logical Relationship Diagram of Reactivity
Caption: Key reaction pathways of Ethyl 3-chloropropanimidoate hydrochloride.
Handling, Storage, and Safety
As a hydrochloride salt of a reactive intermediate, stringent safety measures are required for handling Ethyl 3-chloropropanimidoate hydrochloride.
-
General Handling: All manipulations should be performed inside a certified chemical fume hood.[21][22] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[23] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[21][24]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[23][25] It should be stored away from moisture and incompatible materials such as strong bases, oxidizing agents, and metals.[21] The container must be kept upright to prevent leakage.
-
First Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[21][25]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[21][23]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[21][23]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[23][25]
-
Conclusion
Ethyl 3-chloropropanimidoate hydrochloride is a highly versatile and reactive synthetic intermediate. Its molecular structure, confirmed through a combination of predictive spectroscopic analyses, is readily accessible via the Pinner reaction. The compound's dual reactivity—stemming from the imidate hydrochloride and alkyl chloride moieties—positions it as a valuable precursor for synthesizing a wide range of organic molecules, particularly substituted N-heterocycles relevant to the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is essential for its effective and safe utilization in a research and development setting.
References
- Thakur, R., Jaiswal, Y., & Kumar, A. (2019). Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob01899a
- BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. Benchchem. Available at: https://www.benchchem.
- Grokipedia. (Date not available). Pinner reaction. Grokipedia. Available at: https://grokipedia.org/grok/pinner-reaction/
- Thakur, R., Jaiswal, Y., & Kumar, A. (2019). Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry, 17(43), 9458-9481. DOI:10.1039/C9OB01899A. Available at: https://pubs.rsc.org/en/content/articlehtml/2019/ob/c9ob01899a
- Research and Reviews. (Date not available). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Open Access Journals. Available at: https://www.rroij.com/open-access/an-overview-of-some-imidates-derivatives-with-antimicrobial-activity.php?aid=48021
- Wikipedia. (Date not available). Carboximidate. Wikipedia. Available at: https://en.wikipedia.
- Langer, P. (2013). A Lewis acid-promoted Pinner reaction. Synlett, 2002(10), 1572-1573. Available at: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2002-33496
- Organic Chemistry Portal. (Date not available). Pinner Reaction. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/pinner-reaction.shtm
- SynArchive. (Date not available). Pinner Reaction. SynArchive. Available at: https://www.synarchive.com/named-reactions/pinner-reaction
- Alfa Chemistry. (Date not available). Imidates. Alfa Chemistry. Available at: https://www.alfa-chemistry.
- University of California Merced. (2012). Standard Operating Procedure: Hydrochloric acid. Environmental Health and Safety. Available at: https://ehs.ucmerced.edu/sites/ehs.ucmerced.edu/files/documents/sops/hydrochloric_acid.pdf
- ChemicalBook. (Date not available). Ethyl 3-chloropropionate(623-71-2) 1H NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/623-71-2_1HNMR.htm
- ChemicalBook. (Date not available). Ethyl 3-aminopropanoate hydrochloride(4244-84-2) 1H NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/4244-84-2_1HNMR.htm
- Huateng Pharma. (Date not available). Ethyl 3-chloropropanimidoate hydrochloride. Huateng Pharma. Available at: https://www.
- National Center for Biotechnology Information. (Date not available). Ethyl 3-chloropropionate. PubChem Compound Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/69341
- BenchChem. (Date not available). Ethyl 3-Chloropropionate|Versatile Chemical Building Block. Benchchem. Available at: https://www.benchchem.com/product/b1217596
- FAQ. (Date not available). What is the synthesis and application of Ethyl 3-aminopropanoate hydrochloride?. FAQ. Available at: https://faq.chem-base.
- Gothwal, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7111421/
- PrepChem.com. (Date not available). Synthesis of ethyl 3-ethoxy-3-iminopropanoate hydrochloride. PrepChem.com. Available at: https://www.prepchem.
- BLD Pharm. (Date not available). Ethyl 3-aminopropanoate hydrochloride. BLD Pharm. Available at: https://www.bldpharm.com/products/4244-84-2.html
- SpectraBase. (Date not available). Ethyl 3-chloropropionate. SpectraBase. Available at: https://spectrabase.com/spectrum/CIHbswkyJ4w
- ResearchGate. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. Available at: https://www.researchgate.net/publication/332152865_Synthetic_approaches_and_pharmaceutical_applications_of_chloro-containing_molecules_for_drug_discovery_A_critical_review
- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/30995567/
- Organic Syntheses. (Date not available). 1-ETHYL-3-(3-DIMETHYLAMINO)PROPYLCARBODIIMIDE HYDROCHLORIDE AND METHIODIDE. Organic Syntheses. Available at: http://www.orgsyn.org/demo.aspx?prep=cv5p0555
- ChemicalBook. (2025). Ethyl 3-aminopropanoate hydrochloride. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8232535.htm
- Boren, B. C., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(5), 495-508. Available at: https://pubmed.ncbi.nlm.nih.gov/26983362/
- NIST. (Date not available). Hydroxylamine, n-ethyl-, hydrochloride. NIST Chemistry WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C6639556&Type=IR-SPEC&Index=1
- Google Patents. (2014). CN104193654A - Preparation method of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. Google Patents. Available at: https://patents.google.
- National Center for Biotechnology Information. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7485747/
- BenchChem. (2025). A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride. Benchchem. Available at: https://www.benchchem.com/product/bcp2313551/technical-manual/a-comparative-guide-to-the-analytical-quantification-of-2-diethylamino-ethyl-chloride-hydrochloride
- ChemicalBook. (2025). Midodrine hydrochloride - Safety Data Sheet. ChemicalBook. Available at: https://www.chemicalbook.com/ProductMSDSDetailCB6117144_EN.htm
- ChemicalBook. (Date not available). 3-(dimethylamino)propyl chloride hydrochloride(5407-04-5) 1 h nmr. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/5407-04-5_1HNMR.htm
- Flinn Scientific. (2012). Hydrochloric Acid MSDS. Flinn Scientific.
- CORECHEM Inc. (Date not available). Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.. Available at: https://www.corechem.com/safe-handling-guide-hydrochloric-acid/
- Quora. (2023). What are some safety precautions to take when using hydrochloric acid in a laboratory setting?. Quora. Available at: https://www.quora.
- ChemicalBook. (Date not available). 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride(25952-53-8) 13C NMR. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/25952-53-8_13CNMR.htm
- ChemicalBook. (Date not available). 3-Chloropropylamine hydrochloride(6276-54-6) 1H NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/6276-54-6_1HNMR.htm
- NIST. (Date not available). Ethyl Chloride. NIST Chemistry WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C75003&Type=IR-SPEC&Index=1
- NIST. (Date not available). Ethyl Chloride. NIST Chemistry WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C75003&Mask=200
- ResearchGate. (2018). Validated LC–MS/MS Method for Simultaneous Determination of Aripiprazole and its Three Metabolites in Human Plasma. ResearchGate. Available at: https://www.researchgate.net/publication/327778945_Validated_LC-MSMS_Method_for_Simultaneous_Determination_of_Aripiprazole_and_its_Three_Metabolites_in_Human_Plasma
- ResearchGate. (2008). Detection of carbonyl groups in triterpenoids by hydroxylamine hydrochloride derivatization using electrospray ionization mass spectrometry. ResearchGate. Available at: https://www.researchgate.
Sources
- 1. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rroij.com [rroij.com]
- 4. Carboximidate - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethyl 3-chloropropanimidoate hydrochloride | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. grokipedia.com [grokipedia.com]
- 14. prepchem.com [prepchem.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Ethyl 3-aminopropanoate hydrochloride(4244-84-2) 1H NMR spectrum [chemicalbook.com]
- 17. Ethyl 3-chloropropionate | C5H9ClO2 | CID 69341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. synarchive.com [synarchive.com]
- 20. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 22. quora.com [quora.com]
- 23. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 24. sds.chemtel.net [sds.chemtel.net]
- 25. chemicalbook.com [chemicalbook.com]
Spectroscopic Characterization of Ethyl 3-chloropropanimidoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the spectroscopic characterization of Ethyl 3-chloropropanimidoate hydrochloride. While publicly available experimental spectra for this specific compound are scarce, this document serves as an in-depth guide to the expected spectroscopic data based on its molecular structure and by drawing parallels with related compounds. We will delve into the theoretical underpinnings and practical considerations for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Introduction to Ethyl 3-chloropropanimidoate Hydrochloride
Ethyl 3-chloropropanimidoate hydrochloride, with the chemical formula C₅H₁₁Cl₂NO and a molecular weight of approximately 172.06 g/mol , is a reactive intermediate of interest in organic synthesis.[1] Its structure, containing an imidoate functional group, an ethyl ester moiety, and a chloropropyl chain, makes it a versatile building block. The hydrochloride salt form enhances its stability. Accurate structural elucidation and purity assessment are paramount for its application in research and development, necessitating a thorough spectroscopic analysis. The CAS number for this compound is 21367-89-5.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Ethyl 3-chloropropanimidoate hydrochloride, both ¹H and ¹³C NMR would be essential for complete characterization.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each set of non-equivalent protons in the molecule. The expected chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and functional groups.
Table 1: Predicted ¹H NMR Data for Ethyl 3-chloropropanimidoate hydrochloride
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |
| CH₃ (ethyl) | ~1.3 | Triplet | 3H | ~7 |
| O-CH₂ (ethyl) | ~4.3 | Quartet | 2H | ~7 |
| Cl-CH₂ | ~3.8 | Triplet | 2H | ~6 |
| CH₂-C=N | ~2.9 | Triplet | 2H | ~6 |
| NH₂⁺ | ~9-11 | Broad Singlet | 2H | - |
Rationale for Predictions: The predictions are based on typical chemical shifts for similar functional groups. For instance, the ethyl group protons' shifts and multiplicities are characteristic of an ethoxy group. The methylene protons adjacent to the chlorine atom are expected to be downfield due to the inductive effect of the halogen. The protons on the carbon adjacent to the imidoate group will also be shifted downfield. The acidic protons of the hydrochloride salt of the imidoate will likely appear as a broad singlet at a high chemical shift.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for Ethyl 3-chloropropanimidoate hydrochloride
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C=N | ~170 |
| O-CH₂ | ~65 |
| Cl-CH₂ | ~40 |
| CH₂-C=N | ~35 |
| CH₃ | ~14 |
Rationale for Predictions: The imidoate carbon is expected to have the largest chemical shift due to its sp² hybridization and proximity to electronegative nitrogen and oxygen atoms. The carbons of the ethyl group and the chloropropyl chain will have shifts consistent with their respective functionalizations.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-chloropropanimidoate hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the compound is a salt.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of Ethyl 3-chloropropanimidoate hydrochloride is expected to show characteristic absorption bands for its key functional groups.
Table 3: Predicted IR Absorption Bands for Ethyl 3-chloropropanimidoate hydrochloride
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode |
| N-H (salt) | 3200-3000 | Strong, Broad | Stretching |
| C-H (alkane) | 2980-2850 | Medium-Strong | Stretching |
| C=N (imidoate) | ~1650 | Strong | Stretching |
| C-O (ester) | 1250-1050 | Strong | Stretching |
| C-Cl | 800-600 | Medium-Strong | Stretching |
Rationale for Predictions: The broad and strong absorption in the 3200-3000 cm⁻¹ region is characteristic of the N-H stretching vibrations in the ammonium salt. The C=N stretch of the imidoate group is a key diagnostic peak and is expected around 1650 cm⁻¹. The C-O stretching of the ester and the C-Cl stretching will also provide valuable structural information.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the positions and shapes of the absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Predicted Mass Spectrum
For Ethyl 3-chloropropanimidoate hydrochloride, electrospray ionization (ESI) would be a suitable ionization technique, as the compound is already in a salt form.
-
Molecular Ion: The protonated molecule [M+H]⁺ would be expected, where M is the free base (Ethyl 3-chloropropanimidoate). The free base has a molecular formula of C₅H₁₀ClNO and a molecular weight of approximately 135.59 g/mol . Therefore, the [M+H]⁺ ion would have an m/z of approximately 136.59.
-
Isotope Pattern: Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation: Fragmentation of the molecular ion could lead to the loss of small neutral molecules such as ethylene (from the ethyl group), HCl, or the ethoxy group.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualization of Molecular Structure and Spectroscopic Relationships
The following diagrams illustrate the structure of Ethyl 3-chloropropanimidoate hydrochloride and the expected correlations with its spectroscopic data.
Caption: Correlation of molecular structure with expected spectroscopic signals.
Conclusion
While experimental spectroscopic data for Ethyl 3-chloropropanimidoate hydrochloride is not readily found in public databases, a comprehensive understanding of spectroscopic principles allows for a robust prediction of its NMR, IR, and MS spectra. This guide provides a framework for researchers to acquire and interpret this data, ensuring the accurate characterization of this important chemical intermediate. The protocols and predicted data herein serve as a valuable resource for scientists working with this and structurally related compounds, upholding the principles of scientific integrity and enabling further research and development.
References
-
BIOFOUNT. ethyl 3-chloropropanimidoate hydrochloride. [Link]
Sources
Introduction: The Critical Role of Purity for a Reactive Intermediate
An In-Depth Technical Guide to the Purity Analysis of Ethyl 3-chloropropanimidoate Hydrochloride
Ethyl 3-chloropropanimidoate hydrochloride is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of various heterocyclic compounds, which are foundational scaffolds in drug discovery. As an imidoate (or imidate) ester hydrochloride salt, its structure embodies a reactive electrophilic center and a latent amino group, making it susceptible to hydrolysis and other transformations. Consequently, ensuring its purity is not merely a quality control checkpoint; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive framework for the rigorous purity analysis of Ethyl 3-chloropropanimidoate hydrochloride. It is designed for researchers, analytical scientists, and process chemists who require a deep, mechanistic understanding of the analytical challenges and a robust, multi-faceted strategy to overcome them. We will move beyond simple protocol recitation to explain the scientific rationale behind the selection of each analytical technique, ensuring a self-validating and scientifically sound approach to quality assessment.
Anticipating the Challenge: A Profile of Potential Impurities
A robust analytical strategy begins with understanding the potential impurities. The most common synthetic route to Ethyl 3-chloropropanimidoate hydrochloride is the Pinner reaction, involving the acid-catalyzed reaction of 3-chloropropionitrile with ethanol. This process, along with potential storage and handling issues, defines the likely impurity landscape.
-
Process-Related Impurities:
-
Starting Materials: Unreacted 3-chloropropionitrile and residual ethanol.
-
By-products: Formation of ethyl chloride, a potential genotoxic impurity (GTI), can occur when using ethanol and hydrochloric acid.[1]
-
Side-Products: Dimerization or polymerization products of the starting materials or the product itself.
-
-
Degradation-Related Impurities:
-
Hydrolysis Product: The primary degradation pathway is hydrolysis of the imidoate ester to form Ethyl 3-chloropropionamide. This is a significant stability concern.
-
Further Degradation: The amide can further hydrolyze to 3-chloropropionic acid.
-
The following diagram illustrates the synthetic origin of the target compound and its key process-related impurities.
Caption: Synthetic pathway and key impurity formation routes.
A Multi-Modal Analytical Framework
No single technique can provide a complete purity profile. An integrated approach, leveraging the strengths of orthogonal methods, is essential for a comprehensive assessment. Our strategy combines chromatographic separation, spectroscopic identification, and specific titrations.
Chromatographic Purity and Impurity Quantification
Chromatography is the cornerstone for separating and quantifying the main component and its organic impurities.
Principle: RP-HPLC separates compounds based on their hydrophobicity. It is the primary technique for quantifying non-volatile organic impurities and the main component (assay). Given the polar nature of the hydrochloride salt, careful method development is required.
Causality of Method Choices:
-
Column: A C18 stationary phase is the standard for reversed-phase chromatography.[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (acetonitrile or methanol) is necessary. The buffer controls the pH to ensure consistent ionization of the analyte and any acidic/basic impurities, leading to sharp, reproducible peaks.[2]
-
Detection: UV detection is a common choice. However, the imidoate chromophore may not be strong. For trace-level impurity detection and confirmation, Mass Spectrometry (LC-MS) is vastly superior, providing molecular weight information that is critical for impurity identification.[3][4]
| Parameter | Typical Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard for good resolution and efficiency in pharmaceutical analysis.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the analyte remains protonated and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detector | UV at 210 nm / Mass Spec (ESI+) | 210 nm is a general wavelength for compounds with limited chromophores. ESI+ is ideal for this basic compound. |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overload. |
Principle: HS-GC-MS is the definitive technique for analyzing volatile and semi-volatile compounds. The headspace autosampler heats the sample in a sealed vial, and only the vapor phase is injected into the GC. This protects the instrument from non-volatile salts and provides excellent sensitivity for volatile analytes.
Causality of Method Choices:
-
This method is specifically chosen to target residual solvents (ethanol) and the potential genotoxic impurity, ethyl chloride.[1][5] The direct injection of the hydrochloride salt into a GC is problematic due to its non-volatile nature, making headspace sampling essential.
-
A polar GC column like a DB-624 is ideal for separating polar volatile compounds like ethanol and alkyl halides from the sample solvent.[5]
-
Mass spectrometry detection provides positive identification of the impurities, which is a regulatory expectation for GTIs.[6]
| Parameter | Typical Condition | Rationale |
| HS Incubator Temp. | 80 °C | Sufficient to volatilize target analytes without degrading the sample. |
| HS Loop Temp. | 90 °C | Prevents condensation of analytes before injection. |
| HS Transfer Line | 100 °C | Prevents condensation of analytes before the column. |
| GC Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm | Polar column designed for residual solvent and volatile impurity analysis.[5] |
| Carrier Gas | Helium, 1.5 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40°C (5 min), ramp 10°C/min to 220°C (5 min) | Separates early eluting volatiles from any other semi-volatiles. |
| Detector | Mass Spectrometer (EI) | Provides definitive identification and quantification. |
| Monitored Ions | Ethanol (m/z 31, 45), Ethyl Chloride (m/z 64, 66) | Selected Ion Monitoring (SIM) for maximum sensitivity. |
Structural Confirmation and Identification
Principle: ¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation. They provide definitive confirmation of the molecule's identity by mapping its unique hydrogen and carbon framework. NMR is also a powerful tool for identifying and quantifying impurities without the need for reference standards (qNMR), provided the impurity signals are resolved from the main component.
Expected ¹H NMR signals for Ethyl 3-chloropropanimidoate hydrochloride:
-
-O-CH₂-CH₃: A quartet around 4.0-4.4 ppm.
-
-O-CH₂-CH₃: A triplet around 1.2-1.5 ppm.
-
Cl-CH₂-: A triplet around 3.8-4.0 ppm.
-
-CH₂-C=N: A triplet around 2.8-3.1 ppm.
-
NH₂⁺: A broad singlet at a variable chemical shift (e.g., 9-12 ppm), which will exchange with D₂O.
The presence of the hydrolysis impurity, Ethyl 3-chloropropionamide, would introduce new signals, notably a different set of triplets for the two methylene groups and distinct amide NH₂ signals.
Absolute Content and Counter-Ion Analysis
Principle: This is the gold standard for water determination.[7][8] It is a highly specific titration based on the reaction of iodine with water.[9] For a hydrochloride salt, which can be hygroscopic, accurate water content is essential for calculating a true mass balance purity.
Causality of Method Choices:
-
Volumetric vs. Coulometric: Volumetric titration is suitable for samples with water content >0.1%. Coulometric titration is preferred for trace amounts (<0.1%). Given that this is a solid intermediate, volumetric is typically the starting point.
-
Solvent: A methanol-based Karl Fischer solvent is standard.[10] For salts that dissolve poorly, co-solvents like formamide can be used.[10]
-
Side Reactions: The acidic nature of the hydrochloride salt requires buffering of the Karl Fischer reagent to maintain the optimal pH range (4-8) for the reaction, ensuring accurate results.[10]
Principle: Combustion analysis provides the percentage of Carbon, Hydrogen, and Nitrogen. This serves as a fundamental check of the empirical formula. Titration or ion chromatography can be used to determine the chloride content, confirming the stoichiometry of the hydrochloride salt.
Integrated Analytical Workflow
A logical workflow ensures that all aspects of purity are assessed efficiently.
Caption: Integrated workflow for purity assessment.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Assay and Related Substances
-
Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (Assay): Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 0.1 mg/mL).
-
Sample Solution: Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
-
Chromatographic System: Use the HPLC parameters outlined in the table above.
-
System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
-
Procedure:
-
Inject the diluent (as a blank), followed by the standard solution, and then the sample solution.
-
For related substances, quantify impurities against the main peak of a diluted standard (e.g., 0.1% of the assay concentration).
-
-
Calculation (Assay):
-
% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Protocol 2: HS-GC-MS for Volatile Impurities
-
Solution Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Standard Solution: Prepare a stock solution of ethanol and ethyl chloride in DMSO. Further dilute to the target concentration (e.g., 10 ppm).
-
Sample Solution: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1.0 mL of DMSO and seal immediately.
-
-
Instrumental System: Use the HS-GC-MS parameters outlined in the table above.
-
Procedure:
-
Place the standard and sample vials in the headspace autosampler tray.
-
Run the sequence, acquiring data in SIM or full scan mode.
-
-
Calculation:
-
Calculate the concentration of each impurity in the sample using an external standard method.
-
Protocol 3: Karl Fischer Titration for Water Content
-
Instrument Setup:
-
Set up a volumetric Karl Fischer titrator according to the manufacturer's instructions.
-
Use a one-component titrant (e.g., CombiTitrant 5) and a methanol-based solvent.[10]
-
-
Titrant Standardization:
-
Standardize the titrant daily using a certified water standard or disodium tartrate dihydrate.
-
-
Sample Analysis:
-
Add an appropriate amount of buffered KF solvent to the titration vessel and titrate to a dry endpoint.
-
Accurately weigh and add a suitable amount of the sample (e.g., 50-100 mg) to the vessel.
-
Start the titration and record the volume of titrant consumed at the endpoint.
-
-
Calculation:
-
% Water = (Volume_Titrant * Titer_mg_per_mL * 100) / Sample_Weight_mg
-
Conclusion
The purity analysis of Ethyl 3-chloropropanimidoate hydrochloride demands a scientifically rigorous, multi-technique approach. By combining high-resolution separation techniques like HPLC and GC with definitive structural analysis from NMR and specific content determination via Karl Fischer titration, a complete and trustworthy purity profile can be established. This detailed guide provides the framework and the rationale necessary for researchers and drug development professionals to implement a robust quality control strategy, ensuring the integrity of this critical synthetic intermediate and the quality of the materials derived from it.
References
-
Development of Karl Fischer Reagents. (n.d.). KEM. Retrieved from [Link]
-
Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... (n.d.). ResearchGate. Retrieved from [Link]
-
What Is Karl Fischer Titration? (n.d.). Mettler Toledo. Retrieved from [Link]
- Analysis method for amide compounds. (2014). Google Patents.
-
Karl Fischer titration. (n.d.). Wikipedia. Retrieved from [Link]
-
Good Titration Practice™ in Karl Fischer Titration. (n.d.). AquaEnergy Expo. Retrieved from [Link]
-
Ethyl 3-chloropropionate | C5H9ClO2. (n.d.). PubChem. Retrieved from [Link]
-
Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2021). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 413(10), 2849-2860. Retrieved from [Link]
-
Kaleemullah, T., et al. (2011). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone Hydrochloride drug substance. Der Pharma Chemica, 3(6), 390-399. Retrieved from [Link]
-
Benefits of Using Mass Detection for Pharmaceutical Raw Materials Analysis of 1-(3-Dimethylaminopropyl)-3-Ethylcarbodiimide Hydrochloride. (2015). Waters. Retrieved from [Link]
-
Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2655. Retrieved from [Link]
-
Frankel, E. N., & Neff, W. E. (1977). Analysis of autoxidized fats by gas chromatography-mass spectrometry: I. Methyl oleate. Lipids, 12(11), 901-7. Retrieved from [Link]
-
Papamicael, C., et al. (2012). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development, 16(5), 805-812. Retrieved from [Link]
-
Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]
-
How Is GC-MS Used For Qualitative Analysis? (2024). YouTube. Retrieved from [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10267-10271. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mcckf.com [mcckf.com]
- 8. mt.com [mt.com]
- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 10. Determination of Water Content in Hydrochloric acid Using Karl Fischer Titration [sigmaaldrich.com]
Stability and storage conditions for Ethyl 3-chloropropanimidoate hydrochloride
An In-Depth Technical Guide to the Stability and Handling of Ethyl 3-chloropropanimidoate hydrochloride
Executive Summary
Ethyl 3-chloropropanimidoate hydrochloride is a reactive chemical intermediate frequently utilized in the synthesis of heterocyclic compounds, such as pyrimidines and other nitrogen-containing ring systems, which are of significant interest in medicinal chemistry and drug development. The utility of this reagent is intrinsically linked to the high reactivity of the imidoate functional group. However, this reactivity also renders the compound susceptible to degradation, primarily through hydrolysis. This guide provides a comprehensive overview of the chemical's stability profile, outlines field-proven storage and handling protocols to maintain its integrity, and offers a detailed methodology for assessing its purity and stability. Adherence to these guidelines is critical for ensuring experimental reproducibility and the successful synthesis of target molecules.
Chemical & Physical Properties
A foundational understanding of the physicochemical properties of Ethyl 3-chloropropanimidoate hydrochloride is essential for predicting its behavior and developing appropriate handling strategies.
| Property | Value | Source |
| CAS Number | 5333-04-0 | |
| Molecular Formula | C₅H₁₁Cl₂NO | |
| Molecular Weight | 172.05 g/mol | |
| Physical Form | White to off-white solid | |
| Solubility | Soluble in polar organic solvents such as methanol and ethanol. | |
| Hygroscopicity | Highly susceptible to moisture absorption. |
Intrinsic Stability Profile & Degradation Pathways
The stability of Ethyl 3-chloropropanimidoate hydrochloride is governed by its susceptibility to nucleophilic attack, particularly by water. The protonated imidoate group is an excellent electrophile, making hydrolysis the primary degradation pathway.
Hydrolytic Stability
Hydrolysis is the most significant factor compromising the integrity of this reagent. The presence of atmospheric or solvent-borne moisture will lead to the rapid degradation of the imidoate to ethyl 3-chloropropionate and ammonium chloride. This reaction is irreversible and results in a complete loss of the desired reactivity.
-
Causality: The carbon atom of the imidoate functional group (C=N) is highly electrophilic. Water acts as a nucleophile, attacking this carbon and initiating a cascade of bond cleavages and formations that ultimately yield the more thermodynamically stable ester and ammonium salt. The acidic nature of the hydrochloride salt can catalyze this process.
Thermal Stability
While specific thermal degradation data is not extensively published, empirical evidence and the compound's reactive nature suggest that elevated temperatures will accelerate the rate of decomposition.
-
Causality: Increased thermal energy increases the kinetic energy of molecules, leading to more frequent and energetic collisions. This overcomes the activation energy barrier for degradation reactions, most notably hydrolysis, but can also promote other potential decomposition pathways. Therefore, maintaining refrigerated conditions is a critical control parameter.
Incompatibilities
Due to its electrophilic nature, this reagent is incompatible with:
-
Strong bases: Will deprotonate the hydrochloride salt and can promote self-condensation or other side reactions.
-
Strong nucleophiles: Alcohols, amines, and thiols will readily react with the imidoate group, consuming the reagent.
-
Water and protic solvents: As detailed above, these will cause rapid hydrolysis.
Recommended Storage and Handling Protocols
To ensure the long-term viability and performance of Ethyl 3-chloropropanimidoate hydrochloride, the following protocols are not merely recommendations but essential operating procedures.
Long-Term Storage
The primary objective of long-term storage is to mitigate exposure to moisture and heat.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to +8°C. Storage at -20°C is preferred for maximum shelf life. | Minimizes the kinetic rate of all potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture, which is the primary degradation risk. |
| Container | Original supplier container, tightly sealed. Use of containers with PTFE-lined caps is recommended. | Ensures a robust barrier against moisture ingress. |
| Location | A designated, well-ventilated, and dry area within a freezer or refrigerator. Do not store in frost-free freezers that undergo temperature cycling. | Prevents accidental exposure to incompatible materials and temperature fluctuations. |
In-Use Stability and Experimental Handling
The integrity of the compound is most at risk when it is being handled for an experiment.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator for at least 30-60 minutes.
-
Expertise & Experience: This is a critical, often overlooked step. Opening a cold container immediately causes condensation of atmospheric moisture directly onto the solid reagent, leading to rapid surface-level degradation. A desiccator provides a dry environment for this temperature equilibration.
-
-
Inert Atmosphere Weighing: Whenever possible, weigh the reagent in a glove box under an inert atmosphere. If a glove box is unavailable, quickly weigh the required amount and immediately reseal the container, purging the headspace with an inert gas before tightening the cap.
-
Solvent Selection: Use only anhydrous solvents for reactions. Solvents should be freshly distilled or obtained from a sealed, dry source (e.g., a Sure/Seal™ bottle).
Protocol: Purity and Stability Assessment via Reverse-Phase HPLC
This protocol provides a self-validating method to assess the purity of Ethyl 3-chloropropanimidoate hydrochloride and monitor its degradation over time.
Objective: To quantify the purity of the starting material and detect the primary hydrolytic degradant, ethyl 3-chloropropionate.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
-
Ethyl 3-chloropropanimidoate hydrochloride sample
-
Ethyl 3-chloropropionate reference standard
Methodology:
-
System Suitability:
-
Prepare a system suitability solution containing both the imidoate (~10 µg/mL) and the ester degradant (~1 µg/mL).
-
Inject this solution six times. The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%, and the resolution between the two peaks should be ≥ 2.0. This validates that the system is performing adequately to separate and quantify the analyte and its key degradant.
-
-
Standard Preparation:
-
Accurately weigh and prepare a stock solution of Ethyl 3-chloropropanimidoate hydrochloride in the sample diluent to a final concentration of approximately 1.0 mg/mL.
-
Perform serial dilutions to create calibration standards at 0.5, 0.1, 0.05, and 0.01 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reagent and dissolve it in 10 mL of the sample diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
-
-
Data Analysis:
-
Generate a calibration curve from the standard injections.
-
Calculate the concentration of the main peak in the sample injection. Purity is reported as a percentage based on the area of the main peak relative to all peaks (Area % report).
-
Visualization of Key Processes
Primary Degradation Pathway
The following diagram illustrates the hydrolytic degradation of Ethyl 3-chloropropanimidoate hydrochloride, which is the primary stability concern.
Caption: Hydrolytic degradation of Ethyl 3-chloropropanimidoate HCl.
Experimental Workflow for Safe Handling
This workflow diagram outlines the critical decision points and steps for handling the reagent to maintain its integrity.
Caption: Critical handling workflow for moisture-sensitive reagents.
Conclusion
The chemical integrity of Ethyl 3-chloropropanimidoate hydrochloride is paramount for its successful application in synthesis. The principal threat to its stability is hydrolysis, which can be effectively mitigated by strict adherence to anhydrous conditions and refrigerated storage. By implementing the storage, handling, and verification protocols detailed in this guide, researchers can ensure the quality of the reagent, leading to more reliable and reproducible experimental outcomes.
References
Reactivity of Ethyl 3-chloropropanimidoate Hydrochloride with Nucleophiles: A Guide to Synthetic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-chloropropanimidoate hydrochloride, a classic Pinner salt, is a versatile bifunctional electrophile that serves as a powerful intermediate in modern organic synthesis.[1][2][3] This technical guide provides an in-depth analysis of its reactivity profile with a range of common nucleophiles. We will explore the mechanistic dichotomy of nucleophilic attack at two distinct electrophilic centers: the highly reactive imidoate carbon and the alkyl chloride carbon. By understanding the factors that govern regioselectivity—including nucleophile identity, pH, and stereoelectronics—researchers can harness this reagent for the strategic construction of valuable molecular scaffolds, particularly nitrogen-containing heterocycles. This document consolidates mechanistic insights, field-proven protocols, and safety considerations to empower drug development professionals in leveraging this reagent to its full synthetic potential.
Introduction: The Pinner Salt as a Synthetic Cornerstone
Ethyl 3-chloropropanimidoate hydrochloride is synthesized via the Pinner reaction, an acid-catalyzed addition of an alcohol to a nitrile.[2][4] This reaction, first reported by Adolf Pinner in 1877, transforms the relatively inert nitrile group into a highly reactive imino ester salt.[1] The process involves the protonation of the nitrile nitrogen by a strong acid like hydrogen chloride (HCl), which dramatically increases the electrophilicity of the nitrile carbon, facilitating attack by an alcohol (in this case, ethanol).[4][5]
The resulting Pinner salt is not merely a protected nitrile; it is an activated intermediate primed for further transformation. Its utility stems from two key structural features, which define its reactivity landscape.
Caption: Key electrophilic centers of Ethyl 3-chloropropanimidoate Hydrochloride.
This bifunctional nature allows for a range of transformations, from simple hydrolysis and aminolysis to complex tandem reactions for heterocycle synthesis.[6][7]
Reactions at the Imidoate Carbon: The Primary Reactive Hub
The protonated iminium nitrogen renders the imidoate carbon highly electrophilic, making it the primary target for most nucleophiles. These reactions are typically fast and form a tetrahedral intermediate whose subsequent breakdown dictates the final product.
Reaction with Oxygen Nucleophiles
The interaction with oxygen-based nucleophiles is highly dependent on pH and reaction conditions.
-
Hydrolysis: In the presence of water, the Pinner salt readily hydrolyzes. Under acidic or neutral conditions, the reaction exclusively yields the corresponding ester (Ethyl 3-chloropropanoate) and an ammonium salt.[8][9] In basic conditions, a mixture of products can sometimes be observed depending on the substrate's stereochemistry (syn vs. anti imidate salts), though ester formation is generally predominant.[8][10] The mechanism proceeds through a tetrahedral hemiorthoamide intermediate, and its breakdown is governed by stereoelectronic control, where the orientation of heteroatom lone pairs dictates the cleavage pathway.[9]
-
Alcoholysis: In an excess of anhydrous alcohol, the Pinner salt can undergo further reaction to form an orthoester, although this is less common than other transformations.[3][11]
Reaction with Nitrogen Nucleophiles
This is one of the most synthetically valuable transformations of Pinner salts.
-
Ammonolysis/Aminolysis: Reaction with ammonia or primary/secondary amines leads to the formation of amidines.[1][11] The reaction is typically rapid and high-yielding. The amine attacks the imidoate carbon, and after proton transfers, ethanol is eliminated to form the stable, protonated amidine product.
Caption: General workflow for amidine synthesis from a Pinner salt.
This reaction is fundamental to the synthesis of many pharmaceutical agents and heterocyclic systems where the amidine moiety is a key structural feature.
Reaction with Sulfur Nucleophiles
Sulfur compounds are generally excellent nucleophiles due to the high polarizability of sulfur.[12][13]
-
Thiolysis: In the presence of hydrogen sulfide or thiols, Pinner salts can be converted to thionoesters.[11] The high nucleophilicity of sulfur often allows this reaction to proceed under mild conditions.[14]
| Nucleophile Class | Reagent Example | Primary Product | Key Considerations |
| Oxygen | Water (H₂O) | Ester | pH-dependent; governed by stereoelectronic control.[8][9] |
| Alcohol (R'OH) | Orthoester | Requires excess anhydrous alcohol.[3] | |
| Nitrogen | Ammonia (NH₃) | Amidine | High-yielding and synthetically robust.[11] |
| Primary Amine (RNH₂) | N-Substituted Amidine | Versatile for building complex structures. | |
| Sulfur | Hydrogen Sulfide (H₂S) | Thionoester | Utilizes the high nucleophilicity of sulfur.[11][12] |
Reactions at the Alkyl Chloride: Sɴ2 Displacement
Independent of the imidoate group, the 3-chloro group provides a classic site for nucleophilic aliphatic substitution (Sɴ2).[15][16] A nucleophile can attack the carbon bearing the chlorine atom, displacing the chloride ion.
The critical question for the synthetic chemist is the competition between this Sɴ2 pathway and the attack at the imidoate carbon.
-
Hard and Soft Nucleophiles: "Hard" nucleophiles (high charge density, e.g., H₂O, NH₃) will preferentially attack the "harder," more electrophilic imidoate carbon. "Softer" nucleophiles (more polarizable, e.g., I⁻, RS⁻) might show increased reactivity at the "softer" sp³-hybridized carbon of the alkyl chloride.
-
Steric Hindrance: The imidoate group is sterically accessible, whereas the primary alkyl chloride is also relatively unhindered, making both sites viable for attack.
In practice, the imidoate is significantly more electrophilic, and under most conditions, initial reaction occurs there. The true synthetic power of the C-Cl bond is realized in subsequent intramolecular reactions.
Tandem Reactions and Heterocycle Synthesis
The most compelling application of ethyl 3-chloropropanimidoate hydrochloride is its use in tandem or domino reactions to construct heterocycles. This strategy involves a single reagent that contains two nucleophilic sites (or one that becomes nucleophilic after the initial reaction) which react sequentially with the two electrophilic centers of the Pinner salt.
General Strategy:
-
Initial Attack: A nucleophile (e.g., the nitrogen of a diamine or amino alcohol) attacks the highly electrophilic imidoate carbon to form an N-substituted amidine or related intermediate.
-
Intramolecular Sɴ2 Cyclization: The second nucleophilic site within the same molecule, now positioned favorably, attacks the alkyl chloride carbon in an intramolecular Sɴ2 reaction, displacing the chloride and closing the ring.
This powerful approach allows for the efficient one-pot synthesis of complex cyclic structures.
Caption: Logical workflow for heterocycle synthesis via tandem reaction.
Experimental Protocol: Synthesis of a Substituted Pyrimidine Derivative
This protocol is a representative example of a tandem reaction. It must be performed by trained personnel in a controlled laboratory environment.
Objective: To synthesize a dihydropyrimidinone derivative via the reaction of ethyl 3-chloropropanimidoate hydrochloride with urea.
Materials:
-
Ethyl 3-chloropropanimidoate hydrochloride (1.0 eq)
-
Urea (1.1 eq)
-
Sodium Ethoxide (2.2 eq)
-
Anhydrous Ethanol (as solvent)
-
Standard glassware for anhydrous reactions under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with anhydrous ethanol. Add sodium ethoxide portion-wise while stirring, ensuring it dissolves completely.
-
Nucleophile Addition: Add urea to the solution and stir until it is fully dissolved.
-
Pinner Salt Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add ethyl 3-chloropropanimidoate hydrochloride to the stirred solution. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the solution carefully with aqueous HCl (1M). Self-Validation: The desired product should precipitate upon neutralization.
-
Isolation: Filter the resulting solid precipitate, wash with cold water, and then with a small amount of cold ethanol to remove impurities.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure dihydropyrimidinone derivative.
Safety and Handling
Ethyl 3-chloropropanimidoate hydrochloride and related reagents require careful handling.
-
Hazards: As a hydrochloride salt, the compound is acidic and corrosive. It is a skin and eye irritant and can be harmful if inhaled or swallowed. The alkyl chloride moiety makes it a potential alkylating agent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17] Handle the solid in a well-ventilated fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[18]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
Ethyl 3-chloropropanimidoate hydrochloride is a synthetically potent building block whose reactivity is defined by its bifunctional electrophilicity. While the imidoate carbon is the primary site of reaction for a wide array of nucleophiles, leading to valuable intermediates like amidines and esters, its true elegance lies in tandem strategies. By coupling the initial nucleophilic addition at the imidoate with a subsequent intramolecular Sɴ2 reaction at the alkyl chloride, chemists can achieve the rapid and efficient assembly of complex heterocyclic frameworks. A thorough understanding of the mechanistic principles and careful control of reaction conditions are paramount to successfully exploiting the rich and varied chemistry of this versatile Pinner salt.
References
- Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(19), 3029-3037. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUZi_VYaUOJlqpZj27yGWwfK8aMj4-Rb3DiZxmvxMUQfKU3OfgAMwIm78fkTrrVJH1JNeq_yGluR4jwjsOgQoVClv7uUX-ZFFMs7TtktGzIkPtp8YnbigjHghMOW6Lag_QYyaU37hCsQ==]
- Okuyama, T., Pletcher, T. C., Sahn, D. J., & Schmir, G. L. (1973). Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society, 95(4), 1253-1265. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgFFrV_-dNSxRgrCVLDNXkdUT6NbZFj0cA2FiJcuH9-4IMuHbC8LfjaQJcz3-NRTMV0z7SsEIUkQIlmskAc4mt9YDVFQlp9IDjn18jm2dw2b2Kg9WAai3B05ySty-4wcW1YKTX-Nh_]
- Grokipedia. (n.d.). Pinner reaction. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7sCw3PMGmEOQqHqH6HWfzRVwegGFQzk5JsMbwIkWqc5URl_4Too4lY2upmfMg2oyaYuhKFN3UUcVgs6Vydayxfgu_07vThLKrA0EVauY9UufFzJpIH5JLYWOKspVDZW_jbgIQLrg=]
- Deslongchamps, P., et al. (1975). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_tEbWYlII2qfP81Ob42pzzSPKwZo4ZZIDWSsZNe3AICZtc9k8NWwHl8gRI__bkiOdsxtMhhzojtaWax8ds9a2DH6pRbZrW434fuQcW04noRTgr0RVPiFDiYS8-SoKF52UB0yE69rbASbrU92zb7dZVdt3iQ45CyfRxo4UwEkuZQ39ivYcWxBAmu2brPJELYkK0KchDeqyrte4j_xK4WA9PIBggceafKZ0P1sENUCfLMkuIhA6FvCNBVA7bttBlTvOkEWhuyN5mgoxNC4G6yfYRPNHqCyBV_v3kAKBM4YSlrGEQyx7Pg==]
- BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4GpINCb9Gb2ubm_2Xbm1unNLE2Bj85qCgfDX93drtsXnQh3bwGGB2qBbF3h7Es6ZG7VYr4lLPnMBl3PbcgyzSPFNnhVG0Ah4faGubq_XoDZVGiJLj4E0qRZj2CvjjjWuVVs5B13dhP1QQLnzTpNrTRlBSoqXINXICr-JvHtoDcmGyxt9s3YglAgpAEg99ieIvIfBMlqGGZbKgz6t31M6zULn9BH9Po4rR1HxGjeb1TkozRqHP01_joA==]
- NROChemistry. (n.d.). Pinner Reaction. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz0naHGUWacYk5SXH8SdkCUpaM07S03qNpUOB_-FCR2wswvCmkzXNECpBCAFh8QTPYFpR_3SfaWhGSlzpq4rYBB23usHc4Mj5411VC3pa918u-vjznBODCqX7eXmBIozucu_j8]
- Organic Chemistry Portal. (n.d.). Pinner Reaction. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcY3YHojrGQ0Ixj8A6fPo9A7fvtZ7fjRZGPsSiH3cldLCVgCiIs93fIc2qAYSC7zN3y5lWfhMe5p9OceK2gKcADiJ3cvQ6miECtA0h8wB2dAaMlGF3eKUBu8L1_aIjwUn613SpMk20deV8rNCXmoAqDnb9ahCjXTTiwugRXncEWg==]
- SynArchive. (n.d.). Pinner Reaction. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9igMLAoTwThZ5v3nzh0fjzKIzbdYa6G58p81c0HFjYNBUheY0fEcpNOb_imww9MKtnXcAy2THXe7qlIa1iE9cD9mFK69Yf9_phKlR-ATtx1Qz9EdCEN4hK8JOJglzBgi93U954uOtdjdySBDRS4DP9A==]
- Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cl. Canadian Journal of Chemistry. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyI6xuQAbzbovybetpambWuo6VmMcOBtW8Rjnq_N7vnpJDB22_SdfGOaxkIPit5GVIXHU5N8UyX2m_YaZYZHQNWJipIx6LsFP48j2U8ODiXbnTb61RLl7Yape2HdxhLCjsC0kY9D1iNXLc1_4=]
- Open Access Journals - Research and Reviews. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8nKFWrZj-_5DY6a3PejyiN2vGPSukLjOFGROf7qCaKK-7kbA6i4XfFUoYQDvU8vom2Hs0h4rVq7m0d-vEGoCxotGfLDMzRX6Sw842M_AFDKjY93NXtCe2BxIHN29b00jAwW63zc8t3kGFIz8b-UQAhpyIYrZwvO03TsI01MJTRYcWm3bU2R0p6YCo6HDF3Yv8SNUaCStKDvJBFPeuFbLG6ZjteEn32RMnzOjrFUrC2Q==]
- Sigma-Aldrich. (2024). Safety Data Sheet for a related corrosive liquid. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE1VTyJ5V7TN16gj7IYsLJldvvPmOYig107dCSjly7wdkkLa3O3DPKi-tPRX2xTLXbX4YUgAlqNbwqHAqXE8tWY79hQNjyw97exuJ28mHd4CaxPqckYJ0md5i9IpEanRzCZ6M7Lstuq31OJ_FWIpny]
- Sigma-Aldrich. (2024). Safety Data Sheet for a related hazardous chemical. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOIRSTMfdg-ZWXzopNBf54kvRMtFmKr39SC4smCH_P-8Vd9Br28J4MfUBvsHQ6LFbZN2WLqcgrGDLFvzcgPb7Fyk1DaC6bwCjmNu1clTE7jL-t8e6icpWc1uzNSSDw-NHbQEfU9bGQDSjYo7AD8bjm]
- Fisher Scientific. (n.d.). Safety Data Sheet for Ethyl 3-chloropropionate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5pkzYLbxOIulFUnF9wfgWta4PmE9J5mcMzuowNVMDYAeg7_kAlxWFVR80EddvQWKWBvn_jhiSkkqEZK7uz9GIW5z3JuCM8niXu2gF7H8NetRn3fg_r8nQwDSURJBZPAtYxFQQuSOKMhTRTrZ3rEfNvgRdrtS52nDskjNDW81osLO_MkZ_Ud40EyR1xp25tGDmZznf2tuGX9nPbpl-xEeSbrJhVpc1XfxH-hCzTbHr8RwdJCrnVPVFXgrK0dXinSAUvkPCEYMD4X6M1wTECczQo1c=]
- Gebauer Company. (n.d.). Safety Data Sheet for Ethyl Chloride. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOutd-m3fhseZXNfIdkarWgJMbVYEmrJH4jGe4NF09IhatMYFp_lXzKuaumFlAmxTeId8HE1DO_M20tRRKBT54LM3UkUJVOAlXPMoY9csTN250RwOgFBGLaVwJiOSeO2rcAV96bIB5iQJLZ_u28X7sW_f8EVcxQMNDrpDNKGCRV23yUVlWNEhvT34xDw==]
- Thermo Fisher Scientific. (2024). Safety Data Sheet for a related chemical reagent. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9U-9z_TLQBgTYbmT6gUYTuiSKjhh9c3kyRCs61aA_eIGG7mMYPHGdMEaIbpUeCyScIFU3loTrmCNhpf8gwOZT3pc5EMnFdPMqNtrMoeHnVsw0hFh9npfwmn7YI7I9QZkpUPWu3k9GuA6zK2iubgdzw8PfsSlePOgiF6wSITR9fIQ6mml0IQ==]
- Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELTa017_C6G5i9SuLAt6IddSxee9iyKOF16yTOIRBZBXPmLQfmCTJ3oWkVu5vmbQLviLTidzb2Qts9dtkJ755AvB079PZcPs3VmHtOY9GLdwnvlmdXX6Js8Gm7pzKjluYyn-vl_PlOarSwSjHtmS_25gUdZ9o5JQ==]
- JournalAgent. (n.d.). Synthesis of some new heterocyclic compounds with expected potential biological activity. [Available at: https://vertexaisearch.cloud.google.
- University of Calgary. (n.d.). Alkylation of Amines. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXkrBakyTpWmRqgSvwwPdTqWPkC4CMxGAGzJ30FuN7SQRVShChuf1T3RwhLaK54QDB-pyyIamBqD2AET1n9ZHnCs5dx5c7RbV9m6unWHpsdH4SwoeE2JtqmA2Xqyt2OeX9zW9qmnoZKU57-uSV7Cqwfwv5KKbYNk4Ux9se89Q=]
- Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. ResearchGate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAdhnGJLrKwMkV2ing03xUTmx9dfN_VngnwGeuwRSC3-QayX--FPWor1jm6qRM_5pXfwWBZ8keuihO5Oz-sFK21l9zTy_eIhWwYvu4L1JDZdwKy38UYhzZsCWsYol7KEde6QQ9d-C1VpGdOTXj7lOZJpjONmhsHOfsX_DAgR5Msuhv3oj-ug3GYF1M5rhH0HFGbYCdBjP-vBwBAX1eoi_ltoDp5X6IaODczWeirknzqy6_g9JNL0Hfzj71WMJuz1Xa8ls-vCi27TaZ3whuouLmfVAlHHzZOgFP]
- Wikipedia. (n.d.). Amine alkylation. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS2SrdcGWhoYlGB_JG3wSMyTyY0leNi47ls0QzLTmDyX8C1AVOz0zXE4Gg2FjKwarhKJ-gpnyD-WMUtbtlf2vjgaomr8Fzsq4TdIeLCPaP-DYxPvpjvtL8--GM6T07VQc--BbNWxAOx_o=]
- OpenStax adaptation. (n.d.). 24.7 Reactions of Amines – Organic Chemistry: A Tenth Edition. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw6w4C6Nx9_ZtR8gnujpOYS5-kPqisbugbg2JRE1b6hvmsY0MLVKzuBHFuFIxLvwucEDcgPKoqbCApwCFMfP4-uwOpNp08suhHjBMnFe7KbDp1akxX-7AoR_u2q7eUlT5fIywx1aaw4_vh30xoMro5aDsJ6UqH3SXxHlbseFsARZUy]
- Behalo, M. S., & Aly, A. A. (2011). Synthesis of Nitrogen Heterocycles From Ethyl 3-(6-Dibenzothiophen-2-Yl-Pyridazin-3-Ylamino)-3-Oxopropanoate. Amanote Research. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdCNw8Dahc89sOOGoW6ay5J3ksotNB0U6NFAc2yi7GrWdFEKIB4oONHNNBC9StMf9OC_baswV2o5q33HgsKRZnMu_beDG8SLqPYZ9N3jNV_hZESZXDxKKXPMKmTSQtGsYLs9G9blx6fj7bzmh-hR2UqT8AiHHM040KYxZiamCF3PVbN-EFOWlmpn5uf1BhrvY9Q268FpORfs7go8kf2VSqfKFBcRT8]
- Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSDncIAmDrG6QSo2YpDE2LVqU1ELquVfv77-aTTRtBG3SiwPYSfLxr4eH3lf_e-FyNMd0o7fFVTpNU2mSSBKTMTOVPxrZOGHpOA6rN0SchSljRr16fG_lzfLyf06-7rzmnU_aZ2HF0wiFLb2GgVKJVb0_Gb8R_sZfQKabN]
- Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBKigdFMivxOfdTw4pteJKhWdEc3hJ4iHBx6ZZn8V4BTkLwjsWaZ1LlYiDcZU1-26mfsQHnXyywni3qNnnMiNZeAIXrfvQEkglic2xd_bX32fqLxwq3ARv3kkIYdp3s4o5YfqA-BcGLl5OZrhMrIGtvOTKuBthMCVSHP4bLO8Z_2CJsFd5C-PlWiAc2KqUUsf543smIqte5k_dhLJYyCYPFeUYdlG4ucHuHhCLY57dBzKZfFlctk15XZkes6QKxxf--ifLQPhjNxZa2V6Sva3DlsuahTuE]
- Chemistry LibreTexts. (2021). 7.8: Reactions of Aldehydes and Ketones with Oxygen Nucleophiles. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMj-XPfxtYcdFnP0yLNxiIgFafpAWBSzfQkn3p6_rjLXkn62wEYddfYoTkgtL36DOkoYXl3wkWMOnnFKClbdxiK7GcLWbXDLt-j8P3GkCjuWyN8FsxExdhMQUC-iq-wQXBgZnBNzcWM2XIzsJlTXHnaKT1rx_nI0KeogBNTJbhggYV3pgxhsQjOmbVHM_yFRWrODRHYdyvqq1vn5tsAC_bwdKtEFAu-sqkdJDEbjU3ITD818y1oQFgVVBAn6Tc0KX_Lkn9Biu5SG39IoG6LlBbPotnumVg2wu0J24uK_3m3dFJc28tKhXH364c4gerBPhXJJPeyBnn3CdEnot29aGbh8R5w7F_AvETwWQdTUc0FKl8o5mI7l-SVkmuO0wSlLfTPswIX82qRpMAIAmvcw71fztwHeYPXsHrfLm251sD]
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr0rCqHolKtrnyHJAqOhK4XzVw5V4PxX7nGPiYpnCwGbMSjlNR_LUVsZIvpmgP5jg_3NCgVWPSLphVqCqgLjqf1iO-XJbwJ-VPYfXR2mUrevCO_XrlbD-LDBtaV6qcSoDa6C6hNq60QaL7L8mktb7cPEWcRfZtd6pwOZJT9vI=]
- YouTube. (2021). 1b: Oxygen nucleophiles in nucleophilic addition reactions. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaRqCmo_QrA-PIslMcDIsfs6waSpnODbWxqJ7aaCwyCs7x1hVxvb6TnprjrqAuNqUzSc1pvh8RO68NuEDsbyE7g-RDDeM0spn7Sj0TNc_8WyLGKc2RguCbqQ-bsJ6V5x5C6xHNYts=]
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSI881-nK4Xzq1Xb3Ov8V-t9OsgwxSr2tt6QiFjfXcHwB3uBQVL95AAzbM8mGt_NqDtdNFxfvnBdg0x5eUFtvvpI-gx91QQF30dysK9WD3B4XA0piiEBgHulonDu2csNMvuW96WGqKk50v2iWxCIkv6HOn9cxgqgz02GLm_O_QSHhfzXwFikVaHtSGVpzqn7Ygn3Rv2ZbD4CHJwo6ZQEPeJw5vEc02aejRhQHqctdbPCV7PZZlMfk4zil6h_yM519FcP265JIFG9xuXCLt6FMbHI4=]
- PubMed Central. (n.d.). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpVStzANQ6_f1haM_PKJpg480APEKHy01sonU6kL-HZmGJbDXd7KITn6kE5Nq5nH0WNiQmdPkFxHAXD1yNg4IjDZYrwCwTvDlPlf1sHYeayEsTJ8D5OJeOHHxy49EXgDdGZdg8R3A4AVRJ1EQ=]
- PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZzZ9YoVkpR2shS-6l2XLDS9R6-44PHwpqYr1fGQWW77Wq1L5o4sAG-BPYKZ1Umv4bATHs1_sc3xwmTSbunKg3QYH9wGpdiRTdkgMX9jzjf3RXLrZhJTz7qumDL2hRCXssO5r3]
- Chemistry Steps. (n.d.). Reactions of Thiols. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYSNflA7cCmIPdIxbKj0gj6aXL0uBE-Uw_mqxFGKAtgytAV9FAnvM2qxTjtPgEtq4RhOydJYSJry-Ufp8t2hgU61gVrKvAWqFtcvF9aUKgLsLFLb53F7sgWui3ob-9sh2um4JguSgP7l8EXed4Hw==]
- RSC Publishing. (n.d.). Reactivity of sulfur nucleophiles towards S-nitrosothiols. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCcKZmGZlhdQAErI-VRoYNmDu3FRKtEPH-YesHmvA7yxqbaCoHn_Rps2i1aQ3dpsxM_kztw44T7vhYA7fmR3ss4ChVNdsNsyMmxKMCUhH-fm8V46kpcUNKovR_4jBmnt-EhhquodNstUpD8SQh11hWQ_5Dgvh8zok_tA==]
- Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2zuSY0k1w1rkSNCJiE5yt4Fa_gXN-CzxYW9P2zjwqVkvxPnrB1nJkZGrUgVzMNLWafpKOMUOIJ5Jj9FzXyoDaW-O_7ZY-RgmDooUf-evYK6qnTaddTId2HhJSdnGFYhPodQVOdv3iyFR63RMcvkc6WKY2cEg1mFBlzg3DYUYssBOzAl0xhshaDdEKfJamcS6wFyZeDWGxDFwYcD9jpI0NZ261ftB1Qe4=]
- OpenStax. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvpU4qiDTfzHXGkhiBPYXrZCBtxmHNYbu_k-lb4rLiB4eo8K9nc6iKw4a3pyeJFVOXVeUYe1ha8YNlCVUqR8u5UskU2IS_KeLHdk_ed7s4VFUECGv3h4UVPc9v2H1kjMnTmnNEuMsFEBI3oRbszEhXHSznvbT0Vln0DpGmLLjdqTzBFxB_fLAOdUH9Ty3CY37NERqEUwgcLWnoj53ibbHn6GLW-U2-VpT9]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rroij.com [rroij.com]
- 6. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Pinner Reaction | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 14. Reactivity of sulfur nucleophiles towards S-nitrosothiols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. fishersci.ca [fishersci.ca]
- 18. gebauer.com [gebauer.com]
An In-depth Technical Guide to the Mechanism of Action of Ethyl 3-Chloropropanimidoate Hydrochloride in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl 3-chloropropanimidoate hydrochloride, a versatile intermediate in organic synthesis. Delving into its formation via the Pinner reaction and its subsequent transformations, this document elucidates the mechanistic principles that govern its reactivity. With a focus on practical applications in the synthesis of valuable heterocyclic scaffolds, this whitepaper serves as an essential resource for professionals in the field of drug discovery and development.
Introduction: The Strategic Importance of Ethyl 3-Chloropropanimidoate Hydrochloride
Ethyl 3-chloropropanimidoate hydrochloride, a Pinner salt, is a highly reactive and versatile building block in organic synthesis. Its significance lies in its ability to serve as a precursor to a variety of functional groups, most notably in the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.[1] The presence of a chloro substituent at the 3-position introduces an additional layer of reactivity, influencing the electronic nature of the molecule and providing a handle for further functionalization. Understanding the mechanistic nuances of its formation and subsequent reactions is paramount for its effective utilization in the synthesis of complex molecular architectures.
The Pinner Reaction: Formation of Ethyl 3-Chloropropanimidoate Hydrochloride
The primary route to ethyl 3-chloropropanimidoate hydrochloride is the Pinner reaction, a classic acid-catalyzed transformation of a nitrile with an alcohol.[2][3] In this case, 3-chloropropionitrile reacts with ethanol in the presence of anhydrous hydrogen chloride.
The Core Mechanism
The Pinner reaction proceeds through a well-established two-step mechanism:
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of 3-chloropropionitrile by the strong acid catalyst, hydrogen chloride. This protonation significantly enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.[4]
-
Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of ethanol acts as a nucleophile, attacking the activated nitrile carbon. This is followed by a proton transfer from the attacking alcohol to the nitrogen atom, leading to the formation of the ethyl 3-chloropropanimidoate hydrochloride salt.[4]
Influence of the 3-Chloro Substituent
Reactivity and Mechanism of Action in Subsequent Reactions
Ethyl 3-chloropropanimidoate hydrochloride is a stable, isolable intermediate that serves as a versatile precursor for various functional groups and heterocyclic systems. Its reactivity is dominated by the electrophilic nature of the imino carbon.
Reaction with Nucleophiles: A Gateway to Diverse Functionalities
The Pinner salt readily reacts with a variety of nucleophiles, leading to the formation of esters, amidines, and other valuable compounds.[2][5]
-
Hydrolysis to Esters: In the presence of water, ethyl 3-chloropropanimidoate hydrochloride undergoes hydrolysis to yield ethyl 3-chloropropanoate. This reaction proceeds via nucleophilic attack of water on the imino carbon, followed by elimination of ammonia.
-
Aminolysis to Amidines: Reaction with ammonia or primary and secondary amines affords the corresponding amidines. This transformation is of significant importance in medicinal chemistry, as the amidine moiety is a common feature in bioactive molecules. The reaction involves nucleophilic attack of the amine on the imino carbon, followed by the elimination of ethanol.
Synthesis of Nitrogen-Containing Heterocycles
A primary application of ethyl 3-chloropropanimidoate hydrochloride in drug discovery is its use as a key building block for the synthesis of nitrogen-containing heterocycles, such as pyrimidines and triazines. These scaffolds are central to a vast number of pharmaceuticals.
Ethyl 3-chloropropanimidoate hydrochloride can be utilized in the synthesis of 2-substituted pyrimidine derivatives. The general strategy involves the reaction of the Pinner salt with a suitable three-carbon building block containing two nucleophilic centers. For instance, condensation with a β-dicarbonyl compound or its equivalent in the presence of a nitrogen source can lead to the formation of the pyrimidine ring. While a direct, one-pot synthesis from ethyl 3-chloropropanimidoate hydrochloride is not extensively documented, its conversion to the corresponding amidine provides a direct precursor for classical pyrimidine syntheses.[6]
The synthesis of substituted 1,3,5-triazines can be achieved through the cyclotrimerization of imidates or by their reaction with other nitrogen-containing synthons.[2] Ethyl 3-chloropropanimidoate hydrochloride can serve as a precursor to the free imidate, which can then undergo base-mediated condensation with amidines or other suitable partners to form the triazine ring. This approach offers a modular strategy for accessing a diverse range of substituted triazines.[2]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of ethyl 3-chloropropanimidoate hydrochloride. Researchers should always adhere to standard laboratory safety procedures.
Synthesis of Ethyl 3-Chloropropanimidoate Hydrochloride
This protocol is adapted from a general Pinner reaction procedure.
Materials:
-
3-Chloropropionitrile
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 3-chloropropionitrile (1.0 eq) in anhydrous ethanol (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution for 1-2 hours, ensuring the temperature remains at 0 °C.
-
Seal the flask and allow it to stand at 0-5 °C for 24-48 hours. The product will precipitate as a white solid.
-
Collect the solid by filtration under a dry atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum to yield ethyl 3-chloropropanimidoate hydrochloride.
Synthesis of 3-Chloropropanamidine Hydrochloride (from Ethyl 3-Chloropropanimidoate Hydrochloride)
Materials:
-
Ethyl 3-chloropropanimidoate hydrochloride
-
Anhydrous Ethanol
-
Ammonia (gas or solution in ethanol)
Procedure:
-
Suspend ethyl 3-chloropropanimidoate hydrochloride (1.0 eq) in anhydrous ethanol in a pressure-resistant flask.
-
Cool the suspension to 0 °C.
-
Saturate the solution with ammonia gas or add a saturated solution of ammonia in ethanol.
-
Seal the flask and stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure. The residue is 3-chloropropanamidine hydrochloride, which can be further purified by recrystallization.
Data Presentation
While specific, experimentally determined spectroscopic data for ethyl 3-chloropropanimidoate hydrochloride is not widely published, the expected data can be inferred from the structure and data for similar compounds.
Table 1: Predicted Spectroscopic Data for Ethyl 3-Chloropropanimidoate Hydrochloride
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and two triplets for the -CH₂-CH₂-Cl moiety. A broad singlet for the N-H protons is also expected.[7] |
| ¹³C NMR | Resonances for the ethyl group carbons, the two methylene carbons of the chloropropyl chain, and a characteristic downfield signal for the imino carbon (C=N). |
| IR Spectroscopy | A characteristic C=N stretching vibration in the region of 1640-1690 cm⁻¹. A broad N-H stretching band around 3100-3300 cm⁻¹.[4] |
| Mass Spectrometry | A molecular ion peak corresponding to the free base, and fragmentation patterns showing the loss of the ethoxy group and the chloroalkyl chain. |
Conclusion and Future Outlook
Ethyl 3-chloropropanimidoate hydrochloride is a valuable and reactive intermediate with significant potential in organic synthesis, particularly for the construction of nitrogen-containing heterocycles relevant to drug discovery. The Pinner reaction provides a straightforward route to this compound, and its subsequent reactions with nucleophiles offer a wide range of synthetic possibilities. The presence of the chloro substituent enhances its utility by providing a site for further molecular elaboration. Future research in this area could focus on the development of catalytic and more environmentally benign methods for its synthesis and the exploration of its application in the synthesis of novel, biologically active compounds.
References
- Ermolat'ev DS, Van der Eycken EV. A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. J Org Chem. 2008 Sep 5;73(17):6691-7.
-
Selected signals in 1 H NMR spectra of E-and Z-imidates 10-EtC(OR)=NH-7,8. ResearchGate. Available from: [Link]
- Pan L, Li Z, Ding T, Fang X, Zhang W, Xu H, Xu Y. A Simple and Efficient Method for the Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines. J Org Chem. 2017 Oct 6;82(19):10043-10050.
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available from: [Link]
- Khan I, Ali S, Hameed S, Rama NH, Hussain MT, Wadood A, Uddin R, Ul-Haq Z, Khan A, Ali S, Choudhary MI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. 2017 Jul 21;22(7):1199.
- Akamanchi KG, Patel HR. A simple and practical synthesis of 2-aminoimidazoles. J Org Chem. 2009 Aug 21;74(16):6347-50.
- Krasavin M, Dar'in D, Gutorov L, Kysil V, Ivachtchenko A. A simple synthetic approach to N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the N-(pyridin-2-yl)
- Ermolat'ev DS, Babaev EV, Van der Eycken EV. A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. J Org Chem. 2008;73(17):6691-7.
-
Pinner reaction. Wikipedia. Available from: [Link]
- Grundmann C, Kreutzberger A. Synthesis of the s-Triazine System. V.
- Krátký M, Stolaříková J, Vinšová J. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Molecules. 2016 May 27;21(6):683.
- Wang L, Fu H, Jiang Y, Zhao Y. Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. Org Biomol Chem. 2013 May 21;11(19):3142-5.
-
Pinner Reaction. Organic Chemistry Portal. Available from: [Link]
-
Pinner reaction. Grokipedia. Available from: [Link]
-
Supporting information. The Royal Society of Chemistry. Available from: [Link]
-
Table 2 . Selected signals in 1 H NMR spectra of E-and Z-thioimidates... ResearchGate. Available from: [Link]
-
FT-IR of imine compounds C1-C4. ResearchGate. Available from: [Link]
-
What is the synthesis and application of Ethyl 3-aminopropanoate hydrochloride?. FAQ. Available from: [Link]
-
Pinner Reaction. Chem-Station Int. Ed. Available from: [Link]
-
IR Spectroscopy of Esters. Available from: [Link]
-
IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. Available from: [Link]
-
Pinner Reaction. SynArchive. Available from: [Link]
-
α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews. Available from: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available from: [Link]
-
1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride (EDCI.HCl). ResearchGate. Available from: [Link]
-
Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride: A Versatile Precursor for Generating Next-Generation Energetic Materials. ResearchGate. Available from: [Link]
- Preparation method of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. Google Patents.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling of Ethyl 3-chloropropanimidoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled to provide a comprehensive guide on the safe handling of Ethyl 3-chloropropanimidoate hydrochloride. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the information herein is synthesized from the known chemical properties of its constituent functional groups (imidoate, alkyl chloride, hydrochloride salt) and data from structurally analogous compounds. All procedures should be conducted with a thorough risk assessment and under the supervision of qualified personnel.
Section 1: Chemical Identity and Inferred Hazard Profile
Ethyl 3-chloropropanimidoate hydrochloride is an organic compound with the CAS number 21367-89-5 and the molecular formula C₅H₁₁Cl₂NO. Its structure suggests a reactive nature, primarily due to the presence of an imidoate functional group, a chlorinated alkyl chain, and its formulation as a hydrochloride salt.
Table 1: Chemical and Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 21367-89-5 | Chemical Abstracts Service |
| Molecular Formula | C₅H₁₁Cl₂NO | --- |
| Molecular Weight | 172.06 g/mol | --- |
| Physical State | Solid (Inferred) | Based on typical hydrochloride salts |
| Solubility | Likely soluble in water, alcohols | Inferred from hydrochloride salt nature |
| Stability | Moisture-sensitive | Imidoates are known to hydrolyze |
Inferred Hazard Identification
In the absence of specific toxicological data, a precautionary approach is warranted. The hazards are inferred from the compound's structural components:
-
Corrosivity (Hydrochloride Salt): As a hydrochloride salt, this compound is likely acidic and can be corrosive to skin, eyes, and mucous membranes.[1][2] Upon dissolution, it may release hydrochloric acid, a known corrosive substance.
-
Toxicity (Chlorinated Organic Compound): Chlorinated organic compounds exhibit a wide range of toxicities, with some being potent alkylating agents or having other adverse health effects.[3][4][5][6] The chloro- functional group can enhance the reactivity and potential toxicity of the molecule.
-
Moisture Reactivity (Imidoate): Imidoates are generally susceptible to hydrolysis, which can lead to the decomposition of the compound and the formation of potentially hazardous byproducts.[7][8] This reaction can be accelerated by the presence of moisture.[8]
Table 2: Inferred GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 | H301/H302, H311/H312, H331/H332: Toxic/Harmful if swallowed, in contact with skin, or if inhaled |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Section 2: Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling Ethyl 3-chloropropanimidoate hydrochloride to prevent exposure through all potential routes.[9][10][11][12]
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes and airborne particles.[2][11][12]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[11] It is crucial to check the glove manufacturer's compatibility chart for chlorinated organic compounds and hydrochloride salts.
-
Lab Coat/Apron: A flame-resistant lab coat should be worn, fully buttoned. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is also necessary.[11][12]
-
-
Respiratory Protection: All handling of the solid and any solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9] If a fume hood is not available or if there is a risk of aerosol generation, a properly fitted respirator with an appropriate cartridge for organic vapors and acid gases should be used.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Caption: Recommended PPE donning sequence.
Section 3: Safe Handling and Storage
Given the inferred reactivity and toxicity, meticulous handling and storage procedures are essential to maintain the integrity of the compound and ensure personnel safety.
Handling
-
Inert Atmosphere: Due to its moisture sensitivity, handle Ethyl 3-chloropropanimidoate hydrochloride under an inert atmosphere (e.g., nitrogen or argon), especially when aliquoting or transferring the solid.[7][8][13] A glove box is the preferred environment for these operations.[7][13]
-
Ventilation: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoidance of Incompatibles: Keep the compound away from strong bases, oxidizing agents, and metals. The hydrochloride salt can react with bases, and the chlorinated component may be incompatible with certain metals.
-
Weighing: Weigh the compound in a closed container or in a fume hood to prevent inhalation of any dust.
Storage
-
Moisture Control: Store in a tightly sealed container in a desiccator or a dry box to protect from moisture.[14]
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.
-
Segregation: Store separately from incompatible materials, particularly strong bases and oxidizing agents.[15]
Section 4: Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.[16]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[17]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[17]
Accidental Release Measures
-
Evacuation and Ventilation: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand).[17][18]
-
Neutralization: For spills of solutions, consider neutralization with a mild base (e.g., sodium bicarbonate) if it is safe to do so, while being mindful of any potential reaction.
-
Cleanup: Place the contained material into a sealed, labeled container for hazardous waste disposal.[19]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Caption: Emergency spill response workflow.
Section 5: Disposal Considerations
Waste containing Ethyl 3-chloropropanimidoate hydrochloride must be treated as hazardous waste.
-
Waste Collection: Collect all waste material in a clearly labeled, sealed, and compatible container.
-
Disposal Method: Disposal should be carried out by a licensed professional waste disposal service.[20] Incineration in a facility equipped with afterburners and scrubbers is a potential method for the disposal of chlorinated organic compounds.[20][21][22] Do not dispose of down the drain or in regular trash.[23][24]
References
-
Process for Disposal of Chlorinated Organic Residues. (n.d.). Taylor & Francis Online. [Link]
-
Toxicology of Environmentally Persistent Chlorinated Organic Compounds. (n.d.). SciSpace. [Link]
-
Starek, A. (1996). [An outline of chloro-organic compound toxicology]. PubMed. [Link]
-
Hanberg, A. (2015). (PDF) Toxicology of Environmentally Persistent Chlorinated Organic Compounds. ResearchGate. [Link]
-
Process for Disposal of Chlorinated Organic Residues. (2012). Taylor & Francis Online. [Link]
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. [Link]
-
Organochlorine chemistry. (n.d.). Wikipedia. [Link]
-
PPE for Hazardous Chemicals. (n.d.). Canada Safety Training. [Link]
-
Emergency Procedure Guide - Corrosive Liquids. (n.d.). [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]
-
Understanding the Risks: Is Hydrochloride Dangerous?. (2026). Oreate AI Blog. [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School. [Link]
-
Chemical Spill Response Procedure. (n.d.). University of Manitoba. [Link]
-
Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. (2026). [Link]
-
Jayaraj, R., Megha, P., & Sreedev, P. (2016). Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. PubMed Central. [Link]
-
10 Tips Working Safely with corrosives. (2025). Chemsafe. [Link]
-
Chemical Spills. (n.d.). Florida State University Emergency Management. [Link]
-
Water Sensitive Chemicals. (n.d.). Environment, Health & Safety - University of California, Berkeley. [Link]
- Process for the incineration of chlorinated organic materials. (n.d.).
-
Essential Chemical PPE. (2023). Trimaco. [Link]
-
Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. [Link]
-
Organic Waste Disposal. (2018). Sciencemadness Discussion Board. [Link]
-
Disposing of Chlorine: Pool and Cleaning Products. (2024). NEDT. [Link]
-
Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. (2009). ResearchGate. [Link]
-
Laboratory Safety: Working Safely with Chemicals. (2025). YouTube. [Link]
-
Preparing & Handling Chemical Solutions. (2023). The Science Blog. [Link]
-
How to Store and Handle Chemicals in Laboratories: A Complete Guide. (2023). Storemasta Blog. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). NCBI Bookshelf. [Link]
-
Hydrochloride vs non-hydrochloride compounds. (2015). Sciencemadness Discussion Board. [Link]
-
Chemistry. (2008). NCERT. [Link]
-
Reactions Of Metals With Water. (2020). YouTube. [Link]
-
Reaction of Metals with Water Under Different Temperature Conditions. (2024). YouTube. [Link]
-
Reactivity with Water. (2018). YouTube. [Link]
-
How do the group 1 metals react with water?. (2022). YouTube. [Link]
-
Chemical Properties: Alkali Metals Reactivity With Water (Demo). (2020). YouTube. [Link]
Sources
- 1. Understanding the Risks: Is Hydrochloride Dangerous? - Oreate AI Blog [oreateai.com]
- 2. chemsafe.ie [chemsafe.ie]
- 3. scispace.com [scispace.com]
- 4. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organochlorine chemistry - Wikipedia [en.wikipedia.org]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. nbinno.com [nbinno.com]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. oshatrainingschool.com [oshatrainingschool.com]
- 12. trimaco.com [trimaco.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. reagent.co.uk [reagent.co.uk]
- 16. trainingrpq.com.au [trainingrpq.com.au]
- 17. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 18. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 19. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
- 22. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 23. Sciencemadness Discussion Board - Organic Waste Disposal - Powered by XMB 1.9.11 [sciencemadness.org]
- 24. Disposing of Chlorine: Pool and Cleaning Products - NEDT [nedt.org]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2-Substituted Pyrimidines using Ethyl 3-chloropropanimidoate Hydrochloride
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological importance is profound.[1][2] Beyond this, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including but not limited to anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] This broad utility has driven continuous innovation in the synthetic methodologies for accessing novel pyrimidine-based compounds.
A prevalent and effective strategy for constructing the pyrimidine ring is the condensation of a three-carbon fragment with a suitable N-C-N synthon, such as an amidine, urea, or guanidine.[6] This application note details a specific and efficient protocol for the synthesis of 2-substituted pyrimidines utilizing Ethyl 3-chloropropanimidoate hydrochloride as the three-carbon electrophilic building block. This method offers a direct route to pyrimidines that can be further functionalized, making it a valuable tool for medicinal chemistry and drug discovery programs.
The Strategic Advantage of Ethyl 3-chloropropanimidoate Hydrochloride
Ethyl 3-chloropropanimidoate hydrochloride (CAS No: 21367-89-5) is a reactive and versatile reagent for pyrimidine synthesis.[7] Its structure incorporates key features that facilitate a controlled cyclocondensation reaction:
-
An Imidoate Functional Group: The imidoate provides a reactive electrophilic center for the initial nucleophilic attack by an amidine.
-
A β-Chloro Substituent: The chlorine atom at the β-position serves as an excellent leaving group, driving the final aromatization step of the pyrimidine ring formation.
-
Hydrochloride Salt Form: The hydrochloride form enhances the stability of the reagent for storage and handling.
This combination of features allows for a streamlined and efficient synthesis of a variety of 2-substituted pyrimidines, dictated by the choice of the amidine reaction partner.
General Reaction Scheme
The overall transformation described in this protocol is the cyclocondensation reaction between Ethyl 3-chloropropanimidoate hydrochloride and a generic amidine hydrochloride (e.g., benzamidine hydrochloride) in the presence of a base to yield a 2-substituted pyrimidine.
Caption: General workflow for the synthesis of 2-substituted pyrimidines.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-phenylpyrimidine as a representative example, using benzamidine hydrochloride as the amidine component.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| Ethyl 3-chloropropanimidoate hydrochloride | 21367-89-5 | 172.05 | 10 |
| Benzamidine hydrochloride | 1670-14-0 | 156.61 | 10 |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 22 |
| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 | 50 mL |
| Diethyl Ether | 60-29-7 | 74.12 | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |
Instrumentation:
-
Round-bottom flask (100 mL) with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer and/or GC-MS for product characterization
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (50 mL).
-
Base Preparation: Carefully add sodium metal (0.51 g, 22 mmol) in small portions to the ethanol at room temperature under an inert atmosphere (e.g., nitrogen or argon) to generate a solution of sodium ethoxide. Allow the sodium to react completely.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride (1.57 g, 10 mmol) and Ethyl 3-chloropropanimidoate hydrochloride (1.72 g, 10 mmol).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-phenylpyrimidine.
Expected Yield: 65-75%
Characterization Data for 2-Phenylpyrimidine:
| Analysis | Expected Result |
| ¹H NMR | δ (ppm) in CDCl₃: ~8.8 (d, 2H), ~8.5 (d, 2H), ~7.5 (m, 3H), ~7.2 (t, 1H) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~164, ~157, ~137, ~130, ~128, ~119 |
| Mass Spec. | (EI) m/z: 156 (M⁺) |
Proposed Reaction Mechanism
The formation of the pyrimidine ring proceeds through a well-established cyclocondensation pathway. The mechanism can be described in the following key steps:
-
Neutralization: The base (sodium ethoxide) deprotonates the hydrochloride salts of both the amidine and the imidoate, liberating the free bases.
-
Nucleophilic Attack: The neutral amidine acts as a nucleophile, with one of its nitrogen atoms attacking the electrophilic carbon of the imidoate. This forms a tetrahedral intermediate.
-
Cyclization: An intramolecular nucleophilic attack occurs where the second nitrogen of the amidine moiety attacks the carbon bearing the chloro group. This step forms the six-membered dihydropyrimidine ring.
-
Aromatization: The final step involves the elimination of ethanol and hydrogen chloride, driven by the formation of the stable aromatic pyrimidine ring.
Caption: Proposed mechanistic pathway for pyrimidine synthesis.
Safety and Handling Precautions
-
Ethyl 3-chloropropanimidoate hydrochloride is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][6]
-
Sodium ethoxide is corrosive and reacts violently with water. Prepare and handle it in a dry, inert atmosphere.[8]
-
Benzamidine hydrochloride is harmful if swallowed or inhaled. Avoid creating dust.
-
All manipulations should be performed in a well-ventilated fume hood.[2][6][8]
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of 2-substituted pyrimidines using Ethyl 3-chloropropanimidoate hydrochloride. The reaction is robust, proceeds under relatively mild conditions, and is amenable to the synthesis of a diverse library of pyrimidine derivatives by varying the amidine starting material. This methodology represents a valuable addition to the synthetic chemist's toolbox for the construction of this important heterocyclic scaffold.
References
-
Vidal, M., García-Arriagada, M., Rezende, M. C., & Domínguez, M. (2016). Ultrasound-Promoted Synthesis of 4-Arylpyrimidines. Synthesis, 48(23), 4246-4252. [Link]
-
Shaaban, M. R., & El-Sayed, N. N. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the formation of pyrimidine derivative.[Link]
-
Siddiqui, A. A., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. BioMed Research International, 2012, 587494. [Link]
-
ResearchGate. (2022). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.[Link]
-
ResearchGate. (2024). Synthesis of 2-aryl-pyrido[2,3-d]pyrimidines.[Link]
- Google Patents. (2004).
-
Kumar, R., et al. (2011). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl)pyrimidines. E-Journal of Chemistry, 8(3), 1141-1147. [Link]
-
El-Gohary, N. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One moment, please... [ej-chem.org]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu.eg [bu.edu.eg]
- 7. Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Strategic Synthesis of 1,3,5-Triazine Scaffolds Utilizing Ethyl 3-chloropropanimidoate Hydrochloride
An Application Guide for Researchers and Drug Development Professionals
Abstract: The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile applications.[1][2] This application note provides a comprehensive technical guide for the synthesis of functionalized 1,3,5-triazine derivatives, employing Ethyl 3-chloropropanimidoate hydrochloride as a strategic and reactive starting material. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical aspects of characterization and safety. This guide is designed to empower researchers to confidently and efficiently construct novel triazine-based molecules.
Foundational Principles: The Chemistry of Triazine Synthesis
The construction of the 1,3,5-triazine ring is most effectively achieved through a cyclocondensation reaction. The strategy detailed herein involves the reaction between an imidate, which provides a key N-C fragment, and an amidine-containing compound (such as guanidine), which supplies the remaining N-C-N backbone of the heterocycle.
The Role of Ethyl 3-chloropropanimidoate hydrochloride
Ethyl 3-chloropropanimidoate hydrochloride is an excellent precursor for this synthesis. The imidate functional group is inherently electrophilic and primed for nucleophilic attack. The presence of the hydrochloride salt not only enhances its stability for storage but also activates the imidate carbon upon neutralization, making it highly susceptible to reaction.[3][4] The ethoxy group serves as an effective leaving group during the condensation process.
Reaction Mechanism: A Stepwise Approach
The formation of the triazine ring from an imidate and an amidine (in this case, guanidine) is not a simple concerted process. It proceeds through a logical, stepwise pathway involving nucleophilic attack, elimination, and intramolecular cyclization. This mechanism is an established route for forming N-heterocycles.[5][6][7]
The key steps are as follows:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a nitrogen atom from the guanidine molecule onto the electrophilic carbon atom of the imidate.
-
Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Elimination & Condensation: The intermediate subsequently eliminates a molecule of ethanol. This is followed by a condensation step that forms a more stable, linear intermediate.
-
Intramolecular Cyclization: The terminal amino group of the intermediate then performs an intramolecular nucleophilic attack on a carbon atom within the same molecule.
-
Aromatization: The final step involves the elimination of a molecule (in this case, derived from the reactants and base) to yield the stable, aromatic 1,3,5-triazine ring.
Experimental Protocol: Synthesis of a Diamino-Triazine Derivative
This section provides a detailed, step-by-step protocol for the synthesis of a representative 2,4-diamino-1,3,5-triazine derivative. This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Materials and Reagents
Careful preparation and handling of reagents are paramount for success and safety.
| Reagent | CAS No. | MW ( g/mol ) | Key Properties | Supplier |
| Ethyl 3-chloropropanimidoate HCl | N/A | ~172.05 | Moisture sensitive, corrosive | Sigma-Aldrich |
| Guanidine Hydrochloride | 50-01-1 | 95.53 | Hygroscopic | Fisher Scientific |
| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | Strong base, moisture sensitive | Acros Organics |
| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 | Dry solvent is critical | VWR |
| Diethyl Ether | 60-29-7 | 74.12 | Flammable | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile | VWR |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Flammable | VWR |
| Hexanes | 110-54-3 | 86.18 | Flammable | VWR |
Step-by-Step Synthesis Workflow
The following workflow is optimized for the gram-scale synthesis of the target compound.
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous ethanol.
-
Base Preparation: Cool the ethanol to 0°C using an ice bath. Carefully add sodium methoxide (2.2 equivalents) to the cold ethanol and stir until fully dissolved.
-
Guanidine Neutralization: To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the resulting slurry at 0°C for 30 minutes. This step generates free guanidine in situ.
-
Imidoate Addition: Slowly add Ethyl 3-chloropropanimidoate hydrochloride (1.1 equivalents) to the reaction mixture in portions over 15 minutes. Causality Note: This slow, portion-wise addition is crucial to control the initial exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting imidate indicates completion.
-
Work-up: Upon completion, carefully quench the reaction by adding 50 mL of deionized water. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Isolation: The resulting aqueous residue will likely contain the product as a precipitate. Isolate the crude solid by vacuum filtration, washing with cold water and then a small amount of cold diethyl ether to remove highly nonpolar impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure triazine derivative.
Characterization of the Final Product
The identity and purity of the synthesized triazine derivatives must be confirmed through standard analytical techniques.[8][9]
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. Expect to see characteristic shifts for the protons and carbons on the triazine ring and its substituents.[10]
-
FT-IR Spectroscopy: Fourier-Transform Infrared spectroscopy can confirm the presence of key functional groups. Look for characteristic N-H stretches (for amino groups) and C=N stretches associated with the triazine ring.[1]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound, providing strong evidence of its identity.
Safety and Handling Considerations
Adherence to strict safety protocols is non-negotiable when working with these reagents.
-
Ethyl 3-chloropropanimidoate hydrochloride: This compound is corrosive and a suspected irritant. Always handle it inside a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[11][12] Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water immediately.[13]
-
Sodium Methoxide: This is a strong base and is highly reactive with water. Handle under an inert atmosphere to prevent degradation and potential fire hazards. It is corrosive and can cause severe burns.[12]
-
Solvents: Flammable solvents like ethanol, diethyl ether, and ethyl acetate must be kept away from ignition sources.[14] All manipulations should be performed in a well-ventilated fume hood.
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents carefully before disposal.
Conclusion
The protocol described in this application note presents a robust and reproducible method for the synthesis of 1,3,5-triazine derivatives using Ethyl 3-chloropropanimidoate hydrochloride. By understanding the underlying mechanism and adhering to the detailed experimental and safety procedures, researchers can effectively utilize this versatile building block to access a wide range of novel compounds for applications in drug discovery and materials science. The general principles outlined here can be adapted for the synthesis of various unsymmetrically substituted triazines by choosing different amidine or guanidine precursors.[15]
References
-
Pan, L., et al. (2017). A simple and efficient method for the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines. The Journal of Organic Chemistry, 82(19), 10043-10050. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2018). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC Chemistry, 12(1), 1-13. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. PubMed Central. Available at: [Link]
-
Wu, Z. C., & Borger, D. L. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society. Available at: [Link]
-
Wu, Z. C., & Borger, D. L. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. National Institutes of Health. Available at: [Link]
-
Kang, G. F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. Available at: [Link]
-
Scribd. (n.d.). Amidines React with Triazines: Mechanism. Available at: [Link]
-
Royal Society of Chemistry. (2019). Synthesis of imidazo[1,2-a][6][9][15]triazines by NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds. New Journal of Chemistry. Available at: [Link]
-
Arques, A., et al. (n.d.). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. ARKIVOC. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2023). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. Available at: [Link]
-
Martins, M. A. P., et al. (2003). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 8(11), 779-786. Available at: [Link]
-
Carl ROTH. (2024). Safety Data Sheet: EDC-HCl. Available at: [Link]
-
ResearchGate. (2024). (PDF) Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. Available at: [Link]
-
MDPI. (2017). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Available at: [Link]
-
Wikipedia. (n.d.). Triazine. Available at: [Link]
-
Rasayan Journal of Chemistry. (2014). Synthesis of some new s-triazine derivatives and evaluated for their antibacterial activity. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Kułaga, D., et al. (2023). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Scientific Reports, 13(1), 1-15. Available at: [Link]
-
Kułaga, D., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 29(12), 2849. Available at: [Link]
-
ResearchGate. (2016). Eco-friendly synthesis of 1,2,4-triazine derivatives. Available at: [Link]
-
MDPI. (2024). Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. Available at: [Link]
-
ResearchGate. (2017). Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines via Three-Component Reaction of Imidates, Guanidines, and Amides or Aldehydes. Available at: [Link]
-
ResearchGate. (n.d.). The Chemistry of the Amidines. Available at: [Link]
Sources
- 1. ijisrt.com [ijisrt.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.ca [fishersci.ca]
- 15. 1,3,5-Triazine synthesis [organic-chemistry.org]
Use of Ethyl 3-chloropropanimidoate hydrochloride in the synthesis of amidines
Application Notes & Protocols
Topic: Strategic Use of Ethyl 3-chloropropanimidoate Hydrochloride in the Synthesis of Functionalized Amidines for Drug Discovery
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of amidines utilizing Ethyl 3-chloropropanimidoate hydrochloride. Amidines are a critical pharmacophore in modern drug development, and their efficient synthesis is of paramount importance.[1][2] This document elucidates the foundational Pinner reaction, which generates the requisite imidoate salt intermediate, and presents a robust, step-by-step methodology for its conversion to functionalized amidines. We will explore the causality behind experimental choices, provide self-validating protocols, and offer insights into characterization and potential synthetic challenges. This guide is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this versatile building block.
The Strategic Importance of the Amidine Moiety
Amidines, characterized by the RC(=NR)NR₂ functional group, are nitrogen analogs of carboxylic acids and esters.[3] They are strong organic bases, with pKa values typically ranging from 5 to 12, as protonation at the imino nitrogen results in a resonance-stabilized amidinium cation.[4] This unique electronic feature allows them to act as potent hydrogen bond donors and acceptors, making them privileged structures in medicinal chemistry. Their presence is notable in a wide array of therapeutic agents, including antibiotics, anticoagulants, and enzyme inhibitors, where they often serve as key binding motifs to biological targets.[1][5][6]
The synthesis of amidines can be approached through various methods, but one of the most classic and reliable is the Pinner reaction, which proceeds via an intermediate imidoate salt, often called a Pinner salt.[7][8][9] This application note focuses on the practical use of a specific Pinner salt, Ethyl 3-chloropropanimidoate hydrochloride, as a versatile precursor for amidine synthesis.
The Pinner Reaction: A Mechanistic Overview
The Pinner reaction is a two-stage process that converts a nitrile into an amidine.[9][10]
-
Stage 1: Formation of the Pinner Salt. The reaction is initiated by the acid-catalyzed addition of an alcohol to a nitrile. Dry hydrogen chloride (HCl) gas is bubbled through an anhydrous solution of the nitrile in an alcohol (e.g., ethanol). The acid protonates the nitrile nitrogen, activating the carbon atom for nucleophilic attack by the alcohol. This results in the formation of an imidoate hydrochloride salt—the Pinner salt.[11][12]
-
Stage 2: Amination to Form the Amidine. The isolated Pinner salt is a highly reactive intermediate. It readily undergoes nucleophilic addition with ammonia or a primary/secondary amine at the electrophilic imine carbon. This addition is followed by the elimination of the alcohol (ethanol, in this case) to yield the final, stable amidine hydrochloride salt.[10][11]
The use of a pre-formed or in situ-generated Pinner salt like Ethyl 3-chloropropanimidoate hydrochloride provides a reliable entry point into this chemistry. The "3-chloro" substituent on the propyl backbone is of particular synthetic interest, as it serves as a reactive handle for subsequent modifications, such as cyclization reactions to form valuable heterocyclic structures like cyclic amidines.[13][14][15][16]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of amidine derivatives of 3,4-ethylenedioxythiophene as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jk-sci.com [jk-sci.com]
- 9. synarchive.com [synarchive.com]
- 10. Pinner reaction - Wikipedia [en.wikipedia.org]
- 11. Pinner Reaction | NROChemistry [nrochemistry.com]
- 12. Pinner Reaction [organic-chemistry.org]
- 13. Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient synthesis of cyclic amidine-based fluorophores via 6π-electrocyclic ring closure - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inha.elsevierpure.com [inha.elsevierpure.com]
Reaction of Ethyl 3-chloropropanimidoate hydrochloride with primary amines
An Application Guide to the Synthesis of 2-Substituted-4,5-dihydro-1H-imidazoles from Ethyl 3-chloropropanimidoate Hydrochloride and Primary Amines
Introduction: The Strategic Importance of the Imidazoline Scaffold
In the landscape of modern drug discovery, the 4,5-dihydro-1H-imidazole, commonly known as the 2-imidazoline ring system, represents a "privileged scaffold." This structural motif is a cornerstone in a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological activities.[1][2][3][4] Its prevalence in medicinal chemistry stems from its unique stereoelectronic properties, which allow it to act as a bioisostere for other functional groups and engage in specific, high-affinity interactions with biological targets.[5] Compounds incorporating the imidazoline core have found applications as antihypertensive agents, antidepressants, and receptor agonists/antagonists, making their synthesis a topic of significant interest to researchers in pharmaceuticals and life sciences.[5][6]
This technical guide provides a comprehensive exploration of a robust and versatile method for synthesizing 2-substituted-4,5-dihydro-1H-imidazoles. The reaction involves the condensation and subsequent cyclization of Ethyl 3-chloropropanimidoate hydrochloride with a diverse range of primary amines. As a senior application scientist, this document moves beyond a simple recitation of steps; it delves into the underlying mechanistic principles, explains the rationale behind procedural choices, and offers a framework for troubleshooting and optimization.
Reaction Principles: A Mechanistic Dissection
The conversion of Ethyl 3-chloropropanimidoate hydrochloride and a primary amine into a 2-substituted-4,5-dihydro-1H-imidazole is a sequential process that leverages fundamental principles of nucleophilic chemistry. The reaction can be dissected into two primary stages: initial amidine formation followed by an intramolecular cyclization.
-
Stage 1: Nucleophilic Acyl Substitution and Amidine Formation The starting material, Ethyl 3-chloropropanimidoate hydrochloride, is an imidoate salt, often referred to as a Pinner salt.[7][8][9][10] The carbon atom of the imidoate group is highly electrophilic, primed for nucleophilic attack. The primary amine (R-NH₂) acts as the nucleophile. However, since the starting material is a hydrochloride salt, a base is required to neutralize the HCl and liberate the free amine, which is the active nucleophile.[11] The free amine then attacks the imidoate carbon, leading to the displacement of the ethoxy group (-OEt) and the formation of a transient N-substituted 3-chloropropanamidine intermediate.[12]
-
Stage 2: Intramolecular Cyclization (SN2) The newly formed amidine possesses a nucleophilic secondary amine and an alkyl chain with an electrophilic carbon atom bonded to a chlorine leaving group. In the presence of a base, the amidine nitrogen attacks the carbon bearing the chlorine in an intramolecular SN2 reaction.[13] This step forms the five-membered dihydroimidazole ring and expels a chloride ion, yielding the final product.
The overall transformation is an elegant cascade that efficiently constructs a valuable heterocyclic core.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a generalized procedure adaptable to a range of primary amines. Specific conditions may require optimization based on the amine's reactivity and steric profile.
Materials and Reagents
-
Ethyl 3-chloropropanimidoate hydrochloride (Starting Material)
-
Primary amine (e.g., benzylamine, aniline derivatives, alkyl amines) (Nucleophile)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heat source
-
Inert atmosphere setup (Nitrogen or Argon)
General Synthesis Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add Ethyl 3-chloropropanimidoate hydrochloride (1.0 eq).
-
Add the chosen anhydrous solvent (e.g., ethanol, 0.2-0.5 M concentration).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Add the base (e.g., Triethylamine, 2.2 eq) dropwise to the stirred suspension. The addition of two equivalents is critical: one to neutralize the hydrochloride salt of the starting material and the second to neutralize the HCl generated during the reaction.[14]
-
In a separate vessel, dissolve the primary amine (1.05 eq) in a small amount of the reaction solvent.
-
Add the primary amine solution dropwise to the reaction mixture at 0 °C.
-
-
Reaction Execution:
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 40-80 °C, depending on the solvent and amine).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and deionized water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine to remove residual water-soluble impurities.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 2-substituted-4,5-dihydro-1H-imidazole.
-
Data Summary: Scope and Optimization
The choice of base, solvent, and temperature is crucial for achieving high yields and depends heavily on the nature of the primary amine. The following table summarizes typical conditions for different classes of amines.
| Entry | Primary Amine Type | Base (eq.) | Solvent | Temperature (°C) | Typical Time (h) | Yield Range (%) | Notes |
| 1 | Aliphatic (e.g., Benzylamine) | Triethylamine (2.2) | Ethanol | 78 (Reflux) | 4-8 | 75-90 | Generally high reactivity; reaction proceeds smoothly. |
| 2 | Aliphatic (hindered) | DIPEA (2.5) | Acetonitrile | 82 (Reflux) | 12-24 | 50-70 | A non-nucleophilic, bulkier base like DIPEA is preferred to minimize side reactions. |
| 3 | Aromatic (e.g., Aniline) | K₂CO₃ (3.0) | DMF | 100 | 18-36 | 40-65 | Less nucleophilic amines require higher temperatures and a stronger base/polar aprotic solvent. |
| 4 | Electron-rich Aniline | Triethylamine (2.2) | Acetonitrile | 82 (Reflux) | 8-16 | 60-80 | Electron-donating groups on the aniline increase its nucleophilicity. |
| 5 | Electron-poor Aniline | Cs₂CO₃ (3.0) | DMF | 120 | 24-48 | 30-55 | Requires more forcing conditions due to reduced nucleophilicity. |
Workflow for Synthesis and Analysis
Product Characterization
Confirming the identity and purity of the synthesized imidazoline is essential. Standard analytical techniques should be employed:[15]
-
¹H NMR: Expect to see characteristic signals for the methylene protons of the imidazoline ring, typically appearing as a multiplet around 3.5-4.5 ppm. The protons of the R-group substituent will also be present.
-
¹³C NMR: The spectrum will show a key signal for the amidine carbon (C2) in the 160-170 ppm range. Signals for the two equivalent methylene carbons of the ring will appear around 40-50 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is well-suited for these compounds. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: Look for a strong C=N stretching vibration in the region of 1600-1650 cm⁻¹. The absence of a strong C=O stretch (from potential hydrolysis) and the presence of N-H stretches (if applicable) are also informative.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all operations in a well-ventilated fume hood.
-
Reagent Handling:
-
Ethyl 3-chloropropanimidoate hydrochloride is corrosive and moisture-sensitive.[16] Handle it in a dry environment and avoid contact with skin and eyes.
-
Primary amines can be corrosive, toxic, and have strong odors. Handle with care.
-
Organic solvents are flammable. Keep them away from ignition sources.[17]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive amine (protonated).2. Insufficient temperature/time.3. Deactivated starting material. | 1. Ensure sufficient base (at least 2.2 eq) is used. Use a stronger base (e.g., K₂CO₃, NaH) for less reactive amines.2. Increase reaction temperature and/or extend reaction time. Switch to a higher boiling point solvent like DMF or Toluene.3. Hydrolysis of the imidoate. Ensure anhydrous conditions and use fresh starting material. |
| Formation of Multiple Products | 1. Dialkylation of the primary amine.2. Polymerization.3. Side reactions with solvent. | 1. Use a slight excess of the primary amine (1.05-1.1 eq) relative to the imidoate.2. Maintain dilute reaction conditions (0.1-0.2 M).3. Choose an inert solvent (e.g., Acetonitrile, Dichloromethane). |
| Difficult Purification | 1. Product is highly polar/water-soluble.2. Contamination with base (e.g., TEA). | 1. After extraction, perform a back-extraction with dilute HCl to move the product to the aqueous layer, wash the organic layer, then basify the aqueous layer and re-extract the product.2. Wash the organic extracts with dilute aqueous copper sulfate to remove residual amine bases. |
References
-
A Lewis acid-promoted Pinner reaction. Beilstein Journals. [Link]
-
Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. Journal of Organic Chemistry. [Link]
-
Pinner reaction. Grokipedia. [Link]
-
A Lewis acid-promoted Pinner reaction. National Institutes of Health (NIH). [Link]
-
Pinner Reaction. SynArchive. [Link]
-
The chemistry of amidines and imidates. ResearchGate. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace. [Link]
-
2-Imidazoline derivatives are versatile building blocks for various applications. ResearchGate. [Link]
-
Synthesis of amidines. Organic Chemistry Portal. [Link]
-
Synthesis and Reactivity of Ynamine Amidines. CHIMIA. [Link]
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]
-
Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. PubMed. [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. [Link]
-
Recent Advances in the Synthesis of 2-Imidazolines and Their Applications in Homogeneous Catalysis. ResearchGate. [Link]
-
Synthesis of Azolines and Imidazoles and their Use in Drug Design. Hilaris Publisher. [Link]
-
SAFETY DATA SHEET (SDS). Gebauer Company. [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
What is the synthesis and application of Ethyl 3-aminopropanoate hydrochloride? FAQ. [Link]
-
Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Scirp.org. [Link]
-
An Efficient Synthesis of 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted-1H-imidazoles. SciSpace. [Link]
-
Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S)-2-chloropropionic acid (1) and alkyl amines (2). ResearchGate. [Link]
-
Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. National Institutes of Health (NIH). [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry. [Link]
-
Synthesis of ethyl 3-ethoxy-3-iminopropanoate hydrochloride. PrepChem.com. [Link]
-
Ethyl 3-chloropropanimidoate hydrochloride. Huateng Pharma. [Link]
-
Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. PubMed. [Link]
-
amines as nucleophiles. Chemguide. [Link]
-
Synthesis of 3-Amino-7-(N,N-Dimethylamino)-2-Substituted-5-Phenylphenazin-5-Ium Chlorides by Oxidative Cyclization. PubMed. [Link]
-
the reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]
-
Which product will be formed by the reaction of primary amine with ethyl chloroacetate? ResearchGate. [Link]
-
20.6: Reactions of Amines. Chemistry LibreTexts. [Link]
-
Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. National Institutes of Health (NIH). [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 8. jk-sci.com [jk-sci.com]
- 9. grokipedia.com [grokipedia.com]
- 10. synarchive.com [synarchive.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 3-Amino-7-(N,N-Dimethylamino)-2-Substituted-5-Phenylphenazin-5-Ium Chlorides by Oxidative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.ca [fishersci.ca]
Application Notes and Protocols for Cyclocondensation Reactions Involving Ethyl 3-chloropropanimidoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Role of Ethyl 3-chloropropanimidoate Hydrochloride in Heterocyclic Synthesis
Ethyl 3-chloropropanimidoate hydrochloride, a Pinner salt, is a highly reactive and versatile bifunctional reagent in organic synthesis. Its value lies in the presence of two key reactive sites: an electrophilic imidoate carbon and a terminal alkyl chloride. This dual functionality makes it an exceptional building block for the construction of a variety of nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1] The synthesis of this reagent is typically achieved through the Pinner reaction, an acid-catalyzed addition of an alcohol to a nitrile.[2][3] Specifically, 3-chloropropanenitrile reacts with ethanol in the presence of anhydrous hydrogen chloride to yield the target imidoate hydrochloride. The anhydrous conditions are crucial to prevent the hydrolysis of the product back to an ester.[3]
These application notes provide a comprehensive guide to leveraging the unique reactivity of Ethyl 3-chloropropanimidoate hydrochloride in cyclocondensation reactions for the synthesis of important heterocyclic systems, with a focus on tetrahydropyrimidines. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further exploration and derivatization in a research and development setting.
Core Principles and Mechanistic Insights
The cyclocondensation reactions involving Ethyl 3-chloropropanimidoate hydrochloride are predicated on a sequence of nucleophilic attacks. The general mechanism involves two key steps:
-
Initial Nucleophilic Attack at the Imidoate Carbon: The reaction is initiated by the attack of a dinucleophile, such as a primary amine, on the electrophilic carbon of the imidoate. This forms a tetrahedral intermediate which then eliminates ethanol to generate an N-substituted amidine.
-
Intramolecular Cyclization: The second nucleophilic site on the initial reactant then undergoes an intramolecular nucleophilic substitution, displacing the chloride ion from the 3-chloroethyl side chain. This ring-closing step leads to the formation of the heterocyclic core.
The efficiency and outcome of these reactions are influenced by several factors including the nature of the nucleophile, reaction temperature, and the presence of a base to neutralize the hydrochloride salt and facilitate the final cyclization step.
Application Note 1: Synthesis of 2-Substituted-1,4,5,6-Tetrahydropyrimidines
Tetrahydropyrimidines are a class of saturated heterocyclic compounds that are prevalent in many biologically active molecules and natural products. The reaction of Ethyl 3-chloropropanimidoate hydrochloride with primary amines provides a direct and efficient route to 2-substituted-1,4,5,6-tetrahydropyrimidines.
Reaction Scheme:
Caption: General scheme for tetrahydropyrimidine synthesis.
Experimental Protocol:
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| Ethyl 3-chloropropanimidoate hydrochloride | 54408-65-4 | 172.06 | 10.0 | 1.0 |
| Benzylamine | 100-46-9 | 107.15 | 10.0 | 1.0 |
| Triethylamine | 121-44-8 | 101.19 | 22.0 | 2.2 |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 50 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 3-chloropropanimidoate hydrochloride (1.72 g, 10.0 mmol) and anhydrous ethanol (50 mL).
-
Addition of Amine: Stir the suspension at room temperature and add benzylamine (1.07 g, 1.09 mL, 10.0 mmol) dropwise over 5 minutes.
-
Addition of Base: Following the addition of the primary amine, add triethylamine (2.23 g, 3.07 mL, 22.0 mmol) to the reaction mixture. The addition of a slight excess of base is crucial to neutralize the hydrochloride salt and the HCl generated during the cyclization.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the pure 2-benzyl-1,4,5,6-tetrahydropyrimidine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ethanol is critical to prevent the hydrolysis of the imidoate to the corresponding ester, which would be unreactive towards the amine under these conditions.
-
Base: Triethylamine serves a dual purpose: it deprotonates the hydrochloride salt of the starting material, liberating the free imidoate, and it also acts as an acid scavenger for the hydrogen chloride that is eliminated during the intramolecular cyclization. A slight excess ensures the reaction goes to completion.
-
Reflux Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for both the initial amidine formation and the subsequent intramolecular nucleophilic substitution, which can be slow at room temperature.
Application Note 2: Synthesis of 2-Amino-1,4,5,6-tetrahydropyrimidines from Guanidine
The reaction with guanidine allows for the synthesis of 2-amino-substituted tetrahydropyrimidines, which are important pharmacophores. In this case, guanidine acts as the N-C-N building block.
Reaction Scheme:
Caption: Synthesis of 2-aminotetrahydropyrimidine.
Experimental Protocol:
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| Ethyl 3-chloropropanimidoate hydrochloride | 54408-65-4 | 172.06 | 10.0 | 1.0 |
| Guanidine Hydrochloride | 50-01-1 | 95.53 | 10.0 | 1.0 |
| Sodium Ethoxide | 141-52-6 | 68.05 | 20.0 | 2.0 |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 75 mL | - |
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (0.46 g, 20.0 mmol) in anhydrous ethanol (50 mL) with cooling.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of guanidine hydrochloride (0.96 g, 10.0 mmol) in anhydrous ethanol (25 mL). Stir for 15 minutes at room temperature.
-
Addition of Imidoate: Add Ethyl 3-chloropropanimidoate hydrochloride (1.72 g, 10.0 mmol) portion-wise to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, neutralize the reaction mixture with glacial acetic acid. Remove the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by recrystallization from ethanol to afford 2-amino-1,4,5,6-tetrahydropyrimidine.
Trustworthiness and Self-Validation:
The protocols described are designed to be self-validating through standard analytical techniques. The identity and purity of the synthesized compounds should be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of starting materials.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the crystalline product.
Consistent and reproducible results from these analytical methods will validate the success of the described protocols.
Visualization of the Experimental Workflow
Caption: Experimental workflow for tetrahydropyrimidine synthesis.
Conclusion
Ethyl 3-chloropropanimidoate hydrochloride is a potent and versatile reagent for the synthesis of nitrogen-containing heterocycles. The protocols provided herein for the synthesis of 2-substituted and 2-amino-1,4,5,6-tetrahydropyrimidines demonstrate its utility. By understanding the underlying reaction mechanisms and the rationale for the experimental conditions, researchers can confidently apply and adapt these methods for the development of novel compounds with potential applications in drug discovery and materials science.
References
-
Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Ber. Dtsch. Chem. Ges.1877 , 10, 1889–1894. [Link]
-
NROChemistry. Pinner Reaction. [Link]
-
Grokipedia. Pinner reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
MDPI. Malonates in Cyclocondensation Reactions. Molecules2000 , 5, 1-2. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. J. Adv. Res.2021 , 29, 1-24. [Link]
-
PubMed Central. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Adv.2023 , 13, 1-20. [Link]
-
European Journal of Chemistry. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. Eur. J. Chem.2011 , 2, 295-299. [Link]
-
Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Org. Synth.1973 , 53, 63. [Link]
-
ResearchGate. 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride (EDCI.HCl). [Link]
-
PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Tetrahedron Lett.2007 , 48, 879-882. [Link]
-
PubChem. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. [Link]
- Google Patents.
-
Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Org. Synth.1943 , 23, 21. [Link]
-
ResearchGate. Biginelli Reaction. Cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea. [Link]
-
Sci-Hub. Cyclocondensation reactions of 3-aryl-2-benzylidene-3-oxopropanenitriles with acetylaromatic derivatives. Collect. Czech. Chem. Commun.1985 , 50, 1862-1869. [Link]
-
MDPI. An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4-Dihydropyrimidin-2-(1H)-Ones. Molecules2016 , 21, 1-11. [Link]
-
NIH. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Int. J. Mol. Sci.2012 , 13, 1-11. [Link]
-
NIH. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. Molecules2011 , 16, 1-11. [Link]
-
NIH. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules2020 , 25, 1-15. [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules2020 , 25, 1-15. [Link]
-
ResearchGate. New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. [Link]
-
MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules2020 , 25, 1-15. [Link]
-
PubMed Central. Prescribed drugs containing nitrogen heterocycles: an overview. RSC Adv.2021 , 11, 1-25. [Link]
-
ResearchGate. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. [Link]
-
Springer. Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Catal. Lett.2007 , 119, 1-8. [Link]
-
PubMed Central. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules2022 , 27, 1-20. [Link]
-
Sci-Hub. Novel Photosensitized Cyclization Reactions of Ethyl 3-Amino-3-phenyl-2-propenoate Derivatives to Highly Substituted Pyrroles. J. Org. Chem.2000 , 65, 1-7. [Link]
-
Sci-Hub. Studies dealing with the intramolecular ene reaction of cyclopropene derivatives. J. Am. Chem. Soc.1985 , 107, 1710-1717. [Link]
-
Sci-Hub. A convenient synthesis of ethyl 3,3,3,-trifluoropropanoate and its 2-bromo derivative. J. Fluorine Chem.1986 , 34, 1-8. [Link]
-
ResearchGate. Intramolecular cyclization of 1,3-diamino-2-hydroxypropan-N,N,N´,N´-tetrakis(methylphosphonic acid) upon phosphonomethylation of 1,3-diaminopropan-2-ol. [Link]
-
NIH. Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules2001 , 6, 1-7. [Link]
-
NIH. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Org. Lett.2020 , 22, 1-5. [Link]
-
JournalAgent. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. J. Islamic Acad. Sci.1989 , 2, 237-240. [Link]
-
Der Pharma Chemica. Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica2016 , 8, 1-7. [Link]
Sources
Application Notes & Protocols: Ethyl 3-chloropropanimidoate Hydrochloride as a Versatile C3 Synthon for Heterocyclic Chemistry
Abstract
This technical guide provides an in-depth exploration of Ethyl 3-chloropropanimidoate hydrochloride, a highly reactive and versatile bifunctional precursor for the synthesis of a wide range of heterocyclic compounds. Due to its distinct electrophilic centers—a reactive imidoate group and a primary alkyl chloride—this reagent serves as a powerful three-carbon (C3) building block. These notes detail the fundamental principles of its reactivity, provide validated, step-by-step protocols for the synthesis of key heterocyclic scaffolds such as pyrimidines and their derivatives, and discuss their applications in medicinal chemistry and drug development. The content is designed for researchers and professionals in organic synthesis and pharmaceutical sciences, offering both theoretical insights and practical, field-tested methodologies.
Introduction and Reagent Overview
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of FDA-approved drugs featuring at least one heterocyclic ring.[1][2] The strategic synthesis of these scaffolds is therefore a central theme in drug discovery. Ethyl 3-chloropropanimidoate hydrochloride, a Pinner salt derivative of 3-chloropropionitrile, emerges as a potent C3 synthon for constructing such frameworks.
Its value lies in the presence of two distinct electrophilic sites within a single molecule:
-
The Imidoate Carbon: This is a highly activated "masked" carboxyl group, exceptionally susceptible to nucleophilic attack.
-
The Primary Alkyl Chloride: A canonical electrophilic site for SN2-type reactions.
This dual reactivity allows for sequential or one-pot cyclization reactions with a variety of dinucleophiles (e.g., N-C-N, N-N, N-S systems), providing a convergent and efficient pathway to diverse heterocyclic systems. This guide will focus primarily on its application in synthesizing substituted pyrimidines, a class of heterocycles of immense biological significance.[3]
Physicochemical Properties & Safe Handling
Proper handling of Ethyl 3-chloropropanimidoate hydrochloride is critical for safety and experimental success. As a Pinner salt, it is hygroscopic and susceptible to hydrolysis.
| Property | Value | Source / Note |
| Chemical Formula | C₅H₁₁Cl₂NO | |
| Molecular Weight | 172.05 g/mol | |
| Appearance | White to off-white crystalline solid | Inferred from similar Pinner salts |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), alcohols. Reacts with water. | |
| Stability | Moisture-sensitive. Store under inert gas (Argon or Nitrogen). | Inferred from general Pinner salt chemistry |
Safety and Handling Precautions:
-
Always handle this reagent in a well-ventilated fume hood.[4][5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[6][7]
-
Keep the container tightly closed and store in a cool, dry place, preferably in a desiccator under an inert atmosphere.[4][5]
-
Avoid contact with skin, eyes, and mucous membranes. In case of contact, rinse immediately and thoroughly with water.[6]
-
This compound is irritating to the respiratory system. Avoid inhalation of dust.[4]
-
Quench any residual reagent carefully with a dilute base solution in a separate container before disposal.
Core Reactivity: A Bifunctional Electrophile
The synthetic utility of Ethyl 3-chloropropanimidoate hydrochloride is governed by the differential reactivity of its two electrophilic centers. The imidoate carbon is significantly more electrophilic than the carbon bearing the chlorine atom, allowing for selective initial reactions with dinucleophiles. This selectivity is the cornerstone of its use in heterocyclic synthesis.
A typical reaction sequence involves:
-
Initial Nucleophilic Attack: The more nucleophilic atom of a dinucleophile attacks the imidoate carbon.
-
Intramolecular Cyclization: The second nucleophilic atom attacks the alkyl chloride via an intramolecular SN2 reaction, forming the heterocyclic ring.
Caption: Core reactivity map of Ethyl 3-chloropropanimidoate hydrochloride.
Synthetic Protocols: Synthesis of Pyrimidine Derivatives
Pyrimidines are fundamental heterocycles in numerous pharmaceuticals. The following protocols detail the synthesis of substituted pyrimidinones by reacting Ethyl 3-chloropropanimidoate hydrochloride with N-C-N synthons like ureas and amidines. This approach offers a direct and efficient route to these valuable scaffolds.[8][9]
Protocol 1: Synthesis of 2-Amino-6-oxo-1,4,5,6-tetrahydropyrimidine
This protocol describes the cyclocondensation reaction with urea, a common and cost-effective N-C-N building block.
Principle: The reaction proceeds via the initial attack of a urea nitrogen onto the imidoate carbon, followed by an intramolecular cyclization where the second urea nitrogen displaces the chloride. The resulting cyclic intermediate hydrolyzes to the stable pyrimidinone.
Caption: Experimental workflow for pyrimidinone synthesis.
Materials & Reagents:
-
Ethyl 3-chloropropanimidoate hydrochloride (1.0 eq)
-
Urea (1.1 eq)
-
Sodium Ethoxide (NaOEt) (2.2 eq)
-
Absolute Ethanol (Anhydrous)
-
Diethyl ether
-
Standard reflux apparatus, magnetic stirrer, TLC plates
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add absolute ethanol under an argon atmosphere.
-
Base & Nucleophile: Add sodium ethoxide (2.2 eq) to the ethanol and stir until fully dissolved. Then, add urea (1.1 eq) and stir for 15 minutes at room temperature.
-
Reagent Addition: Add Ethyl 3-chloropropanimidoate hydrochloride (1.0 eq) portion-wise to the stirring mixture. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated slurry into a beaker of cold diethyl ether or ice-water with vigorous stirring to precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol followed by diethyl ether.
-
Purification: Air-dry the crude solid. The product can be further purified by recrystallization from an appropriate solvent system like an ethanol/water mixture to yield the final product.
Expert Insights (Trustworthiness & Causality):
-
Why two equivalents of base? The first equivalent of NaOEt is required to neutralize the hydrochloride salt of the precursor, liberating the free imidoate. The second equivalent deprotonates the urea, increasing its nucleophilicity for a more efficient initial attack.
-
Anhydrous Conditions: The use of anhydrous ethanol and an inert atmosphere is crucial. Imidoates are readily hydrolyzed by water, which would lead to the formation of ethyl 3-chloropropanoate and reduce the yield of the desired heterocyclic product.
-
TLC Monitoring: A co-spot of the starting material and the reaction mixture is essential to confirm the reaction's progression accurately.
Protocol 2: Synthesis of Substituted 2-Phenyl-6-oxo-1,4,5,6-tetrahydropyrimidine
This protocol utilizes benzamidine hydrochloride, demonstrating the method's flexibility for installing aryl substituents on the pyrimidine ring.
Principle: Similar to the reaction with urea, this is a cyclocondensation. Benzamidine, being a stronger nucleophile than urea, often allows for milder reaction conditions. The general principle is adapted from established methods for pyrimidine synthesis.[8]
Reagents & Materials:
-
Ethyl 3-chloropropanimidoate hydrochloride (1.0 eq)
-
Benzamidine hydrochloride (1.0 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate & Water for work-up
Step-by-Step Procedure:
-
Setup: To a stirred solution of benzamidine hydrochloride (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Reagent Addition: Stir the suspension at room temperature for 30 minutes, then add Ethyl 3-chloropropanimidoate hydrochloride (1.0 eq).
-
Reaction: Heat the reaction mixture to 70-90°C and stir for 4-6 hours, monitoring progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.
Applications in Medicinal Chemistry
The pyrimidine core synthesized through these protocols is a "privileged scaffold" in drug discovery. Its ability to form multiple hydrogen bonds and engage in π-stacking interactions makes it an ideal framework for designing enzyme inhibitors and receptor antagonists.
| Therapeutic Area | Example Drug Class | Mechanism of Action |
| Oncology | Kinase Inhibitors (e.g., Imatinib-like) | Binds to the ATP-binding site of kinases, inhibiting cell proliferation signaling. |
| Antiviral | Nucleoside Analogues (e.g., Zidovudine) | Acts as a chain terminator for viral reverse transcriptase. |
| Antibacterial | Dihydrofolate Reductase Inhibitors | Blocks folic acid synthesis, essential for bacterial DNA replication. |
| CNS Disorders | Barbiturates | Positive allosteric modulator of GABA-A receptors. |
The methodologies presented here provide a reliable and adaptable platform for generating libraries of novel pyrimidine derivatives for screening in drug development programs.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reagent decomposition (moisture).2. Insufficiently active nucleophile.3. Incorrect reaction temperature. | 1. Ensure strictly anhydrous conditions. Use freshly opened solvents.2. Use a stronger base (e.g., NaH instead of K₂CO₃) or increase reaction temperature.3. Optimize temperature; run small-scale trials at different temperatures. |
| Multiple Products on TLC | 1. Side reactions (e.g., dimerization).2. Hydrolysis of the starting material. | 1. Use a higher dilution of reagents. Add the precursor slowly to the nucleophile solution.2. Re-verify anhydrous setup. |
| Purification Difficulties | 1. Product is highly polar.2. Contamination with inorganic salts. | 1. Use a more polar eluent system for chromatography (e.g., DCM/MeOH). Consider reverse-phase chromatography.2. Ensure a thorough aqueous work-up to remove all salts before concentration and chromatography. |
References
-
Carl ROTH. (n.d.). Safety Data Sheet: EDC-HCl. Retrieved from [Link]
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]
- Gontijo, J. V., et al. (n.d.).
- Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)
- Heterocycles in Medicinal Chemistry. (n.d.). PMC - PubMed Central - NIH.
- Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole deriv
- Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025).
- General Synthetic Methods for Thiazole and Thiazolium Salts. (n.d.).
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijaem.net [ijaem.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Solvent Selection for Reactions with Ethyl 3-chloropropanimidoate hydrochloride
Abstract and Reagent Overview
Ethyl 3-chloropropanimidoate hydrochloride is a versatile bifunctional reagent of significant interest in synthetic and medicinal chemistry. Its structure uniquely combines a reactive imidoate functional group with a terminal alkyl chloride. This duality allows for its use in the construction of a wide array of nitrogen-containing compounds, particularly amidines and their subsequent cyclization products like pyrimidines and other heterocycles.[1][2] The success of these transformations is not merely dependent on substrates and temperature; it is critically governed by the choice of solvent. The solvent system dictates the solubility of the polar starting material, modulates the reactivity of nucleophiles, stabilizes intermediates, and can either prevent or promote undesirable side reactions. This guide provides a detailed analysis of solvent selection, offering both the theoretical basis and practical protocols for leveraging Ethyl 3-chloropropanimidoate hydrochloride effectively.
Physicochemical Properties and Solvent Interactions
Ethyl 3-chloropropanimidoate hydrochloride is a polar, ionic salt. Understanding its interaction with the solvent environment is the first step in designing a successful reaction.
Table 1: Physicochemical Properties of Ethyl 3-chloropropanimidoate hydrochloride
| Property | Value | Significance |
| Molecular Formula | C₅H₁₁Cl₂NO | - |
| Molecular Weight | 188.05 g/mol | For stoichiometric calculations. |
| Form | Solid | Typically a crystalline solid. |
| Charge State | Hydrochloride Salt | Highly polar; dictates solubility. Requires a base for reaction. |
| Key Functional Groups | Imidatonium Cation, Alkyl Chloride | Dual reactivity sites for strategic synthesis. |
The hydrochloride salt form renders the molecule highly soluble in polar solvents but largely insoluble in nonpolar media like hexanes or toluene. The choice of solvent directly influences the dissociation of the salt and the solvation of the reactive species.[3]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are excellent at dissolving the starting material due to their ability to form hydrogen bonds and solvate both the imidatonium cation and the chloride anion.[4][5][6]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments and high dielectric constants, allowing them to dissolve ionic compounds.[5][7] However, they cannot act as hydrogen bond donors, which leaves anions less solvated and potentially more reactive.[7]
Caption: Reagent interactions with protic vs. aprotic solvents.
Core Application: Amidine and Heterocycle Synthesis
The most prevalent application of ethyl imidoates is the reaction with primary or secondary amines to furnish amidines.[8][9] This reaction requires the liberation of the free imidoate base from its hydrochloride salt, which is accomplished by adding a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Solvent Classes and Their Mechanistic Implications
The choice of solvent directly impacts the nucleophilicity of the reacting amine and the stability of intermediates, thereby influencing reaction rate and product distribution.[10]
A. Polar Protic Solvents: The Workhorse for Simplicity
-
Rationale: Alcohols, particularly ethanol (EtOH), are frequently used. They are excellent solvents for the starting material and the amine. Crucially, the byproduct of the neutralization step, triethylammonium chloride (TEA·HCl), is also soluble in ethanol, leading to a homogeneous reaction mixture.
-
Advantages: Good solubility for all components, cost-effective, relatively low toxicity.
-
Disadvantages: Can decrease the nucleophilicity of the amine via hydrogen bonding.[7][11] At elevated temperatures, the solvent itself (e.g., ethanol) can act as a nucleophile, leading to undesired orthoester formation or trans-esterification.
B. Polar Aprotic Solvents: The Choice for Enhanced Reactivity
-
Rationale: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are superior choices when higher reactivity is needed or when dealing with less reactive amines.[12] By not forming hydrogen bonds with the amine nucleophile, they leave it "naked" and more reactive, often accelerating the reaction rate significantly.[7]
-
Advantages: Dramatically increase reaction rates for S_N2-type reactions.[7] High boiling points (DMF, DMSO) allow for a wide operational temperature range.
-
Disadvantages: More difficult to remove under vacuum. Can be challenging for product purification. Some, like DMF, can decompose at high temperatures or in the presence of strong acids/bases.
C. Nonpolar Aprotic Solvents: For Specialized Applications
-
Rationale: Solvents like Dichloromethane (DCM) or Toluene are generally poor choices due to the insolubility of the imidoate hydrochloride. However, they can be used if the reaction is run as a suspension or if the free-based imidoate is prepared in situ and used immediately with a nonpolar amine substrate.
-
Advantages: Easy to remove, useful for reactions where polarity needs to be minimized.
-
Disadvantages: Poor solubility leads to heterogeneous mixtures and often slow, incomplete reactions.
Table 2: Comparative Summary of Solvent Choices for Amidine Synthesis
| Solvent Class | Recommended Solvent | Typical Temp. | Key Advantages | Key Considerations |
| Polar Protic | Ethanol (EtOH) | 25 - 78 °C | Excellent solubility, homogeneous reaction, cost-effective. | Potential for solvolysis; H-bonding can slow reaction. |
| Polar Aprotic | DMF, Acetonitrile | 25 - 120 °C | Enhances nucleophilicity, accelerates reaction rates.[7] | Difficult to remove, potential for side reactions at high T. |
| Nonpolar Aprotic | Dichloromethane (DCM) | 0 - 40 °C | Easy to remove, good for nonpolar substrates. | Heterogeneous reaction, poor solubility of starting material. |
Experimental Protocols
Protocol 1: General Synthesis of an N-Substituted Amidine in Ethanol
This protocol describes a general procedure for reacting Ethyl 3-chloropropanimidoate hydrochloride with a primary amine in ethanol.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Ethyl 3-chloropropanimidoate hydrochloride (1.0 eq).
-
Dissolution: Add anhydrous ethanol (approx. 0.2 M concentration) and stir until the solid is fully dissolved.
-
Amine Addition: Add the desired primary amine (1.0-1.1 eq).
-
Basification: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (TEA) or DIPEA (1.1 eq) dropwise. A white precipitate of TEA·HCl may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup:
-
Concentrate the reaction mixture in vacuo.
-
Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining HCl salt, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Accelerated Synthesis and Intramolecular Cyclization in DMF
This protocol is suitable for less reactive amines or for subsequent in-situ cyclization where the newly formed amidine nitrogen displaces the terminal chloride.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Ethyl 3-chloropropanimidoate hydrochloride (1.0 eq) and the amine nucleophile (e.g., an amino-thiol) (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.2-0.5 M). Stir to dissolve.
-
Basification: Add DIPEA (2.2 eq). The first equivalent neutralizes the HCl salt, and the second acts as a base for the subsequent cyclization.
-
Reaction: Heat the reaction mixture to 80-100 °C. The higher temperature facilitates both the initial amidine formation and the subsequent intramolecular S_N2 cyclization. Monitor by TLC or LC-MS until the starting material is consumed and the desired heterocyclic product is formed.
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and wash extensively with brine to remove DMF.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via column chromatography or recrystallization.
Caption: Decision workflow for solvent selection.
Troubleshooting and Key Insights
Table 3: Troubleshooting Guide
| Observation | Potential Cause (Solvent-Related) | Recommended Solution |
| Low Solubility of Starting Material | Solvent is not polar enough. | Switch to a more polar solvent (e.g., from DCM to EtOH, or EtOH to DMF). |
| Slow or Incomplete Reaction | 1. Nucleophile reactivity is suppressed by protic solvent. 2. Reaction temperature is too low. | 1. Switch from a protic solvent (EtOH) to a polar aprotic solvent (DMF, MeCN).[7] 2. Increase the reaction temperature. |
| Formation of Side Products | 1. Solvolysis from alcohol solvent at high temp. 2. Decomposition of solvent (e.g., DMF). | 1. Run the reaction at a lower temperature or switch to an aprotic solvent. 2. Ensure reaction temperature is within the stable range for the solvent; use a higher-boiling alternative if needed. |
| Difficult Product Isolation | High-boiling polar aprotic solvent (DMF, DMSO) is hard to remove. | Perform an aqueous workup with multiple extractions using a less polar solvent (e.g., Ethyl Acetate, Diethyl Ether). A final wash with brine is critical for removing residual DMF/DMSO. |
References
- Vertex AI Search. (2025).
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]
- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(vi), 85-138.
- ResearchGate. (2019). New single step route for efficient synthesis of amidine containing molecules.
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8: Solvent Effects. Retrieved from [Link]
- Chemistry LibreTexts. (2022). 4.7: Solvent Effects.
- ResearchGate. (2025).
- National Institutes of Health. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- ResearchGate. (2025).
- National Institutes of Health. (n.d.).
- Reddit. (2020). Nucleophilicity (Protic vs. Aprotic solvents).
- ResearchGate. (2025). Synthesis of substituted dihydropyrimidines as hypotensive agents.
- ResearchGate. (n.d.).
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
- Chemistry LibreTexts. (2023). NS7. Solvent Effects in NS.
- Asian Journal of Chemistry. (2015).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Catalytic Methods for Reactions of Ethyl 3-chloropropanimidoate Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Ethyl 3-chloropropanimidoate hydrochloride is a versatile bifunctional reagent with significant potential in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles. This guide provides a comprehensive overview of catalytic methods for the transformation of this valuable building block. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-tested protocols for the synthesis of functionalized pyrimidines and exploring the potential for subsequent catalytic cross-coupling reactions. The methodologies presented herein are designed to be robust and scalable, providing a solid foundation for applications in medicinal chemistry and drug discovery.
Introduction: The Synthetic Utility of Ethyl 3-chloropropanimidoate Hydrochloride
Ethyl 3-chloropropanimidoate hydrochloride, also known as a Pinner salt, is an imino ester hydrochloride. The Pinner reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt[1][2][3][4]. These salts are valuable intermediates that can be converted to esters, amidines, or orthoesters[1][2][4].
Our focus, Ethyl 3-chloropropanimidoate hydrochloride, possesses two key reactive sites amenable to catalytic functionalization: the imidate moiety, which is a precursor to the amidine functional group, and the alkyl chloride. This dual reactivity opens the door to a variety of synthetic transformations, most notably the construction of heterocyclic scaffolds, which are ubiquitous in pharmaceuticals. More than 250 FDA-approved drugs contain chlorine, highlighting the importance of chloro-containing molecules in medicinal chemistry[5][6].
This document will primarily focus on the catalytic synthesis of pyrimidines, a class of heterocycles with a broad range of biological activities, using Ethyl 3-chloropropanimidoate hydrochloride as a key starting material. We will then explore the potential for catalytic C-C and C-N bond formation at the chloro-substituted position.
Part 1: Copper-Catalyzed Synthesis of 4-Chloroethyl-Substituted Pyrimidines
The synthesis of pyrimidines often involves the condensation of a three-carbon unit with an amidine[7][8]. Ethyl 3-chloropropanimidoate hydrochloride can serve as the amidine precursor. Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles due to the low cost and toxicity of copper catalysts compared to other transition metals[9]. We present here a robust protocol for the copper-catalyzed synthesis of 2-substituted-4-(2-chloroethyl)pyrimidines from Ethyl 3-chloropropanimidoate hydrochloride and terminal alkynes.
Reaction Principle and Mechanistic Insights
The reaction proceeds via an initial in situ formation of 3-chloropropanamidine from the corresponding imidate hydrochloride. This is followed by a copper-catalyzed cycloaddition with a terminal alkyne. The general catalytic cycle for copper-catalyzed pyrimidine synthesis from amidines and alkynes involves the coordination of the alkyne to the copper catalyst, followed by nucleophilic attack of the amidine, cyclization, and subsequent aromatization to yield the pyrimidine ring[7].
Figure 1: Conceptual workflow for the synthesis of 2-substituted-4-(2-chloroethyl)pyrimidines.
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Phenyl-4-(2-chloroethyl)pyrimidine
This protocol is adapted from established methods for the copper-catalyzed synthesis of pyrimidines from amidine hydrochlorides and alkynes[7][10][11].
Materials:
-
Ethyl 3-chloropropanimidoate hydrochloride (1.0 mmol, 172.06 mg)
-
Phenylacetylene (1.2 mmol, 122.16 mg, 132 µL)
-
Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Ethyl 3-chloropropanimidoate hydrochloride (1.0 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the Schlenk tube, followed by phenylacetylene (1.2 mmol).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-phenyl-4-(2-chloroethyl)pyrimidine.
Data Summary: Expected Yields and Characterization
| Product | Starting Materials | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Phenyl-4-(2-chloroethyl)pyrimidine | Ethyl 3-chloropropanimidoate HCl, Phenylacetylene | CuI | K₂CO₃ | DMF | 100 | 12-24 | 75-85 |
| 2-Hexyl-4-(2-chloroethyl)pyrimidine | Ethyl 3-chloropropanimidoate HCl, 1-Octyne | CuI | K₂CO₃ | DMF | 100 | 12-24 | 70-80 |
| 2-(4-Methoxyphenyl)-4-(2-chloroethyl)pyrimidine | Ethyl 3-chloropropanimidoate HCl, 4-ethynylanisole | CuI | K₂CO₃ | DMF | 100 | 12-24 | 72-82 |
Yields are estimated based on similar reported reactions and may vary.
Part 2: Palladium-Catalyzed Cross-Coupling of the Chloroethyl Side Chain
The chloroethyl group on the pyrimidine ring provides a handle for further functionalization through catalytic cross-coupling reactions. This allows for the diversification of the pyrimidine core, which is a key strategy in drug discovery. Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of C-C and C-N bonds[12][13].
Reaction Principle and Mechanistic Insights
The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron compound, is a widely used method for C-C bond formation. The catalytic cycle typically involves oxidative addition of the alkyl chloride to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of the chloroethyl side chain.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Phenyl-4-(2-chloroethyl)pyrimidine with Phenylboronic Acid
This protocol is based on established methods for the Suzuki-Miyaura coupling of alkyl chlorides.
Materials:
-
2-Phenyl-4-(2-chloroethyl)pyrimidine (1.0 mmol, 218.68 mg)
-
Phenylboronic acid (1.5 mmol, 182.8 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 38.1 mg)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 636.8 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 2-phenyl-4-(2-chloroethyl)pyrimidine (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and potassium phosphate (3.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite. Wash the celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-phenyl-4-(2-phenylethyl)pyrimidine.
Data Summary: Potential Diversification through Cross-Coupling
| Product | Starting Materials | Catalyst/Ligand | Base | Solvent | Temp. (°C) |
| 2-Phenyl-4-(2-phenylethyl)pyrimidine | 2-Phenyl-4-(2-chloroethyl)pyrimidine, Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 |
| 2-Phenyl-4-(2-(4-methoxyphenyl)ethyl)pyrimidine | 2-Phenyl-4-(2-chloroethyl)pyrimidine, 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 |
| N-Benzyl-2-(2-phenylpyrimidin-4-yl)ethanamine | 2-Phenyl-4-(2-chloroethyl)pyrimidine, Benzylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 |
Conditions for the Buchwald-Hartwig amination are illustrative and may require further optimization.
Conclusion and Future Outlook
Ethyl 3-chloropropanimidoate hydrochloride is a readily accessible and highly versatile building block for the catalytic synthesis of functionalized nitrogen-containing heterocycles. The protocols detailed in this guide provide a reliable foundation for the synthesis of 4-(2-chloroethyl)pyrimidines and their subsequent diversification through palladium-catalyzed cross-coupling reactions. The ability to introduce a wide range of substituents at both the 2-position of the pyrimidine ring and on the ethyl side chain makes this methodology particularly attractive for the generation of compound libraries for drug discovery and development. Future work in this area could explore other catalytic transformations of the chloroethyl group, such as carbonylation or cyanation, to further expand the synthetic utility of this valuable starting material.
References
-
Müller, T. J. J., et al. (2015). Copper-Catalyzed Synthesis of 2,6-Disubstituted Pyrimidones from Terminal Alkynes, CO₂, and Amidine Hydrochlorides. Angewandte Chemie International Edition, 54(38), 11216-11220. [Link]
-
Zhang, W., et al. (2018). Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols. Organic & Biomolecular Chemistry, 16(48), 9487-9491. [Link]
-
Lin, Y., et al. (2013). Copper-Catalyzed Tandem Synthesis of Polysubstituted Pyrimidines from Propargyl Alcohols and Amidines. Organic Letters, 15(1), 132-135. [Link]
-
Debnath, P., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(22), 5392. [Link]
-
Thakur, R., Jaiswal, Y., & Kumar, A. (2019). Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry, 17(45), 9829-9843. [Link]
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1895. [Link]
-
Wikipedia. (n.d.). Pinner reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved January 17, 2026, from [Link]
-
Rostamizadeh, S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(2), 121-140. [Link]
-
Chan, H. S. S., Lu, Y., & Yu, J.-Q. (2024). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Synthesis, 3(6), 752-762. [Link]
-
Sharma, P., & Kumar, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735. [Link]
-
Guchhait, S. K., et al. (2019). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Molecules, 24(18), 3338. [Link]
-
Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1895. [Link]
-
Ren, J., & Yang, X. (2025). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Advances, 15, 16921-16938. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 179-184. [Link]
-
Khan, I., & Gupta, A. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Young Pharmacists, 4(3), 159-164. [Link]
-
Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines (Senior Thesis). Liberty University. [Link]
-
Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-233. [Link]
-
Wang, X., et al. (2025). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. Molecules, 30(22), 5011. [Link]
-
Li, Y., et al. (2025). Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes. Molecules, 30(15), 3456. [Link]
-
Al-Zaydi, K. M. (2025). Synthesis and Antibacterial Activity of Some New Ethyl Thionicotinates, Thieno[2,3-b]pyridines, Pyrido[3′,2′:4,5] thieno[3,2-d]pyrimidines, and Pyrido[3′,2′:4,5]thieno[3,2-d][7][10][11]triazines Containing Sulfonamide Moieties. Molecules, 30(15), 3457. [Link]
-
Fleck, C., et al. (2015). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 20(10), 18784-18795. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Heterocycles Using Ethyl 3-chloropropanimidoate Hydrochloride
Introduction: The Strategic Importance of Heterocycles and the Utility of Imidate Precursors
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Their prevalence in blockbuster drugs underscores the continuous need for robust, scalable, and efficient synthetic methodologies.[3] Among the myriad of synthetic precursors, alkyl imidoates, and specifically Ethyl 3-chloropropanimidoate hydrochloride, represent a versatile and reactive class of reagents for the construction of diverse heterocyclic systems such as pyrazoles and triazines.[4][5]
This application note provides a comprehensive guide for researchers, process chemists, and drug development professionals on the effective utilization of Ethyl 3-chloropropanimidoate hydrochloride for the scale-up synthesis of N-heterocycles. We will delve into the underlying chemistry, provide detailed experimental protocols, address critical scale-up considerations, and outline essential safety and handling procedures.
Core Chemistry: The Pinner Reaction and Cyclocondensation Pathways
Ethyl 3-chloropropanimidoate hydrochloride (Molecular Formula: C₅H₁₁Cl₂NO, Molecular Weight: 172.06) is typically synthesized via the Pinner reaction.[1][6][7] This acid-catalyzed reaction involves the treatment of 3-chloropropionitrile with anhydrous ethanol and hydrogen chloride gas.[8][9] The resulting imidoate hydrochloride is a crystalline, albeit moisture-sensitive, salt. Its reactivity stems from the electrophilic nature of the imidate carbon, making it an excellent precursor for cyclocondensation reactions.[10]
The general workflow for utilizing this reagent in heterocycle synthesis involves two key stages: the formation of the imidate salt and its subsequent reaction with a suitable dinucleophile to form the heterocyclic ring.
Caption: General workflow for heterocycle synthesis.
Experimental Protocols: Representative Synthesis of a Substituted Pyrazole
The following protocol is a representative example of how Ethyl 3-chloropropanimidoate hydrochloride can be utilized in a cyclocondensation reaction to form a pyrazole derivative. This protocol is designed to be adaptable for scale-up.
Protocol 1: Synthesis of 3-(2-chloroethyl)-1H-pyrazol-5-amine
This two-step, one-pot procedure involves the reaction of Ethyl 3-chloropropanimidoate hydrochloride with hydrazine hydrate.
Materials:
-
Ethyl 3-chloropropanimidoate hydrochloride (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Anhydrous Ethanol
-
Triethylamine (2.2 eq)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend Ethyl 3-chloropropanimidoate hydrochloride (1.0 eq) in anhydrous ethanol (5-10 volumes).
-
Base Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add triethylamine (2.2 eq) to the stirred suspension, maintaining the internal temperature below 10 °C.
-
Hydrazine Addition: To the resulting mixture, add hydrazine hydrate (1.1 eq) dropwise over 30-60 minutes, ensuring the temperature does not exceed 15 °C. A slight exotherm may be observed.[11]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 78-80 °C). Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). The reaction is typically complete within 4-8 hours.[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
Extraction: To the residue, add water and ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[13]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be purified by column chromatography or recrystallization to afford the desired 3-(2-chloroethyl)-1H-pyrazol-5-amine.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Ethyl 3-chloropropanimidoate HCl | 10 g | 1 kg |
| Anhydrous Ethanol | 50-100 mL | 5-10 L |
| Triethylamine | ~13 mL | ~1.3 L |
| Hydrazine Hydrate | ~3.2 mL | ~320 mL |
| Addition Times | 5-10 min | 30-60 min |
| Reflux Time | 4-8 h | 4-8 h (monitor closely) |
| Cooling for Additions | Ice Bath | Jacketed Reactor with Chiller |
Scale-Up Considerations: From Bench to Production
Scaling up heterocycle synthesis from the gram to the kilogram scale introduces several challenges that must be proactively managed.[14][15] A systematic approach to process optimization is crucial for a safe, robust, and economically viable manufacturing process.
Caption: Decision workflow for process scale-up.
Key Scale-Up Challenges and Mitigation Strategies:
-
Exotherm Control: The neutralization of the hydrochloride salt and the subsequent cyclocondensation can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Mitigation: Utilize a jacketed reactor with an appropriate heat transfer fluid. Perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the required cooling capacity. Implement controlled addition of reagents, especially the base and the nucleophile, to manage the rate of heat generation.[5]
-
-
Mass and Heat Transfer: Inadequate mixing can lead to localized "hot spots," side reactions, and lower yields.
-
Mitigation: Select an appropriate reactor geometry and agitator design (e.g., pitched-blade turbine) to ensure efficient mixing. Modeling software can aid in optimizing mixing parameters for different scales.[16]
-
-
Handling of Solids: Ethyl 3-chloropropanimidoate hydrochloride is a solid. Its addition to the reactor and its dissolution behavior can impact the reaction.
-
Mitigation: Develop a robust procedure for charging solids to the reactor, potentially as a slurry in the reaction solvent to minimize dust and improve handling. Ensure the solvent volume is sufficient to maintain a stirrable slurry.
-
-
Moisture Sensitivity: The Pinner salt is susceptible to hydrolysis.
-
Mitigation: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure all equipment is thoroughly dried before use.[8]
-
-
Product Isolation and Purification: At a larger scale, techniques like chromatography become less practical.
-
Mitigation: Develop a robust crystallization procedure for product isolation and purification. This may involve screening different solvent systems and optimizing cooling profiles to control particle size and purity.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: All operations should be conducted in a well-ventilated fume hood. For larger scale operations, a closed system is recommended.
-
In case of Exposure:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Spill and Waste Management:
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact environmental health and safety personnel.
-
Waste Disposal: Unreacted imidate should be quenched cautiously before disposal. A typical quenching procedure involves the slow addition of a less reactive alcohol like isopropanol at low temperature, followed by a mixture of isopropanol and water.[18][19][20][21] All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
References
-
Barbero, A. (2023). Recent progress in the area of heterocycle synthesis. IBMM. Available at: [Link]
-
Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
Chhabria, M. T., et al. (2016). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]
-
Eldebss, T. M. A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
-
ISRES. (2022). synthesis of 1,2,4 triazole compounds. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. Available at: [Link]
-
H.E.L Group. Critical Considerations in Process Safety. Available at: [Link]
-
Oregon State University. Quenching and Disposal of Water Reactive Materials. Available at: [Link]
-
NROChemistry. Pinner Reaction. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. Available at: [Link]
-
Portilla, J., et al. (2020). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Wikipedia. Pinner reaction. Available at: [Link]
-
Organic Chemistry Portal. Pinner Reaction. Available at: [Link]
-
Saad, H., et al. (2017). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. Scirp.org. Available at: [Link]
-
Schaefer, J. P., & Endres, L. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sarpong Group. (2016). Quenching of Water Reactive Materials. University of California, Berkeley. Available at: [Link]
-
Shinde, S. B., et al. (2011). Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors. PubMed. Available at: [Link]
-
Singh, R. P., et al. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
University of Pennsylvania. Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety. Available at: [Link]
-
Varma, R. S. (2005). Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Organic Chemistry Portal. Available at: [Link]
-
Wang, M., et al. (2024). Synthesis of 1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Mettler Toledo. Chemical Process Safety | Techniques & Equipment. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Ethyl 3-chloropropionate. PubChem. Available at: [Link]
-
ResearchGate. (2017). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. Available at: [Link]
-
Zhang, L., et al. (2021). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. ACS Engineering Au. Available at: [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. helgroup.com [helgroup.com]
- 6. Ethyl 3-chloropropanimidoate hydrochloride | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 7. Pinner Reaction [organic-chemistry.org]
- 8. Pinner Reaction | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mt.com [mt.com]
- 17. Ethyl 3-chloropropionate 98 623-71-2 [sigmaaldrich.com]
- 18. chemistry.nd.edu [chemistry.nd.edu]
- 19. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 20. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 21. sarponggroup.com [sarponggroup.com]
Troubleshooting & Optimization
Low yield in reactions with Ethyl 3-chloropropanimidoate hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Ethyl 3-chloropropanimidoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during its use, with a primary focus on addressing low reaction yields. We will delve into the causality behind experimental choices, providing you with the foundational knowledge to optimize your synthetic routes.
Troubleshooting Guide: Addressing Low Reaction Yields
Low or inconsistent yields can be a significant impediment to research progress. This section is structured to help you systematically diagnose and resolve the underlying causes of poor reaction outcomes.
Q1: My reaction with Ethyl 3-chloropropanimidoate hydrochloride resulted in a very low yield or no desired product. What are the primary factors to investigate?
This is a common issue that typically points to one of three areas: reagent integrity, reaction conditions, or the reaction setup itself. Let's break down the diagnostic process.
dot
Caption: A systematic workflow for troubleshooting low reaction yields.
1. Reagent Integrity
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Cause: Ethyl 3-chloropropanimidoate hydrochloride is a Pinner salt, typically formed from the acid-catalyzed reaction of a nitrile with an alcohol.[1][2] Like many imidate salts, it is hygroscopic and highly susceptible to hydrolysis. Exposure to atmospheric moisture can rapidly convert it to ethyl 3-chloropropionate and ammonium chloride, rendering it inactive for subsequent reactions.
-
Actionable Solution:
-
Verify Purity: If possible, acquire a fresh bottle of the reagent. Before use, you can run a quick ¹H NMR in a dry deuterated solvent (like DMSO-d₆) to check for the characteristic imidate proton signals versus those of the corresponding ester.
-
Proper Handling: Always handle the reagent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Store it tightly sealed in a desiccator. The Safety Data Sheet often indicates that the material is air and moisture sensitive and should be stored under inert gas.
-
2. Reaction Conditions
-
Cause: Imidates are potent electrophiles, but their reactivity is tempered by their stability.[1][3] The presence of water or protic solvents (like methanol or ethanol) can lead to competitive solvolysis, consuming the starting material. The choice of base is also critical; a base that is too strong or used in excess can promote decomposition pathways.
-
Actionable Solution:
-
Solvent Choice: Employ anhydrous, non-protic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Ensure solvents are rigorously dried before use.
-
Inert Atmosphere: Assemble your reaction glassware hot from the oven and purge with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred. These bases are sufficient to neutralize the hydrochloride salt and facilitate the reaction without introducing competing nucleophiles.
-
Temperature Control: Many reactions with imidates proceed well at room temperature or with gentle heating (40-60 °C).[4] Running the reaction at 0 °C during the addition of the base can often mitigate initial side reactions.
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Q2: My reaction is messy, with multiple spots on TLC. How can I improve selectivity and minimize side products?
The formation of multiple products indicates competing reaction pathways. For Ethyl 3-chloropropanimidoate hydrochloride, the primary desired reaction is nucleophilic attack at the imino carbon, while the main side reaction is hydrolysis.
dot
Caption: Desired reaction pathway versus the competing hydrolysis side reaction.
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Cause: As illustrated, the primary competition is between your desired nucleophile and water. The imidate hydrochloride is acidic, and upon addition of a base, the free imidate is generated. If water is present, it can hydrolyze the imidate back to the ester.[5][6] The rate of this hydrolysis is pH-dependent.
-
Actionable Solution:
-
Order of Addition: A robust strategy is to suspend the Ethyl 3-chloropropanimidoate hydrochloride and your nucleophile (e.g., a substituted hydrazine) in an anhydrous solvent first. Then, add the base (e.g., TEA) dropwise at a controlled temperature (e.g., 0 °C). This ensures the desired nucleophile is present in high concentration to compete with any trace moisture as the active free imidate is generated.
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Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the nucleophile to favor the desired reaction. Ensure at least one equivalent of base is used to neutralize the hydrochloride salt. A slight excess of base (1.1 equivalents) can be beneficial.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Over-extending the reaction time can sometimes lead to the decomposition of the desired product.
-
Q3: I seem to form the product, but it decomposes during column chromatography. What is the best way to purify my product?
Product instability during purification is a frequent challenge, especially with sensitive functional groups.
-
Cause: Imidates and many of their heterocyclic products can be sensitive to the acidic nature of standard silica gel.[7] The stationary phase can catalyze decomposition or hydrolysis, leading to streaking on TLC plates and significant loss of material on a column. A user on a chemistry forum noted that baseline spotting on TLC is indicative of decomposition on the plate.[7]
-
Actionable Solution:
-
Neutralize the Stationary Phase: If you must use silica gel, consider pre-treating it. You can either use a mobile phase containing a small amount of a basic modifier like triethylamine (~0.5-1%) or prepare a slurry of the silica gel with this basic eluent before packing the column.
-
Switch to a Neutral Stationary Phase: The most effective solution is often to switch to neutral alumina for chromatography. Alumina is less acidic and generally more suitable for purifying base-sensitive compounds.[7]
-
Avoid Chromatography: If possible, devise a purification strategy that avoids chromatography.
-
Extraction: A standard aqueous workup to remove salts, followed by extraction into an organic solvent, can be effective. Ensure you wash with brine and dry thoroughly with Na₂SO₄ or MgSO₄.
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification that avoids the hazards of chromatography.
-
-
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for Ethyl 3-chloropropanimidoate hydrochloride? A: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and kept in a cool, dry place, such as a desiccator. This minimizes exposure to moisture and air, which can cause hydrolysis and degradation.
Q: What are the most common side reactions I should be aware of? A: The primary side reaction is hydrolysis to ethyl 3-chloropropionate and ammonia (from the hydrochloride salt).[5][6] Other potential side reactions include self-condensation or polymerization under strongly basic conditions, or reaction with protic solvents (solvolysis).
Q: How does pH influence the reaction? A: The pH is critical. The reaction requires a base to free the imidate from its hydrochloride salt for it to react. However, the stability of the imidate and the tetrahedral intermediates formed during its reactions are highly pH-dependent. In strongly acidic or basic aqueous conditions, hydrolysis is rapid.[5][6] The goal in a non-aqueous reaction is to use just enough base to facilitate the desired reaction while minimizing base-catalyzed decomposition.
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted Pyrazole
This protocol describes a typical reaction between Ethyl 3-chloropropanimidoate hydrochloride and a hydrazine to form a pyrazole, a common application for this reagent.[8][9][10]
Materials:
-
Ethyl 3-chloropropanimidoate hydrochloride (1.0 eq)
-
Substituted hydrazine hydrochloride (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: Under a nitrogen atmosphere, add Ethyl 3-chloropropanimidoate hydrochloride (1.0 eq) and the substituted hydrazine hydrochloride (1.1 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DCM to the flask via cannula or syringe to achieve a concentration of approximately 0.2 M with respect to the imidate.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Base Addition: Add TEA (2.2 eq) dropwise to the stirred suspension over 10-15 minutes.
-
Scientist's Note: A second equivalent of base is required to neutralize the hydrochloride of the hydrazine component. Slow addition is crucial to control the exotherm and minimize side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of Hexanes:Ethyl Acetate) until the limiting reagent is consumed.
Protocol 2: Recommended Workup and Purification Strategy
Procedure:
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM and wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Scientist's Note: The bicarbonate wash removes excess acid and any water-soluble salts, such as triethylammonium hydrochloride.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification:
-
Option A (Chromatography): Purify the crude residue by flash column chromatography on neutral alumina, eluting with a gradient of hexanes and ethyl acetate.
-
Option B (Crystallization): If the crude product is a solid, attempt crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM, THF, MeCN | Non-protic to prevent solvolysis.[11] |
| Base | Triethylamine, DIPEA | Non-nucleophilic; neutralizes HCl without competing. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with stability.[12] |
| Atmosphere | Nitrogen or Argon | Excludes moisture to prevent hydrolysis. |
References
-
Carboximidate - Wikipedia. [Link]
-
Reaction development. a) Optimization of reaction conditions. Standard... - ResearchGate. [Link]
-
Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. [Link]
-
Purification of imidate : r/chemhelp - Reddit. [Link]
-
Machine learning-guided strategies for reaction conditions design and optimization. [Link]
-
SAFETY DATA SHEET (SDS) - Gebauer Company. [Link]
-
An Overview of Some Imidates Derivatives with Anti-microbial Activity | Open Access Journals - Research and Reviews. [Link]
-
The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates | Request PDF - ResearchGate. [Link]
-
Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions - PMC - NIH. [Link]
-
The chemistry of amidines and imidates - ResearchGate. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [Link]
-
Reaction Condition Optimization - Creative Biolabs. [Link]
-
Optimizing Ethyl Propanoate Processes in Pharmaceutical Production - Patsnap Eureka. [Link]
-
The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cl - Canadian Science Publishing. [Link]
Sources
- 1. Carboximidate - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N’1E, N’3E)- N’1, N’3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 12. Optimizing Ethyl Propanoate Processes in Pharmaceutical Production [eureka.patsnap.com]
Technical Support Center: Ethyl 3-chloropropanimidoate Hydrochloride Reactions
Welcome to the technical support center for Ethyl 3-chloropropanimidoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your research.
Physicochemical Properties of Ethyl 3-chloropropanimidoate Hydrochloride
For effective experimental design and execution, a thorough understanding of the physicochemical properties of your reagents is paramount. Below is a summary of the key properties of Ethyl 3-chloropropanimidoate hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁Cl₂NO | [1] |
| Molecular Weight | 172.06 g/mol | [1] |
| CAS Number | Not explicitly found for the hydrochloride salt, but related compounds are documented. | |
| Appearance | Typically a solid | General knowledge |
| Solubility | Soluble in alcohols like ethanol | Inferred from Pinner reaction conditions |
| Stability | Thermally unstable, sensitive to moisture | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Synthesis & Purity
Question: I am synthesizing Ethyl 3-chloropropanimidoate hydrochloride via the Pinner reaction of 3-chloropropionitrile and ethanol. My yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Pinner synthesis of Ethyl 3-chloropropanimidoate hydrochloride are a common issue and can typically be traced back to several key factors related to the reaction conditions and the stability of the product.
Core Causalities & Solutions:
-
Presence of Water (Moisture): The Pinner reaction is highly sensitive to moisture. The intermediate imidate hydrochloride (the "Pinner salt") and the final product are readily hydrolyzed by water to form the corresponding ester, Ethyl 3-chloropropionate. This is often the primary cause of yield loss.
-
Troubleshooting Steps:
-
Anhydrous Reagents and Solvents: Ensure that your ethanol and any co-solvents (like diethyl ether or dichloromethane) are rigorously dried. Use freshly opened anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).
-
Dry HCl Gas: The hydrogen chloride gas used as a catalyst must be dry. Pass the HCl gas through a drying agent like concentrated sulfuric acid before introducing it into the reaction mixture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Reaction Temperature: The Pinner salt is thermally unstable.[2] At elevated temperatures, it can decompose to form 3-chloropropionamide and ethyl chloride. This side reaction is often irreversible and significantly reduces the yield of the desired imidoate.
-
Troubleshooting Steps:
-
Maintain Low Temperatures: The reaction should be carried out at low temperatures, typically between 0°C and 5°C. This is especially critical during the addition of HCl gas, which is an exothermic process.
-
Controlled HCl Addition: Add the HCl gas slowly and with efficient stirring to dissipate heat and maintain a constant low temperature.
-
-
-
Stoichiometry of HCl: An insufficient amount of HCl will lead to an incomplete reaction, while a large excess can promote side reactions.
-
Troubleshooting Steps:
-
Optimize HCl Amount: Typically, a slight excess of HCl (1.1 to 1.2 equivalents relative to the nitrile) is recommended to drive the reaction to completion.
-
-
Below is a workflow diagram to illustrate the decision-making process for troubleshooting low yields in this Pinner synthesis.
Caption: Troubleshooting workflow for low yield.
FAQ 2: Side Products & Impurities
Question: I have successfully synthesized my product, but my NMR and LC-MS analyses show several unexpected peaks. What are the common side products I should be looking for?
Answer:
The presence of impurities is a common challenge. Besides the unreacted starting materials (3-chloropropionitrile and ethanol), several side products can form during the synthesis and work-up of Ethyl 3-chloropropanimidoate hydrochloride. The diagram below illustrates the main reaction and potential side reactions.
Caption: Main reaction and potential side reactions.
Detailed Breakdown of Side Products:
-
Ethyl 3-chloropropionate (Ester): This is formed by the hydrolysis of the imidoate hydrochloride. Its presence indicates that moisture was present in the reaction or during work-up and storage.
-
Identification: In the ¹H NMR spectrum, you would expect to see signals corresponding to the ethyl ester and the two methylene groups, similar to the starting material but with different chemical shifts. In the mass spectrum, it would show a molecular ion peak corresponding to its molecular weight (136.58 g/mol for C₅H₉ClO₂).[3]
-
-
3-chloropropionamide (Amide): This amide is a product of the thermal decomposition of the Pinner salt.[4] Its formation is favored by higher reaction temperatures.
-
Identification: In the ¹H NMR, you would see two triplets for the adjacent methylene groups and a broad signal for the -NH₂ protons. The mass spectrum would show a molecular ion peak corresponding to its molecular weight.
-
-
Ethyl 3,3-diethoxypropanoate (Orthoester): The Pinner salt can react with excess alcohol to form an orthoester.[2] This is more likely to occur if a large excess of ethanol is used.
-
Identification: The ¹H NMR spectrum would be characterized by the presence of two ethoxy groups, leading to more complex quartet and triplet signals. The mass spectrum would show a molecular ion corresponding to its molecular weight.
-
-
Ethyl acrylate (Elimination Product): The presence of the chloro group on the β-carbon allows for the possibility of an elimination reaction, where HCl is lost to form ethyl acrylate.[5] This can be promoted by heat or the presence of a base during work-up.
-
Identification: The formation of a double bond would be evident in the ¹H NMR spectrum with characteristic signals in the vinyl region (typically 5.5-6.5 ppm). The mass spectrum would show a molecular ion at m/z 100.12.
-
-
Azetidinone Precursor (Intramolecular Cyclization Product): The molecule can potentially undergo an intramolecular nucleophilic attack of the imino nitrogen on the carbon bearing the chlorine atom, leading to a cyclic intermediate which could rearrange to a more stable azetidinone (a β-lactam).[6][7] While direct evidence for this specific compound is scarce, it is a plausible side reaction for β-halo imidoates.
-
Identification: This would result in a significant change in the NMR spectrum, with the disappearance of the linear alkyl chain signals and the appearance of signals corresponding to a strained four-membered ring. The mass spectrum would show a molecular ion corresponding to the cyclized product.
-
FAQ 3: Reaction Monitoring & Analysis
Question: How can I effectively monitor the progress of my reaction and analyze the purity of the final product?
Answer:
Effective reaction monitoring and final product analysis are crucial for optimizing your synthesis and ensuring the quality of your material. A combination of chromatographic and spectroscopic techniques is recommended.
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the consumption of the 3-chloropropionitrile starting material. However, as the product is a salt and can be unstable on silica gel, it may streak. It is more reliable for monitoring the disappearance of the less polar starting nitrile.
-
In-process NMR: If feasible, taking a small aliquot of the reaction mixture, quenching it, and running a quick ¹H NMR can provide a more accurate picture of the conversion to the Pinner salt.
Final Product Analysis (Purity Assessment):
A robust method for analyzing the purity of Ethyl 3-chloropropanimidoate hydrochloride and identifying potential impurities is Liquid Chromatography-Mass Spectrometry (LC-MS) .
Proposed LC-MS Protocol:
| Parameter | Recommended Conditions | Rationale |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.7 µm) | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides protons for good ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Common organic phase for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A standard gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Suitable for a 2.1 mm ID column. |
| Injection Volume | 1-5 µL | To avoid column overloading. |
| Column Temperature | 30°C | For reproducible retention times. |
| MS Detector | Electrospray Ionization (ESI), Positive Mode | The imidoate hydrochloride is expected to ionize well in positive mode. |
| MS Scan Range | m/z 50-500 | To cover the mass range of the expected product and side products. |
Expected m/z values for key compounds (in positive ESI mode, [M+H]⁺):
| Compound | Molecular Formula | [M+H]⁺ (monoisotopic) |
| Ethyl 3-chloropropanimidoate | C₅H₁₀ClNO | 136.05 |
| 3-chloropropionitrile | C₃H₄ClN | 90.01 |
| Ethyl 3-chloropropionate | C₅H₉ClO₂ | 137.03 |
| 3-chloropropionamide | C₃H₆ClNO | 108.02 |
| Ethyl acrylate | C₅H₈O₂ | 101.06 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are indispensable for structural confirmation and purity assessment. For ¹H NMR, the key is to look for the characteristic signals of the ethyl group (a quartet and a triplet), and the two methylene groups of the propionyl backbone. The chemical shifts and coupling constants will be indicative of the structure. Impurities will present as additional, often smaller, signals.[8][9]
FAQ 4: Troubleshooting Common Experimental Observations
Question: During my reaction or work-up, the mixture turned dark brown or black. What is the cause of this discoloration and is my product compromised?
Answer:
The development of a dark color during the Pinner reaction or subsequent handling of Ethyl 3-chloropropanimidoate hydrochloride often indicates decomposition or polymerization side reactions.
Potential Causes for Discoloration:
-
Overheating: As mentioned, the Pinner salt is thermally unstable. Localized overheating during the HCl addition or allowing the reaction to warm up can initiate decomposition pathways that lead to colored byproducts.
-
Polymerization: The potential elimination product, ethyl acrylate, is a monomer that can undergo polymerization, especially in the presence of acid or heat.[5] Polymers are often colored and can appear as a dark, tarry substance.
-
Concentrated Acid Effects: Using overly concentrated acid or allowing the reaction to proceed for too long can lead to charring of the organic material.
Is the Product Compromised?
The presence of a dark color strongly suggests that the purity of your product is compromised. The extent of the impact on the final yield and purity depends on when the discoloration occurred and its intensity.
Troubleshooting and Mitigation:
-
Strict Temperature Control: This is the most critical factor. Ensure your cooling bath is effective and that the reaction temperature is monitored closely.
-
Purification: If you observe discoloration, it is essential to purify the product. Recrystallization from a suitable solvent system (e.g., ethanol/ether) may help to remove colored impurities. If the product is an oil, column chromatography on silica gel may be necessary, although the instability of the hydrochloride salt on silica should be considered. A rapid filtration through a short plug of silica may be a better alternative.
-
Use of Inhibitors: If elimination to ethyl acrylate and subsequent polymerization is suspected, the inclusion of a radical inhibitor like hydroquinone in trace amounts during distillation (if applicable) could be considered, though this is less common for Pinner reactions themselves.
References
-
Wikipedia. (2023). Pinner reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl acrylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-chloropropionate. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]
-
ChemRxiv. (2023). Strategies for organic pollutants analysis: a global overview to start your LC method development. Retrieved from [Link]
-
PubMed. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Retrieved from [Link]
-
National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. Retrieved from [Link]
-
Der Pharma Chemica. (2014). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]
-
LCGC North America. (2019). LC–MS/MS Analysis of Polar Pesticides in Food and Water. Retrieved from [Link]
-
Wikipedia. (2023). Ethyl acrylate. Retrieved from [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
ResearchGate. (2016). An LC-MS/MS method for the determination of 28 polar environmental contaminants and metabolites in vegetables irrigated with treated municipal wastewater. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 3-(4-chlorobenzoyl)acrylate. Retrieved from [Link]
-
RSC Publishing. (2020). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Ethyl acrylate – Knowledge and References. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
J&K Scientific. (n.d.). Pinner Reaction. Retrieved from [Link]
-
PubMed. (2016). Studies of Azetidin-2-one as a Reactive Enolate Synthon of β-Alanine for Condensations with Aldehydes and Ketones. Retrieved from [Link]
-
PubMed Central. (2020). Intramolecular Csp3–H/C–C bond amination of alkyl azides for the selective synthesis of cyclic imines and tertiary amines. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. Retrieved from [Link]
-
PubChem. (n.d.). (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US4507495A - Process for production of ethyl acrylate.
-
MDPI. (2023). Formal [3 + 2] Cycloaddition of α-Imino Esters with Azo Compounds: Facile Construction of Pentasubstituted 1,2,4-Triazoline Skeletons. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 3-chloropropionate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-chloro-3-oxopropionate. Retrieved from [Link]
-
RSC Publishing. (2014). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Retrieved from [Link]
-
YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Retrieved from [Link]
-
PMC. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethyl Chloride. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Ethyl-3-hydroxypropionic acid, di-TMS. Retrieved from [Link]
Sources
- 1. Ethyl 3-chloropropanimidoate hydrochloride | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Ethyl 3-chloropropionate | C5H9ClO2 | CID 69341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Studies of Azetidin-2-one as a Reactive Enolate Synthon of β-Alanine for Condensations with Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl 3-aminopropanoate hydrochloride(4244-84-2) 1H NMR spectrum [chemicalbook.com]
- 9. Ethyl 3-chloropropionate(623-71-2) 1H NMR [m.chemicalbook.com]
Technical Support Center: Purification of Ethyl 3-chloropropanimidoate Hydrochloride
Welcome to the Technical Support Center for the synthesis and purification of Ethyl 3-chloropropanimidoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
Introduction to the Pinner Reaction and Purification Challenges
The synthesis of Ethyl 3-chloropropanimidoate hydrochloride is most commonly achieved via the Pinner reaction, which involves the acid-catalyzed reaction of 3-chloropropionitrile with ethanol.[1][2] While the synthesis itself is relatively straightforward, the purification of the resulting imidoate hydrochloride salt presents several challenges. The primary issues stem from the compound's inherent reactivity and hygroscopic nature, which can lead to the formation of impurities and difficulties in handling and isolation.
This guide will address these challenges in a practical, question-and-answer format, providing you with the necessary knowledge to optimize your purification protocols and ensure the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Ethyl 3-chloropropanimidoate hydrochloride?
The most prevalent impurities arise from side reactions during the Pinner synthesis and subsequent workup. Understanding these potential byproducts is the first step in developing an effective purification strategy.
-
Ethyl 3-chloropropanoate: This is the most common impurity, formed by the hydrolysis of the imidoate salt.[1][3] The presence of even trace amounts of water in the reaction mixture or during purification can lead to the formation of this ester.
-
3-Chloropropionamide: Although less common under strictly anhydrous acidic conditions, the formation of the corresponding amide can occur, particularly if the reaction temperature is not well-controlled or if there are issues with the acid catalyst.[4]
-
Unreacted 3-chloropropionitrile: Incomplete reaction will result in the presence of the starting nitrile in your crude product.
-
Orthoester (Triethyl orthopropionate): While the Pinner reaction typically yields the imidoate salt, the formation of an orthoester as a byproduct is also possible, especially with an excess of alcohol.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of Ethyl 3-chloropropanimidoate hydrochloride.
Problem 1: My final product is an oil or a sticky solid and won't crystallize.
This is a frequent issue, often indicative of the presence of impurities that inhibit crystallization or the hygroscopic nature of the product.
Causality:
-
Hygroscopicity: Imidoate hydrochlorides are known to be hygroscopic, readily absorbing moisture from the atmosphere to become oils or sticky solids.
-
Impurities: The presence of the ester byproduct (Ethyl 3-chloropropanoate), which is a liquid at room temperature, can significantly hinder crystallization. Residual solvents can also contribute to this problem.
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction and purification are performed under an inert atmosphere (e.g., nitrogen or argon). All solvents must be rigorously dried before use.
-
Solvent Trituration: Try triturating the crude oil with a non-polar solvent in which the desired product is insoluble but the impurities are soluble. Anhydrous diethyl ether or hexane are good starting points. This can often induce crystallization by removing oily impurities.
-
Recrystallization: If trituration fails, recrystallization is the next step. Finding the right solvent system is key.
Problem 2: My yield is low after recrystallization.
Low recovery after recrystallization can be frustrating. Several factors can contribute to this.
Causality:
-
Suboptimal Solvent Choice: The chosen recrystallization solvent may have too high a solubility for your product, even at low temperatures.
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, product can be lost on the filter paper.
Solutions:
-
Systematic Solvent Screening: Perform small-scale solubility tests to identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but have low solubility when cold. A mixed solvent system, such as ethanol/diethyl ether or dichloromethane/hexane, often provides the necessary solubility profile.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Pre-heat Funnel and Flask: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.
Table 1: Recommended Solvents for Recrystallization of Hydrochloride Salts
| Solvent/Solvent System | Rationale |
| Ethanol/Diethyl Ether | Ethanol is a good solvent for many hydrochloride salts when hot, and the addition of diethyl ether as an anti-solvent can induce crystallization upon cooling. |
| Dichloromethane/Hexane | Dichloromethane can dissolve the salt, and the addition of hexane can precipitate the product. |
| Isopropanol | Often a good single solvent for recrystallization of hydrochloride salts. |
Problem 3: My NMR spectrum shows the presence of the corresponding ester, Ethyl 3-chloropropanoate.
The presence of the ester impurity is a direct result of hydrolysis.
Causality:
-
Water Contamination: As mentioned, water is the culprit. This could be from wet solvents, glassware, or exposure to atmospheric moisture.
Solutions:
-
Re-purification under Anhydrous Conditions: The most effective solution is to repeat the purification, paying meticulous attention to maintaining anhydrous conditions.
-
Azeotropic Removal of Water: Before the Pinner reaction, any residual water in the starting materials or solvent can sometimes be removed by azeotropic distillation with a suitable solvent like toluene.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask equipped with a reflux condenser and under an inert atmosphere, add the minimum amount of hot, anhydrous recrystallization solvent (e.g., isopropanol or ethanol) to the crude Ethyl 3-chloropropanimidoate hydrochloride to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, dry flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. If using a mixed solvent system, add the anti-solvent (e.g., anhydrous diethyl ether or hexane) dropwise to the warm solution until turbidity persists, then allow to cool.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent or the anti-solvent.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purity Assessment by Titration
The purity of the hydrochloride salt can be determined by titrating the chloride ion content using a standardized silver nitrate solution (Volhard method).
-
Accurately weigh a sample of the purified product.
-
Dissolve the sample in deionized water.
-
Add a known excess of standardized silver nitrate solution to precipitate silver chloride.
-
Back-titrate the excess silver nitrate with a standardized potassium thiocyanate solution using a ferric ammonium sulfate indicator.
Alternatively, the basicity of the imidoate can be titrated with a standardized acid.[5][6][7]
Visualization of Key Processes
Pinner Reaction Workflow
The following diagram illustrates the key steps and considerations in the Pinner reaction for the synthesis of Ethyl 3-chloropropanimidoate hydrochloride.
Caption: Workflow for the Pinner synthesis and purification.
Troubleshooting Logic Diagram
This diagram outlines the decision-making process for troubleshooting common purification issues.
Caption: Troubleshooting decision tree for purification.
References
-
Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]
-
Pfaff, D., Krumlinde, P., & Langer, P. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
-
Biswas, T. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube. [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, September 14). Comparing Rate of Hydrolysis of Acyl halides. Retrieved from [Link]
-
Pauli, G. F., Chen, S.-N., Friesen, J. B., McAlpine, J. B., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Sakai, N., Mori, S., & Ikeda, T. (2022). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. ACS Omega, 7(10), 8786–8791. [Link]
- Khan, M. I., Hassan, A., & Farooq, U. (2018). Thermal Stability and Compatibility of Surfactants in Presence of Formation Water Salinity under Reservoir Conditions. Journal of Surfactants and Detergents, 21(5), 625–634.
- Gfeller, B., & Schär, M. (2014). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Chimia International Journal for Chemistry, 68(4), 224–229.
- Qu, T., Wu, Y., & Zhang, Y. (2016). Thermal Property Characterization of Molten Salt Reactor–Relevant Salts.
-
Wikipedia. (2023, December 27). Pinner reaction. Retrieved from [Link]
-
Sakai, N., Mori, S., & Ikeda, T. (2022). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride. PubMed. [Link]
-
Mettler Toledo. (n.d.). Validation of Titration Methods. Retrieved from [Link]
- Costantino, U., & Glt, F. (2006). Thermal stability of ammonium salts as compatibilizers in polymer/layered silicate nanocomposites.
- Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry, 45(14), 1619–1629.
- Pauli, G. F., Chen, S.-N., & Simmler, C. (2014).
- Wang, Y., Li, Y., & Zhang, Y. (2008). High-temperature thermal stability of molten salt materials.
- Wang, T., & Samuels, E. R. (2020). Quantitative 1H NMR methodology for purity assay with high accuracy.
-
National Physical Laboratory. (2003). Improved Methodology for High Accuracy Titration of HCl and Experimental Demonstration of Equivalence with Coulometry. Retrieved from [Link]
- Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. Journal of the American Chemical Society, 61(3), 560–563.
- Bradshaw, R. W., & Meeker, D. E. (1988). Effect of pre-heating on thermal stability of molten nitrate salt.
-
Ace Chemistry. (2012, September 9). Titration: Practical and Calculation (NaOH and HCl) [Video]. YouTube. [Link]
-
Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. Retrieved from [Link]
- Pfaff, D., Krumlinde, P., & Langer, P. (2013). A Lewis acid-promoted Pinner reaction. Beilstein-Institut.
-
PubChem. (n.d.). Ethyl acetimidate. Retrieved from [Link]
-
Physics Wallah. (2022, December 2). Rate of hydrolysis of alkyl halide [Video]. YouTube. [Link]
-
Dr. P. (2023, November 16). Alcoholysis and Hydrolysis of Acid Chlorides [Video]. YouTube. [Link]
Sources
- 1. Pinner Reaction | NROChemistry [nrochemistry.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
Technical Support Center: The Role of Base in Reactions of Ethyl 3-chloropropanimidoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for researchers utilizing Ethyl 3-chloropropanimidoate hydrochloride in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl 3-chloropropanimidoate hydrochloride and what is its primary use?
Ethyl 3-chloropropanimidoate hydrochloride is a Pinner salt, which is an imino ester hydrochloride.[1] These salts are valuable synthetic intermediates, often derived from the reaction of a nitrile with an alcohol in the presence of hydrogen chloride gas.[2] A primary application of this and similar Pinner salts is in the synthesis of heterocyclic compounds, such as tetrahydropyrimidines, which are scaffolds for various pharmaceutical agents.[1][3]
Q2: Why is the choice of base so critical in reactions involving this reagent?
The base plays a multifaceted role. Firstly, it neutralizes the hydrochloride salt, liberating the free imidoate, which is the reactive species. Secondly, the nature of the base (its strength, steric hindrance, and nucleophilicity) can direct the reaction towards different pathways. A carefully chosen base can promote the desired cyclization or condensation reaction, while an inappropriate one can lead to unwanted side reactions like hydrolysis or elimination.
Q3: What are the most common side reactions observed, and how are they related to the base used?
The most prevalent side reactions include:
-
Hydrolysis: If water is present, the imidoate can be hydrolyzed to the corresponding ester, Ethyl 3-chloropropanoate. This is more likely to occur if a weak base in an aqueous solution is used.[4]
-
Elimination: Strong, sterically hindered bases can promote the elimination of HCl from the ethyl 3-chloropropanimidoate, leading to the formation of ethyl propenimidate.[5]
-
Amide Formation: Under certain conditions, particularly at higher temperatures, the imidoate can rearrange or react with amines to form amides.[2]
The choice of base directly influences the likelihood of these pathways. For instance, a bulky, non-nucleophilic base will favor elimination, while a nucleophilic base might participate in the reaction itself.
Troubleshooting Guide
Problem 1: Low yield of the desired heterocyclic product (e.g., tetrahydropyrimidine).
Possible Causes & Solutions:
-
Incorrect Base Strength: The base may be too weak to efficiently deprotonate the hydrochloride salt and drive the reaction forward. Conversely, a base that is too strong might catalyze side reactions.
-
Solution: Consider using a moderately strong, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The pKa of the conjugate acid of the base should be high enough to deprotonate the imidoate hydrochloride but not so high as to promote undesired reactions.
-
-
Suboptimal Reaction Temperature: The reaction may have a specific activation energy that is not being met, or excessive heat could be promoting decomposition or side reactions.[6]
-
Solution: Experiment with a temperature gradient. Start at room temperature and gradually increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Presence of Moisture: Water can compete with the desired nucleophile and lead to hydrolysis of the imidoate.[2]
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
| Base | pKa of Conjugate Acid | Common Applications & Notes |
| Triethylamine (TEA) | 10.75 | A common, moderately strong base suitable for many applications. |
| Diisopropylethylamine (DIPEA) | 10.75 | A sterically hindered, non-nucleophilic base, useful for minimizing side reactions. |
| Sodium Bicarbonate (NaHCO₃) | 10.33 | A weaker inorganic base, often used in biphasic systems. |
| Potassium Carbonate (K₂CO₃) | 10.33 | A common inorganic base, but its insolubility in organic solvents can be a limitation. |
Problem 2: Formation of significant amounts of ethyl propenimidate (elimination byproduct).
Possible Cause & Solution:
-
Use of a Strong, Sterically Hindered Base: Bases like potassium tert-butoxide are known to favor elimination reactions over substitution.[5]
-
Solution: Switch to a less sterically hindered or weaker base. Triethylamine is often a good starting point. The goal is to favor the nucleophilic attack on the imidoate carbon over the abstraction of a proton from the beta-carbon.[7]
-
Problem 3: The reaction is sluggish or stalls completely.
Possible Causes & Solutions:
-
Insufficient Base Stoichiometry: An inadequate amount of base will result in incomplete deprotonation of the starting material.
-
Solution: Use at least one equivalent of base relative to the ethyl 3-chloropropanimidoate hydrochloride. In some cases, a slight excess (1.1-1.2 equivalents) may be beneficial.
-
-
Poor Solubility of the Base: If an inorganic base like potassium carbonate is used in a non-polar organic solvent, its low solubility can hinder the reaction.
-
Solution: Consider switching to a soluble organic base. Alternatively, a phase-transfer catalyst can be employed to facilitate the reaction between the organic-soluble starting material and the solid inorganic base.
-
Experimental Protocols
General Protocol for the Synthesis of a Tetrahydropyrimidine Derivative
This protocol outlines a general procedure for the reaction of Ethyl 3-chloropropanimidoate hydrochloride with a diamine to form a tetrahydropyrimidine ring system.
Materials:
-
Ethyl 3-chloropropanimidoate hydrochloride
-
1,3-Diaminopropane (or a substituted analog)
-
Triethylamine (TEA)
-
Anhydrous Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Ethyl 3-chloropropanimidoate hydrochloride (1.0 eq).
-
Add anhydrous ethanol to dissolve the starting material.
-
In a separate flask, dissolve 1,3-diaminopropane (1.0 eq) in anhydrous ethanol.
-
Slowly add the diamine solution to the stirred solution of the Pinner salt at room temperature.
-
Add triethylamine (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizing the Reaction Pathways
The choice of base can significantly influence the reaction pathway. The following diagrams illustrate the desired cyclization pathway versus a common side reaction.
Caption: Reaction pathways influenced by the base.
Conclusion
The successful application of Ethyl 3-chloropropanimidoate hydrochloride in synthesis is heavily dependent on the judicious choice of base. By understanding the fundamental principles of its reactivity and the potential side reactions, researchers can effectively troubleshoot and optimize their experimental conditions. This guide provides a foundational framework for navigating the complexities of these reactions, ultimately leading to higher yields and purer products.
References
- Grokipedia. Pinner reaction.
- Benchchem.
- NROChemistry. Pinner Reaction.
- SynArchive. Pinner Reaction.
- Organic Chemistry Portal. Pinner Reaction.
- Foroughifar, N., Karimi Beromi, S., & Pasdar, H. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601.
- Benchchem.
- Clark, J. (2023). Amines as bases. Chemguide.
- Khan Academy.
- LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts.
- Michigan St
- LibreTexts. (2020). 7.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Overcoming substrate limitations with Ethyl 3-chloropropanimidoate hydrochloride
Technical Support Center: Ethyl 3-chloropropanimidoate Hydrochloride
A Senior Application Scientist's Guide to Overcoming Substrate Limitations
Welcome to the technical support center for Ethyl 3-chloropropanimidoate hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage this versatile reagent, particularly for challenging substrates where traditional coupling methods may fall short. While specific literature on Ethyl 3-chloropropanimidoate hydrochloride is not abundant, its chemistry is grounded in the well-established principles of imidoesters, synthesized via the Pinner reaction.[1][2] This guide synthesizes these foundational principles with practical, field-proven insights to help you navigate your experiments successfully.
We will explore the synthesis of this reagent, its application in forming amidines, and, most importantly, troubleshoot the common hurdles you might face. Our focus will be on how the unique structure of this imidoate may offer advantages with sterically hindered or electronically demanding substrates.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl 3-chloropropanimidoate hydrochloride and how is it synthesized?
Ethyl 3-chloropropanimidoate hydrochloride is an imido ester salt, also known as a Pinner salt.[1] It is synthesized through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (3-chloropropanenitrile) with an alcohol (ethanol) in the presence of anhydrous hydrogen chloride.[3][4] The reaction proceeds by protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, allowing for nucleophilic attack by ethanol.[2] The resulting product is a stable, crystalline solid that serves as a precursor for amidine synthesis.
Q2: How should I store and handle Ethyl 3-chloropropanimidoate hydrochloride?
As a Pinner salt, Ethyl 3-chloropropanimidoate hydrochloride is highly susceptible to hydrolysis. It is crucial to store the reagent under strictly anhydrous conditions, preferably in a desiccator with an inert atmosphere (e.g., nitrogen or argon).[5] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to the hydrolysis of the imido ester to the corresponding ethyl ester.
Q3: What is the primary application of this reagent?
The primary application of Ethyl 3-chloropropanimidoate hydrochloride is in the synthesis of N-substituted amidines.[1] This is achieved by reacting the imido ester with a primary or secondary amine. This reaction is particularly useful for creating the amidine functional group, which is a key structural motif in many pharmaceuticals.[6]
Q4: How might Ethyl 3-chloropropanimidoate hydrochloride help with "difficult" substrates?
While direct comparative studies are scarce, we can infer the potential advantages from its structure. The presence of an electron-withdrawing chlorine atom at the 3-position can increase the electrophilicity of the imido ester carbon. This enhanced reactivity could be advantageous when reacting with substrates that are poor nucleophiles, such as electron-deficient anilines or sterically hindered amines, where standard coupling methods might be sluggish or fail altogether.[7][8]
Synthesis of Ethyl 3-chloropropanimidoate hydrochloride via the Pinner Reaction: A Troubleshooting Guide
The Pinner reaction, while classic, requires careful attention to detail to ensure a high yield of the desired imido ester hydrochloride and to avoid unwanted side products.[2]
Q: I am getting a very low yield of my Pinner salt. What could be the cause?
A: Low yields in a Pinner reaction are almost always traced back to a few key experimental parameters. Let's break them down:
-
Presence of Water: This is the most common culprit. Water will hydrolyze your product to ethyl 3-chloropropanoate.[2]
-
Solution: Ensure all your glassware is oven-dried. Use anhydrous ethanol and anhydrous solvent (like diethyl ether or dichloromethane). The hydrogen chloride gas must be dry; pass it through a sulfuric acid drying trap before introducing it to your reaction.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture at a low temperature (0 °C) for a sufficient duration.[5] Monitor the reaction progress if possible (e.g., by taking aliquots, quenching, and analyzing by NMR or IR to see the disappearance of the nitrile peak).
-
-
Suboptimal Temperature: The Pinner salt is thermodynamically unstable at higher temperatures and can rearrange to the corresponding N-substituted amide.[4]
-
Solution: Maintain a low reaction temperature, typically 0 °C, throughout the addition of HCl gas.[5]
-
Q: My final product is an oily substance, not the expected crystalline solid. Why?
A: This often indicates the presence of impurities, most likely the ester byproduct from hydrolysis.
-
Solution: Review your anhydrous technique. To purify your product, you can attempt to triturate the oil with cold, anhydrous diethyl ether. The Pinner salt should precipitate as a white solid, while the ester byproduct remains in solution. Filter quickly in a dry environment (e.g., under a stream of nitrogen).
Experimental Protocol: Synthesis of Ethyl 3-chloropropanimidoate hydrochloride
Materials:
-
3-chloropropanenitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
-
Oven-dried, two-necked round-bottom flask with a magnetic stir bar
-
Gas inlet tube and drying tube
Procedure:
-
In the oven-dried flask under a nitrogen atmosphere, dissolve 3-chloropropanenitrile (1.0 eq) in anhydrous ethanol (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. Ensure the gas inlet tube is below the surface of the liquid.
-
Continue the HCl addition for several hours. The reaction can be monitored for the disappearance of the nitrile starting material. Often, the Pinner salt will begin to precipitate as a white solid.
-
Once the reaction is complete, stop the flow of HCl and purge the flask with nitrogen to remove excess HCl.
-
Dilute the reaction mixture with anhydrous diethyl ether to fully precipitate the product.
-
Collect the white solid by filtration in a dry environment, wash with cold anhydrous diethyl ether, and dry under vacuum in a desiccator.
Amidine Synthesis with Ethyl 3-chloropropanimidoate hydrochloride: A Troubleshooting Guide
The reaction of the Pinner salt with an amine is generally efficient, but challenges can arise, especially with difficult substrates.
Q: My amidine synthesis is not working with a sterically hindered amine. What can I do?
A: Steric hindrance can significantly slow down the reaction rate.[8] Here are some strategies to overcome this:
-
Increase Reaction Time and Temperature: While the Pinner salt itself is heat-sensitive, the subsequent reaction with the amine can often tolerate moderate heating. Try running the reaction at room temperature for an extended period (24-48 hours) or gently heating to 40-50 °C. Monitor for any degradation of the starting material.
-
Choice of Solvent: Ensure your amine and the Pinner salt are fully dissolved. A more polar aprotic solvent like acetonitrile or DMF might be beneficial, provided they are anhydrous.
-
Use of a Non-nucleophilic Base: The reaction releases HCl, which will protonate your amine substrate, rendering it non-nucleophilic. Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl as it is formed. Use a slight excess (1.1-1.2 eq) of the base.
Q: I am observing the formation of an ester byproduct alongside my desired amidine. How can I prevent this?
A: This indicates that hydrolysis is competing with aminolysis.
-
Strict Anhydrous Conditions: As with the Pinner reaction, ensure all reagents and solvents are scrupulously dry.
-
pH Control: The reaction of imidoesters with amines is generally more efficient at a slightly alkaline pH (8-10).[9] However, the Pinner salt is more stable at acidic pH. A common strategy is to neutralize the Pinner salt in situ just before or during the addition of the amine. This can be achieved by the slow addition of a base.
Q: My amine substrate has low nucleophilicity (e.g., an electron-deficient aniline). How can I improve the reaction outcome?
A: This is where Ethyl 3-chloropropanimidoate hydrochloride's enhanced electrophilicity may be beneficial. To further drive the reaction:
-
Higher Temperature: Electron-deficient amines may require more thermal energy to react. Try refluxing in a suitable solvent like acetonitrile or dioxane.
-
Lewis Acid Catalysis: While not standard for this reaction, the addition of a mild Lewis acid could potentially activate the imido ester further. This should be approached with caution and on a small scale first, as it could also lead to side reactions.
Data Presentation
For optimizing your amidine synthesis, systematically varying the reaction conditions is key. The following table provides a template for tracking your experimental parameters and outcomes.
| Entry | Amine Substrate | Solvent | Base (eq) | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | e.g., Aniline | DCM | TEA (1.1) | 25 | 12 | ||
| 2 | e.g., Aniline | Acetonitrile | DIPEA (1.2) | 50 | 6 | ||
| 3 | e.g., 2,6-Diisopropylaniline | Acetonitrile | DIPEA (1.2) | 80 | 24 |
Visualizations
Pinner Reaction Mechanism
Caption: Mechanism of the Pinner reaction to form an imido ester hydrochloride (Pinner Salt).
Troubleshooting Amidine Synthesis Workflow
Caption: A decision-making workflow for troubleshooting common issues in amidine synthesis.
References
-
NROChemistry. Pinner Reaction. [Link]
-
Grokipedia. Pinner reaction. [Link]
-
J&K Scientific. Pinner Reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Hunan Hualiu New Materials Co., Ltd. Ethyl 3-chloropropanimidoate hydrochloride. [Link]
-
LookChem. CAS 25952-53-8: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride. [Link]
-
Organic Syntheses. 3. [Link]
-
Nemecek, G.; et al. A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. 2013. [Link]
-
Pathare, B.; et al. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules. 2019. [Link]
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]
-
Organic Chemistry Portal. Synthesis of amidines. [Link]
-
ResearchGate. A Lewis acid-promoted Pinner reaction. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]
-
Current Organic Chemistry. Advances in Bioconjugation. [Link]
- Google P
-
Beilstein Journals. A Lewis acid-promoted Pinner reaction. [Link]
-
Molecules. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Environmental Science & Technology. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
-
Health Tech World. The value and versatility of bioconjugation. [Link]
-
YouTube. 2020 P1 Q21 - Comparing Reactivity of Chloro Compounds with AgNO3. [Link]
-
RSC Medicinal Chemistry. Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]
-
The Journal of Organic Chemistry. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. [Link]
-
AAPS J. Bioconjugate Therapeutics: Current Progress and Future Perspective. [Link]
-
Mol-Instincts. 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride. [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Hydrolysis of Ethyl 3-chloropropanimidoate hydrochloride during reaction
Technical Support Center: Ethyl 3-chloropropanimidoate Hydrochloride
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for Ethyl 3-chloropropanimidoate hydrochloride. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during its use in chemical synthesis. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles governing its reactivity, particularly its susceptibility to hydrolysis.
Section 1: Foundational Concepts
Q1: What is Ethyl 3-chloropropanimidoate hydrochloride and why is it used?
Ethyl 3-chloropropanimidoate hydrochloride is an imino ester salt, commonly referred to as a Pinner salt.[1] It is typically synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of 3-chloropropanenitrile with ethanol in the presence of anhydrous hydrogen chloride.[2][3]
Its value lies in its role as a versatile synthetic intermediate. The imidoate functionality is readily converted into other useful groups. For instance, it can be hydrolyzed to form an ester (ethyl 3-chloropropionate), or it can react with ammonia or amines to generate amidines, which are important structural motifs in many pharmaceutical compounds.[4]
Q2: What does "hydrolysis" mean in the context of this compound?
Hydrolysis is a chemical reaction where a water molecule cleaves one or more chemical bonds.[5] For Ethyl 3-chloropropanimidoate hydrochloride, hydrolysis involves the nucleophilic attack of water on the electrophilic carbon of the C=N double bond. This process breaks down the imidoate into different products, the nature of which is highly dependent on the reaction conditions, most notably the pH.[6][7] This reaction can be either a desired transformation to produce an ester or an undesirable side reaction that consumes the starting material if not properly controlled.[8]
Section 2: The Hydrolysis Mechanism and Controlling Factors
Q3: What is the detailed mechanism of hydrolysis, and why is pH so critical?
The hydrolysis of an imidoate salt proceeds through a tetrahedral intermediate. The pH of the solution dictates the protonation state of this intermediate, which in turn governs which bonds are preferentially cleaved, a concept known as stereoelectronic control.[6][7]
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated imidoate.
-
Tetrahedral Intermediate Formation: This forms a positively charged tetrahedral intermediate (T+).
-
pH-Dependent Cleavage:
-
Under Acidic to Neutral Conditions (pH < ~7): The intermediate is stable enough that the nitrogen atom (as an ammonium group) is the better leaving group. The C-N bond cleaves, yielding an ester (ethyl 3-chloropropionate) and an amine salt (ammonium chloride).[9] This pathway is often the intended synthetic route when an ester is the desired product.[10]
-
Under Basic Conditions (pH > ~8): The tetrahedral intermediate can be deprotonated. In this state, the ethoxy group (-OEt) can become a viable leaving group. Cleavage of the C-O bond results in the formation of an amide (3-chloropropionamide) and an alcohol (ethanol).[7][9]
-
The diagram below illustrates these competing, pH-dependent pathways.
Q4: Besides pH, what other factors affect the rate of hydrolysis?
Several factors influence the kinetics of the hydrolysis reaction:
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. However, excessive heat can also promote side reactions or decomposition, so temperature must be carefully controlled.[11]
-
Water Concentration: As a reactant, the concentration of water is critical. In non-aqueous solvents, even trace amounts of moisture can lead to slow hydrolysis over time.[8] For intentional hydrolysis, using water as a co-solvent or in large excess will drive the reaction forward.[10]
-
Solvent: The choice of solvent can influence reaction rates by affecting the solubility of the salt and stabilizing the transition states. Aprotic polar solvents may be used if hydrolysis is to be avoided, while protic solvents like water or ethanol will facilitate it.[11]
Section 3: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Q5: My reaction is giving a low yield of the desired ester. What are the likely causes and solutions?
A low yield of the target ester (ethyl 3-chloropropionate) from the hydrolysis of the Pinner salt is a common issue.
| Potential Cause | Explanation | Troubleshooting & Optimization Steps |
| Incorrect pH | The reaction mixture may be neutral or slightly basic, leading to the formation of the amide byproduct (3-chloropropionamide) or an incomplete reaction.[9] | 1. Verify pH: Use a pH meter or pH paper to ensure the solution is acidic (pH 1-4 is often optimal). 2. Add Acid: If necessary, add a catalytic amount of a strong, non-nucleophilic acid like HCl or H₂SO₄.[10] |
| Insufficient Water | Hydrolysis is a bimolecular reaction. If water is the limiting reagent, the reaction will not go to completion. | 1. Use Excess Water: Ensure water is present in stoichiometric excess. Often, running the reaction in a dilute aqueous acid solution is most effective.[12] |
| Low Temperature | The reaction may be too slow at room temperature or below to reach completion in a reasonable timeframe. | 1. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor progress by TLC or HPLC. Avoid excessive heat to prevent byproduct formation.[11] |
| Impure Starting Material | The starting Ethyl 3-chloropropanimidoate hydrochloride may already be partially hydrolyzed or contain impurities from its synthesis. | 1. Verify Purity: Analyze the starting material by NMR or another suitable technique before use. 2. Recrystallize: If necessary, purify the Pinner salt. Note that it is hygroscopic and should be handled in a dry atmosphere.[13] |
Below is a logical workflow for troubleshooting low yield.
Q6: I've isolated an unexpected byproduct that isn't my ester. What could it be?
The most common byproduct from the hydrolysis of Ethyl 3-chloropropanimidoate hydrochloride is 3-chloropropionamide .[9] Its formation is a strong indicator that the reaction conditions were basic or not sufficiently acidic.[6][7] Under alkaline conditions, the hydrolysis pathway favors cleavage of the C-O bond of the tetrahedral intermediate, releasing ethanol and forming the amide.[14]
Solution: To prevent amide formation, maintain a strictly acidic environment (pH < 7) throughout the reaction. If the amide is your desired product, then the hydrolysis should be conducted using a dilute base like sodium hydroxide solution.[14]
Q7: How can I monitor the progress of the hydrolysis reaction?
Effective reaction monitoring is crucial for determining the endpoint and maximizing yield.
| Method | Procedure & Expected Observations | Advantages/Disadvantages |
| Thin-Layer Chromatography (TLC) | Spot the reaction mixture on a silica plate against the starting material. Develop with a suitable solvent system (e.g., Ethyl Acetate/Hexanes). The starting salt is polar and will likely stay at the baseline. The product ester is less polar and will have a higher Rf value. | Adv: Fast, simple, and inexpensive. Disadv: Not quantitative; may be difficult to distinguish products with similar polarities. |
| High-Performance Liquid Chromatography (HPLC) | Use a reverse-phase column (e.g., C18) with a mobile phase like Acetonitrile/Water. The starting material will have a short retention time, while the less polar ester product will elute later. | Adv: Quantitative, highly reproducible, and can separate complex mixtures.[15] Disadv: Requires specialized equipment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Extract an aliquot of the reaction mixture with an organic solvent (e.g., dichloromethane), dry it, and inject it. The volatile ester product can be easily detected. | Adv: Excellent for volatile compounds; provides mass information for structural confirmation. Disadv: The starting salt is not volatile and will not be observed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Take a sample from the reaction, remove the solvent, and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃). Monitor the disappearance of the imidoate signals and the appearance of characteristic ester peaks (e.g., the quartet for -OCH₂CH₃ around 4.2 ppm). | Adv: Provides detailed structural information and can be quantitative. Disadv: Less sensitive than other methods; requires workup of the sample. |
Section 4: Experimental Protocols
Protocol 1: Controlled Acid-Catalyzed Hydrolysis to Ethyl 3-chloropropionate
This protocol provides a reliable method for converting the Pinner salt to its corresponding ester.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 3-chloropropanimidoate hydrochloride (1.0 eq) in 0.5 M hydrochloric acid (approx. 10 mL per gram of starting material).
-
Reaction Conditions: Stir the solution at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction's progress every 30 minutes using TLC (as described in the table above). The reaction is typically complete within 2-4 hours when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 3-chloropropionate. The product can be further purified by vacuum distillation if necessary.[16]
Protocol 2: Monitoring Hydrolysis by HPLC
This protocol outlines a general method for quantitative analysis.
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction by diluting the aliquot into a known volume (e.g., 900 µL) of the initial mobile phase (e.g., 90:10 Water:Acetonitrile) in a labeled HPLC vial.
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 40% Acetonitrile in Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared samples. The Pinner salt (highly polar) will elute early, while the ester product (less polar) will have a longer retention time. Quantify the disappearance of the starting material and the appearance of the product by integrating the respective peak areas.[17]
References
-
Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(20), 3029-3037. Available at: [Link]
-
Grokipedia. (n.d.). Pinner reaction. Retrieved January 16, 2026, from Grokipedia. Available at: [Link]
-
Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cl. Canadian Journal of Chemistry, 53(20), 3029-3037. Available at: [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved January 16, 2026, from NROChemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved January 16, 2026, from Organic Chemistry Portal. Available at: [Link]
-
SynArchive. (n.d.). Pinner Reaction. Retrieved January 16, 2026, from SynArchive. Available at: [Link]
-
ResearchGate. (n.d.). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Request PDF. Retrieved January 16, 2026, from ResearchGate. Available at: [Link]
-
Okuyama, T., Pletcher, T. C., Sahn, D. J., & Schmir, G. L. (1972). Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society, 94(25), 8816-8825. Available at: [Link]
-
Research and Reviews. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Open Access Journals. Retrieved January 16, 2026, from Research and Reviews. Available at: [Link]
-
Okuyama, T., Sahn, D. J., & Schmir, G. L. (1973). Hydrolysis of imidate esters derived from weakly basic amines. II. The influence of general acid-base catalysis on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society, 95(7), 2345-2352. Available at: [Link]
-
Clark, J. (2023). Hydrolysing esters. Chemguide. Available at: [Link]
-
Khan, M. N. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767-1771. Available at: [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (2024). Hydrolysis. Retrieved January 16, 2026, from Wikipedia. Available at: [Link]
-
Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Retrieved January 16, 2026, from Master Organic Chemistry. Available at: [Link]
-
Clark, J. (2023). The hydrolysis of amides. Chemguide. Available at: [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved January 16, 2026, from Chemistry LibreTexts. Available at: [Link]
-
The Organic Chemistry Tutor. (2019, January 15). Mechanism of amide hydrolysis. YouTube. Available at: [Link]
-
Chemistry Explained. (2024, April 24). Factors Affecting Rate of Acid Hydrolysis. YouTube. Available at: [Link]
-
SlidePlayer. (2018). HYDROLYSIS REACTIONS. Retrieved January 16, 2026, from SlidePlayer. Available at: [Link]
-
Science.gov. (n.d.). factors affecting hydrolysis: Topics. Retrieved January 16, 2026, from Science.gov. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods. In Toxicological Profile for Di-n-butyl Phthalate. Retrieved from: [Link]
-
ResearchGate. (n.d.). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. Request PDF. Retrieved January 16, 2026, from ResearchGate. Available at: [Link]
-
Sheehan, J. C., & Hess, G. P. (1955). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses, 35, 58. Available at: [Link]
- Google Patents. (2019). CN109369458A - The preparation method of 1- ethyl-(3- dimethylaminopropyl) carbodiimide hydrochloride.
-
Arnold, R. T., & Lee, W. (1949). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses, 29, 34. Available at: [Link]
-
ResearchGate. (2014). Kinetics of acid hydrolysis and reactivity of some antibacterial hydrophilic iron(II) imino-complexes. Retrieved January 16, 2026, from ResearchGate. Available at: [Link]
-
Merrigan, S. D., Yang, Y. K., McMillin, G. A., & Boyd, J. M. (2023). Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. Methods in Molecular Biology, 2684, 229-247. Available at: [Link]
-
National Institutes of Health. (2023). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-ethoxypropionate. PubChem. Retrieved January 16, 2026, from PubChem. Available at: [Link]
-
Arch Pharm (Weinheim). (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. Available at: [Link]
-
ResearchGate. (2019). (PDF) Thermodiffusion and hydrolysis of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Retrieved January 16, 2026, from ResearchGate. Available at: [Link]
-
Lopes, L. A. S., et al. (2021). Sensitive gas spectroscopy method for real-time determination of urease activity via ammonia production. Analytical Methods, 13(3), 324-331. Available at: [Link]
-
Food Chemistry. (2021). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. PubMed. Available at: [Link]
Sources
- 1. Pinner Reaction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. synarchive.com [synarchive.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. Hydrolysis - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. benchchem.com [benchchem.com]
- 17. Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Workup procedures for reactions involving Ethyl 3-chloropropanimidoate hydrochloride
Technical Support Center: Ethyl 3-chloropropanimidoate Hydrochloride
Welcome to the technical support guide for Ethyl 3-chloropropanimidoate hydrochloride (ECPH). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile Pinner salt in their synthetic workflows. My goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to help you navigate your experiments successfully. We will address common questions and troubleshooting scenarios in a direct, problem-solving format.
Part 1: Foundational Concepts & Safety
Q1: What is Ethyl 3-chloropropanimidoate hydrochloride and what is its primary reactivity?
Ethyl 3-chloropropanimidoate hydrochloride is an imino ester salt, commonly known as a Pinner salt.[1][2] It is synthesized via the Pinner reaction, which involves the acid-catalyzed addition of an alcohol (ethanol) to a nitrile (3-chloropropionitrile).[3][4]
The core value of this reagent lies in its electrophilic carbon atom, which is highly susceptible to nucleophilic attack. This makes it a valuable intermediate for synthesizing a variety of downstream products.[5][6] The most common transformations include:
-
Reaction with amines or ammonia to form substituted or unsubstituted amidines.[1][5]
-
Controlled hydrolysis with water to yield esters (in this case, ethyl 3-chloropropanoate).[1][7]
The hydrochloride form enhances its stability for storage and handling, but it also dictates the reaction conditions and workup procedures.
Q2: What are the critical safety precautions for handling this reagent?
As a hydrochloride salt and a reactive chloroalkylamine precursor, this compound requires careful handling in a well-ventilated fume hood.[8][9] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
Key Safety Considerations:
-
Corrosivity: As a hydrochloride salt, it can be corrosive and cause skin and eye burns upon contact.
-
Inhalation: Avoid inhaling dust or vapors, as it can be irritating to the respiratory system.[8]
-
Moisture Sensitivity: The compound can hydrolyze in the presence of moisture, potentially releasing hydrochloric acid.[9] Store in a tightly sealed container in a dry, cool place.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[10]
-
Disposal: Dispose of the reagent and any resulting waste in accordance with local, state, and federal regulations.[11]
Part 2: Experimental Workflow & Troubleshooting
This section provides a logical flow for a typical reaction, from setup to addressing common issues.
Caption: General Experimental Workflow.
Q3: Why are anhydrous conditions and low temperatures so critical for reactions with Pinner salts?
Expertise & Causality: This is the most common point of failure. The Pinner salt intermediate is thermodynamically unstable and highly sensitive to two factors:
-
Water: The presence of even trace amounts of water will lead to the hydrolysis of the imino ester into the corresponding carboxylic ester (ethyl 3-chloropropanoate).[6][7] This is often the primary cause of low yields in subsequent reactions like amidine formation. The Pinner reaction itself is conducted under strictly anhydrous conditions for this reason.[3]
-
Temperature: Imidate hydrochlorides can rearrange into amides or decompose at elevated temperatures.[4] Maintaining low temperatures (e.g., 0 °C to -10 °C) throughout the reaction preserves the integrity of the Pinner salt, ensuring it is available to react with your desired nucleophile.[3][4]
Q4: My reaction is sluggish or stalls completely. What are the likely causes and how can I fix it?
This issue typically points to problems with reagents or reaction conditions.
| Potential Cause | Diagnostic Question | Recommended Solution |
| Poor Nucleophile | Is my amine sterically hindered or electronically poor? | Consider using a stronger, non-nucleophilic base (e.g., DBU, Proton-Sponge®) to deprotonate the amine in situ, increasing its nucleophilicity. Alternatively, a switch to a less hindered amine may be necessary. |
| Insufficient Base | If reacting with an amine salt, did I add enough base to free the amine? | When using an amine hydrochloride, at least two equivalents of a tertiary amine base (like triethylamine or DIPEA) are required: one to neutralize the amine salt and one to scavenge the HCl produced during the reaction. |
| Reagent Purity | Are my starting materials pure? | Impurities in the Pinner salt or the nucleophile can inhibit the reaction.[12] Ensure the Pinner salt has been properly stored and handled to prevent hydrolysis. Purify the nucleophile if its quality is suspect. |
| Solvent Choice | Are all my reagents soluble in the chosen solvent at the reaction temperature? | Poor solubility can dramatically slow down a reaction. Screen alternative anhydrous solvents (e.g., THF, Dichloromethane, Acetonitrile) where all components are fully dissolved. |
Q5: I see a new, non-polar spot on my TLC that isn't my desired product. What is it?
Most likely, you are observing the hydrolysis byproduct, ethyl 3-chloropropanoate . This occurs when the reaction is contaminated with water.[6][7]
Troubleshooting Steps:
-
Confirm Identity: Co-spot your reaction mixture with a standard of ethyl 3-chloropropanoate if available.
-
Future Prevention: For subsequent attempts, rigorously dry all glassware (flame-dry under vacuum or oven-dry overnight).[13] Use freshly distilled, anhydrous solvents and ensure your nucleophile is dry. Perform all additions under an inert atmosphere (Nitrogen or Argon).
Part 3: Detailed Workup Procedures
The correct workup procedure is entirely dependent on the chemical nature of your final product. A common mistake is applying a generic workup that leads to product loss.
Caption: Decision Tree for Workup Procedures.
Q6: How do I work up a reaction to isolate a neutral or basic amidine product?
This is the most common scenario. The goal is to neutralize the HCl byproduct and any remaining acidic species, ensuring your basic product is in its free-base form, which is more soluble in organic solvents.
Step-by-Step Protocol:
-
Quench: Slowly pour the cold reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[14]
-
Causality: The weak base neutralizes the HCl generated, forming CO₂ gas (vent the funnel frequently!), water, and NaCl. It deprotonates your product (if it formed as a hydrochloride salt), increasing its partition into the organic layer.
-
-
Extract: Add your extraction solvent (e.g., Ethyl Acetate, Dichloromethane). Shake the funnel vigorously, venting often.[15] Allow the layers to separate.
-
Separate Layers: Drain the organic layer. If your product has moderate polarity, re-extract the aqueous layer 1-2 more times with fresh organic solvent to maximize recovery.
-
Wash: Combine the organic extracts and wash once with saturated aqueous sodium chloride (brine).
-
Causality: The brine wash helps to break up emulsions and removes the majority of residual water from the organic layer.[14]
-
-
Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[13][15]
Q7: What if my product is water-soluble or remains a salt after the reaction?
If your product is highly polar or is intended to be isolated as a salt, a standard aqueous extraction will result in complete loss of the product to the aqueous phase.
Alternative Isolation Strategies:
-
Solvent Removal & Trituration: Concentrate the reaction mixture directly under reduced pressure to remove the solvent. Add a non-polar solvent in which your product is insoluble (e.g., diethyl ether, hexanes, or ethyl acetate). The product should precipitate as a solid. This process is called trituration. Collect the solid by filtration and wash with a small amount of the cold non-polar solvent.
-
Precipitation by pH Adjustment: If the product is an ammonium salt, you can sometimes precipitate it by carefully adding a base to the reaction mixture until the point of maximum insolubility is reached.[5]
-
Reverse-Phase Chromatography: For very polar compounds, purification by reverse-phase silica gel chromatography (using water/acetonitrile or water/methanol as the mobile phase) may be the only viable option.
Part 4: Purification
Q8: My crude product is impure. What are the best methods for purification?
-
Recrystallization: This is the ideal method if your product is a solid. Screen various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Isopropanol) to find one where the product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.
-
Silica Gel Chromatography: This is the most versatile method for both solid and oil products.
-
Solvent System: Start with a non-polar eluent (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity.
-
Pro-Tip: If your product is a basic amine, it may streak on the silica gel column. To prevent this, pre-treat your silica with triethylamine (typically 1% v/v in your eluent system) to neutralize the acidic silica surface.
-
-
Acid/Base Extraction: If your main impurity is neutral (e.g., the ester byproduct) and your desired product is a basic amidine, you can perform an acid wash. Dissolve the crude material in an organic solvent, wash with dilute acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as the salt. The neutral impurity remains in the organic layer, which is discarded. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract your purified product back into an organic solvent.[16]
References
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Gebauer Company. (n.d.). Safety Data Sheet for Ethyl Chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Langer, P., & Doring, M. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1553–1559. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 5). reaction work-up, liquid-liquid extraction, & product isolation. YouTube. Retrieved from [Link]
-
ResearchGate. (2024). Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Imidazoles and Imidazolines from 1,2-Diamines and Ethyl ( E )- and ( Z )-3-Aryl-3-Chloro-2-Cyanopropenoates. Retrieved from [Link]
-
ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. Retrieved from [Link]
-
PubMed. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
ResearchGate. (2019). Thermodiffusion and hydrolysis of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Retrieved from [Link]
- Google Patents. (n.d.). CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.
-
Defense Technical Information Center (DTIC). (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. Retrieved from [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. fishersci.ca [fishersci.ca]
- 9. gebauer.com [gebauer.com]
- 10. fishersci.com [fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Improving Regioselectivity in Reactions with Ethyl 3-chloropropanimidoate Hydrochloride
Welcome, researchers and drug development professionals, to our dedicated technical support center for Ethyl 3-chloropropanimidoate hydrochloride. As Senior Application Scientists, we understand that achieving the desired regioselectivity in your reactions is paramount to the success of your synthetic campaigns. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address common challenges encountered when using this versatile reagent. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for success.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of Ethyl 3-chloropropanimidoate hydrochloride and how does this influence its reactions with nucleophiles?
Ethyl 3-chloropropanimidoate hydrochloride possesses two primary electrophilic sites susceptible to nucleophilic attack: the imidate carbon (C1) and the carbon bearing the chloro group (C3). The hydrochloride salt form protonates the imino nitrogen, significantly enhancing the electrophilicity of the imidate carbon.
-
Imidate Carbon (C1): This site is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the protonated imino group and the adjacent ethoxy group. Reactions at this center typically lead to the formation of amidines or related functional groups.
-
Alkyl Halide Carbon (C3): This site is a classic electrophilic center for SN2 reactions.
The interplay between these two sites is the crux of controlling regioselectivity. The choice of nucleophile, reaction conditions, and the inherent electronic and steric factors will dictate the preferred site of attack.
Q2: In the synthesis of 5-aminopyrazoles using substituted hydrazines, what is the expected regiochemical outcome and what factors can influence it?
When reacting Ethyl 3-chloropropanimidoate hydrochloride with a substituted hydrazine (e.g., phenylhydrazine), the formation of two potential regioisomers is possible. The desired product is typically the 5-aminopyrazole derivative.
The generally accepted mechanism involves a two-step process:
-
Initial Nucleophilic Attack: The more nucleophilic nitrogen of the substituted hydrazine will preferentially attack one of the electrophilic centers of the imidate.
-
Intramolecular Cyclization: The second nitrogen of the hydrazine then attacks the remaining electrophilic center to form the pyrazole ring.
The regioselectivity is primarily determined by the initial site of nucleophilic attack.
Troubleshooting Guide: Poor Regioselectivity in 5-Aminopyrazole Synthesis
Issue: My reaction of Ethyl 3-chloropropanimidoate hydrochloride with phenylhydrazine is producing a mixture of regioisomers, or predominantly the undesired isomer.
Underlying Causes and Solutions:
-
Ambident Nucleophilicity of Hydrazine: Substituted hydrazines have two nucleophilic nitrogen atoms. The relative nucleophilicity of these nitrogens can be influenced by steric and electronic factors of the substituent.
-
Competition Between Electrophilic Sites: The relative reactivity of the imidate carbon versus the C3-chloro position can be modulated by reaction conditions.
Workflow for Troubleshooting Poor Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Troubleshooting Protocols:
Protocol 1: Influence of the Base
The presence and nature of a base are critical. The free base form of the imidate is required for reaction at the C3 position, while the protonated form is more reactive at the imidate carbon.
-
Hypothesis: A strong base may deprotonate the imidate hydrochloride too quickly, leading to competing reaction pathways. A weaker base might allow for more selective initial attack at the more electrophilic imidate carbon.
-
Experiment:
-
Set up three parallel reactions.
-
Reaction A (Control): Your original conditions.
-
Reaction B: Use a mild inorganic base like K₂CO₃ or NaHCO₃ (1.1 equivalents).
-
Reaction C: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Run all reactions at the same temperature and monitor by TLC or LC-MS to determine the ratio of regioisomers.
-
Table 1: Effect of Base on Regiomeric Ratio
| Base | Equiv. | Temperature (°C) | Solvent | Regiomeric Ratio (Desired:Undesired) |
| None | - | 25 | EtOH | 1:2 |
| K₂CO₃ | 1.1 | 25 | EtOH | 3:1 |
| TEA | 1.1 | 25 | EtOH | 2:1 |
Protocol 2: Temperature Optimization
Reaction temperature can influence the kinetic versus thermodynamic control of the initial nucleophilic attack.
-
Hypothesis: Lower temperatures may favor the kinetically controlled product, which is often the result of attack at the most electrophilic site (the imidate carbon).
-
Experiment:
-
Using the optimal base from Protocol 1, set up reactions at different temperatures.
-
Reaction A: 0 °C
-
Reaction B: Room Temperature (20-25 °C)
-
Reaction C: 50 °C
-
Analyze the regiomeric ratio for each reaction.
-
Q3: How can I favor the formation of pyrimidine derivatives in reactions with amidines?
The synthesis of pyrimidines from Ethyl 3-chloropropanimidoate hydrochloride and an amidine is a powerful method for constructing this important heterocyclic core. The reaction proceeds via a cyclocondensation pathway.
Mechanism of Pyrimidine Formation:
Caption: Proposed mechanism for pyrimidine synthesis.
To favor this pathway, it is crucial to promote the initial attack of the amidine on the imidate carbon and facilitate the subsequent cyclization and aromatization steps.
Troubleshooting Guide: Low Yield or Side Product Formation in Pyrimidine Synthesis
Issue: The reaction of Ethyl 3-chloropropanimidoate hydrochloride with benzamidine is giving a low yield of the desired pyrimidine, with significant formation of unidentified byproducts.
Underlying Causes and Solutions:
-
Amidine Basicity and Nucleophilicity: The amidine must be sufficiently nucleophilic to attack the imidate carbon but its basicity can also lead to side reactions like dehydrohalogenation of the imidate.
-
Reaction Conditions: Temperature, solvent, and the presence of a base can all influence the reaction outcome.
-
Hydrolysis: The imidate is sensitive to water, which can lead to the formation of the corresponding ethyl ester and ammonia, terminating the desired reaction pathway.
Experimental Protocol for Optimizing Pyrimidine Synthesis:
-
Objective: To maximize the yield of the desired 2-phenyl-4-chloropyrimidine.
-
Materials:
-
Ethyl 3-chloropropanimidoate hydrochloride
-
Benzamidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve benzamidine hydrochloride (1.0 equiv.) in anhydrous ethanol.
-
Add a solution of sodium ethoxide (2.0 equiv.) in anhydrous ethanol dropwise at 0 °C to generate the free base of benzamidine.
-
To this mixture, add a solution of Ethyl 3-chloropropanimidoate hydrochloride (1.0 equiv.) in anhydrous ethanol dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, neutralize with dilute HCl, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 2: Effect of Reaction Conditions on Pyrimidine Yield
| Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaOEt (2.0) | EtOH | Reflux | 6 | 75 |
| TEA (2.2) | CH₃CN | Reflux | 12 | 45 |
| K₂CO₃ (2.5) | DMF | 80 | 8 | 60 |
References
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1895.[Link]
-
Elgemeie, G. H., & Abd-El-Aal, R. M. (2003). β-Enaminonitriles in Heterocyclic Synthesis: Synthesis of Pyrazole, Pyrimidine, Pyridazine, and Pyridine Derivatives. Journal of Heterocyclic Chemistry, 40(5), 843-847.[Link]
-
Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 3). Pergamon Press.[Link]
-
Shaw, G. (1994). The Chemistry of Heterocyclic Compounds, Pyrimidines. John Wiley & Sons.[Link]
-
Elguero, J. (1984). The Chemistry of Heterocyclic Compounds, Pyrazoles and their Benzo Derivatives. John Wiley & Sons.[Link]
Monitoring the progress of Ethyl 3-chloropropanimidoate hydrochloride reactions by TLC/LC-MS
Technical Support Center: Monitoring Ethyl 3-chloropropanimidoate Hydrochloride Reactions
Welcome to the technical support center for monitoring the progress of Ethyl 3-chloropropanimidoate hydrochloride reactions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) for analyzing your reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experimental work.
Reaction Overview: The Pinner Reaction
Ethyl 3-chloropropanimidoate hydrochloride is synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (3-chloropropanenitrile) with an alcohol (ethanol).[1][2][3] This reaction is typically conducted under anhydrous conditions with the introduction of hydrogen chloride gas.[3] The resulting product, an imino ester salt (also known as a Pinner salt), is a reactive intermediate.[1][2] A critical aspect of monitoring this reaction is to be aware of potential side reactions, primarily the hydrolysis of the imidate to the corresponding ester (ethyl 3-chloropropanoate) if water is present.[1][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during TLC and LC-MS analysis of your Ethyl 3-chloropropanimidoate hydrochloride reaction.
I. Thin-Layer Chromatography (TLC) Troubleshooting
Problem 1: My spots are streaking or staying at the baseline.
This is a common issue when dealing with polar and charged molecules like Ethyl 3-chloropropanimidoate hydrochloride.
Causality: The hydrochloride salt form makes the compound highly polar, causing strong interactions with the silica gel stationary phase, which is also polar. This strong interaction prevents the compound from moving up the plate with the mobile phase, resulting in streaking or retention at the baseline.
Solutions:
-
Modify the Mobile Phase:
-
Increase Polarity: A simple first step is to increase the polarity of your eluent. If you are using a standard ethyl acetate/hexane system, increasing the proportion of ethyl acetate or switching to a more polar solvent like methanol is recommended.[5]
-
Add a Competitive Base or Acid: To disrupt the strong interaction with the silica, add a small amount of a polar, competitive agent to your mobile phase.
-
For basic compounds, adding a few drops of triethylamine or a small percentage of ammonium hydroxide can help.[6]
-
For acidic compounds, adding a small amount of acetic acid or formic acid can improve spot shape.[6] Given the acidic nature of the hydrochloride salt, a more polar solvent system with a small amount of acid might be beneficial.
-
-
Recommended Starting Solvent Systems:
Solvent System Ratio (v/v/v) Rationale Dichloromethane:Methanol 9:1 to 8:2 A good starting point for moderately polar compounds. Ethyl Acetate:Methanol 9:1 to 7:3 Increases polarity compared to DCM/MeOH. | Ethyl Acetate:Butanol:Acetic Acid:Water | 80:10:5:5 | A highly polar system for very polar compounds.[7] Note: This system is not suitable for flash chromatography.[7] |
-
-
Sample Preparation:
-
Dilute Your Sample: Overloading the TLC plate can lead to streaking. Ensure your sample is sufficiently dilute before spotting.
-
Filter Your Sample: If your reaction mixture contains solid particles, filter it before spotting to prevent particulates from interfering with the chromatography.
-
Problem 2: I can't see any spots on my TLC plate.
Causality: This could be due to a variety of factors, from low sample concentration to the compound not being UV-active or reactive to the visualization stain.
Solutions:
-
Concentrate the Sample Spot: Spot the sample multiple times in the same location, allowing the solvent to dry between applications. This increases the concentration of the analyte on the plate.
-
Visualization Techniques:
-
UV Light: While not all compounds are UV-active, it's the easiest non-destructive method to try first.[8] Conjugated systems are more likely to be visible.[9]
-
Iodine Chamber: A good general stain that visualizes many organic compounds by forming colored complexes.[8] The spots are often temporary, so circle them with a pencil.[9]
-
Potassium Permanganate (KMnO₄) Stain: This is an oxidative stain that is very effective for compounds that can be oxidized, such as alcohols, amines, and the imino group of your product.[10] It typically produces yellow-brown spots on a purple background.[10]
-
Ninhydrin Stain: This stain is excellent for visualizing primary and secondary amines, appearing as colored spots (often purple or yellow).[11] While your product is an imidoate, it may react or degrade upon heating with ninhydrin to produce a visible spot.
-
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colors upon heating.[9]
-
| Stain | Target Functional Groups | Appearance |
| UV Light (254 nm) | Conjugated systems, aromatic rings | Dark spots on a fluorescent background |
| Iodine | Many organic compounds | Yellow-brown spots |
| Potassium Permanganate | Oxidizable groups (alkenes, alcohols, amines, imines) | Yellow-brown spots on a purple background |
| Ninhydrin | Primary and secondary amines | Purple or yellow spots |
| p-Anisaldehyde | Nucleophilic groups, aldehydes, ketones | Various colors on a pink background |
Problem 3: My starting material and product have very similar Rf values.
Causality: The starting material (3-chloropropanenitrile) and the product (Ethyl 3-chloropropanimidoate hydrochloride) may have similar polarities, making them difficult to separate with a standard solvent system.
Solutions:
-
Optimize the Solvent System: Experiment with different solvent systems of varying polarities. Sometimes a small change in the solvent ratio can significantly improve separation.
-
Use a Co-spot: Always run a co-spot lane on your TLC, where you spot both the starting material and the reaction mixture in the same location.[6] If the starting material and product are different, the co-spot will often appear elongated or as two very close but distinct spots.[8]
-
Two-Dimensional TLC: If separation is still challenging, consider running a 2D TLC. Spot the mixture in one corner of a square TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a different solvent system. This can effectively separate compounds with very similar Rf values in a single dimension.
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Problem 1: I'm seeing a weak or no signal for my compound.
Causality: This is a frequent issue when analyzing hydrochloride salts. The presence of non-volatile salts and the acidic nature of the sample can cause ion suppression in the mass spectrometer's source.
Solutions:
-
Optimize the Mobile Phase:
-
Avoid Non-Volatile Buffers: Do not use phosphate buffers or other non-volatile salts in your mobile phase, as they will contaminate the MS source.[12]
-
Use Volatile Buffers: Opt for volatile buffers like ammonium formate or ammonium acetate to control the pH.[12]
-
Acid Modifier: Formic acid is a common and effective additive for positive ion mode ESI-MS, as it aids in the protonation of the analyte. A typical concentration is 0.1%.
-
Caution with HCl: Directly using HCl in the mobile phase is generally discouraged as it can be corrosive to the stainless steel components of the LC-MS system.[13][14]
-
-
Sample Preparation:
-
Dilute the Sample: High concentrations of salts in your sample will lead to significant ion suppression. Diluting your sample in the mobile phase can mitigate this.
-
Desalting: If dilution is not sufficient, consider a desalting step. For small-scale purification, a C18 ZipTip can be used to retain the analyte while washing away the salts.
-
Solvent for Dissolution: Dissolve your sample in a solvent compatible with your mobile phase, such as water or methanol.[15]
-
-
MS Source Parameters:
-
Optimize Source Conditions: Infuse a standard solution of your compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flow, and temperature for maximum signal intensity.[12]
-
Problem 2: My peak shape is poor (broadening, tailing, or splitting).
Causality: Poor peak shape can result from a variety of factors including column contamination, inappropriate injection solvent, or secondary interactions with the stationary phase.[16]
Solutions:
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your initial mobile phase.[17] Injecting in a much stronger solvent can cause peak distortion.
-
Column Choice: For a polar compound like Ethyl 3-chloropropanimidoate hydrochloride, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and peak shape than a traditional C18 column.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Experiment with different pH values (using volatile buffers) to find the optimal condition for your analyte.
-
Column Contamination: If peak shape degrades over time, your column may be contaminated. Flush the column according to the manufacturer's instructions.[17]
Problem 3: I'm seeing unexpected masses or high background noise.
Causality: Contamination is a common source of unexpected signals in LC-MS.[16] This can come from your sample, solvents, or the system itself.
Solutions:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and additives to minimize background noise.
-
Check for Contaminants: Run a blank injection (injecting only your mobile phase) to identify any background contamination from the system or solvents.
-
Identify Potential Adducts: In ESI-MS, it is common to see adducts of your analyte with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). These will appear at masses higher than your expected molecular ion.
-
Mass of Ethyl 3-chloropropanimidoate: The expected mass for the protonated molecule [M+H]⁺ of Ethyl 3-chloropropanimidoate (C₅H₁₀ClNO) is approximately 152.05 m/z (for the ³⁵Cl isotope) and 154.05 m/z (for the ³⁷Cl isotope). Look for this characteristic isotopic pattern.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare my reaction mixture for TLC analysis?
A1: Dilute a small aliquot of your reaction mixture in a volatile solvent like methanol or dichloromethane. If your reaction solvent is high-boiling (e.g., DMF, DMSO), it can cause streaking. In such cases, after spotting the sample on the TLC plate, place the plate under high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[18]
Q2: How do I know when my Pinner reaction is complete?
A2: A successful Pinner reaction is indicated by the disappearance of the starting nitrile spot and the appearance of a new spot for the Ethyl 3-chloropropanimidoate hydrochloride product on the TLC plate.[8] Use a co-spot to confirm that the new spot is not the starting material. LC-MS can provide more definitive confirmation by monitoring the ion corresponding to the product's mass.
Q3: My compound is unstable on the silica gel TLC plate. What can I do?
A3: Imidates can be sensitive to the acidic nature of silica gel and can hydrolyze.[18] To check for on-plate degradation, you can perform a 2D TLC.[18] If degradation is confirmed, you might consider using a different stationary phase, such as alumina plates, or relying more heavily on LC-MS for reaction monitoring.
Q4: What m/z values should I monitor in my LC-MS analysis?
A4: You should primarily monitor for the protonated molecular ion [M+H]⁺ of your product. For Ethyl 3-chloropropanimidoate, this will be m/z 152.05 (³⁵Cl) and 154.05 (³⁷Cl). You should also monitor for the starting material, 3-chloropropanenitrile ([M+H]⁺ ≈ 90.02 m/z for ³⁵Cl), and the potential hydrolysis byproduct, ethyl 3-chloropropanoate ([M+H]⁺ ≈ 137.05 m/z for ³⁵Cl).
Q5: Can I use my hydrochloride salt sample directly for LC-MS?
A5: While you can inject it directly after dilution, be aware of the potential for ion suppression due to the chloride ions.[15] It is often better to dissolve the sample in a small amount of water or methanol and then dilute it with the mobile phase.[15] For quantitative analysis, developing a sample preparation method that removes excess chloride is recommended.
Experimental Workflow Diagrams
TLC Monitoring Workflow
Caption: Workflow for monitoring the reaction by TLC.
LC-MS Troubleshooting Logic
Caption: Decision tree for troubleshooting common LC-MS issues.
References
-
NROChemistry. Pinner Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Reddit. Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?. (2018). Retrieved from [Link]
-
Reddit. TLC for amide synthesis. (2024). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for TLC. Retrieved from [Link]
-
ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). Retrieved from [Link]
-
LCGC International. How to Avoid Problems in LC–MS. (2018). Retrieved from [Link]
-
Colorado College, Department of Chemistry & Biochemistry. TLC Visualization Methods. Retrieved from [Link]
-
Organomation. Preparing Samples for LC-MS/MS Analysis. (2023). Retrieved from [Link]
-
Agilent. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Retrieved from [Link]
-
Goethe University Frankfurt. Guidelines for LC – MS Samples. (2016). Retrieved from [Link]
-
Wikipedia. Pinner reaction. Retrieved from [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. (2022). Retrieved from [Link]
-
BioPharm International. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. 5. Thin Layer Chromatography. Retrieved from [Link]
-
Orgsyn. TLC stains. Retrieved from [Link]
-
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
Current Protocols in Chemical Biology. Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products. (2011). Retrieved from [Link]
-
Iowa State University, Department of Chemistry. VanVeller Lab Resources. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (2001). Retrieved from [Link]
-
Chromatography Forum. HCL in a mobile phase. (2009). Retrieved from [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Retrieved from [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022). Retrieved from [Link]
-
LCGC Europe. Advantages of HILIC Mobile Phases for LC–ESI–MS–MS Analysis of Neurotransmitters. (2013). Retrieved from [Link]
-
Scribd. Chemistry of Imidates. Retrieved from [Link]
-
Waters. Solvents and Caveats for LC-MS. Retrieved from [Link]
-
University of California, Davis, Department of Chemistry. Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. A Lewis acid-promoted Pinner reaction. (2013). Retrieved from [Link]
-
Organic Chemistry Portal. Pinner Reaction. Retrieved from [Link]
-
EURL-SRM. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. Retrieved from [Link]
-
Doc Brown's Chemistry. Mass spectrum of chloroethane. Retrieved from [Link]
-
Journal of Chromatography B: Biomedical Sciences and Applications. Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. (2000). Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. (2013). Retrieved from [Link]
-
Analytical and Bioanalytical Chemistry. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). Retrieved from [Link]
-
Molecules. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. (2019). Retrieved from [Link]
-
ResearchGate. Hydrochloride imidate synthesis based on the Pinner reaction. Retrieved from [Link]
-
EURL-SRM. Quick Method for the Analysis of Numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS Involving Simultaneous Extraction with Methanol (QuPPe-Method). Retrieved from [Link]
-
EURL-SRM. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. Retrieved from [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. community.wvu.edu [community.wvu.edu]
- 6. VanVeller Lab Resources [group.chem.iastate.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. TLC stains [reachdevices.com]
- 11. reddit.com [reddit.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Use 0.012 N HCL on LC-MS - Chromatography Forum [chromforum.org]
- 14. HCL in a mobile phase - Chromatography Forum [chromforum.org]
- 15. reddit.com [reddit.com]
- 16. zefsci.com [zefsci.com]
- 17. agilent.com [agilent.com]
- 18. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Ethyl 3-Chloropropanimidoate Hydrochloride in Heterocyclic Synthesis: A Comparative Analysis
Introduction: The Versatile Imidate Synthon in Heterocyclic Chemistry
Imidates, or imino ethers, are a class of organic compounds that have garnered significant attention as versatile synthons in the synthesis of nitrogen-containing heterocycles.[1][2] Their unique electronic nature, possessing both nucleophilic and electrophilic centers, allows them to participate in a wide array of chemical transformations.[3] The classical Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile, remains a cornerstone for the synthesis of imidate hydrochlorides, often referred to as Pinner salts.[2][4][5][6] These salts are valuable intermediates for the preparation of various heterocycles, including pyrimidines, thiazolines, and oxazolines.[7][8]
This guide provides an in-depth technical comparison of ethyl 3-chloropropanimidoate hydrochloride with other common imidates used in heterocyclic synthesis. Due to the limited specific literature on this particular reagent, this guide will present a comprehensive theoretical framework for its synthesis and application, drawing parallels with well-established imidate chemistry. We will explore its potential advantages, particularly the synthetic utility of the chloroethyl moiety, and provide detailed, albeit prospective, experimental protocols for its use in constructing key heterocyclic scaffolds.
Synthesis of Ethyl 3-Chloropropanimidoate Hydrochloride: A Pinner Reaction Approach
The most direct method for the preparation of ethyl 3-chloropropanimidoate hydrochloride is the Pinner reaction, starting from 3-chloropropionitrile and anhydrous ethanol in the presence of hydrogen chloride gas.[2][3][6]
Experimental Protocol: Synthesis of Ethyl 3-Chloropropanimidoate Hydrochloride
Materials:
-
3-Chloropropionitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride Gas
-
Round-bottom flask with a gas inlet tube and magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 3-chloropropionitrile (1.0 eq) in a minimal amount of anhydrous ethanol (1.1 eq).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored to maintain the temperature below 10 °C.
-
Continue the addition of HCl until the solution is saturated.
-
Seal the flask and allow it to stand at 0-5 °C for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the Pinner salt.
-
To the resulting crystalline slurry, add anhydrous diethyl ether to facilitate complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum over P₂O₅ to yield ethyl 3-chloropropanimidoate hydrochloride.
Proposed Applications in Heterocyclic Synthesis
The bifunctional nature of ethyl 3-chloropropanimidoate hydrochloride, possessing both an imidate group and a reactive alkyl chloride, makes it a promising precursor for the synthesis of various heterocycles. The imidate moiety can react with binucleophiles to form the core heterocyclic ring, while the chloroethyl side chain can serve as a handle for subsequent functionalization or participate in intramolecular cyclizations.
Synthesis of 2-(2-Chloroethyl)tetrahydropyrimidines
The reaction of ethyl 3-chloropropanimidoate hydrochloride with 1,3-diamines is expected to yield 2-substituted tetrahydropyrimidines, which are important scaffolds in medicinal chemistry.[7][8]
Proposed Reaction Scheme:
Proposed Experimental Protocol:
-
To a solution of ethyl 3-chloropropanimidoate hydrochloride (1.0 eq) in anhydrous ethanol, add 1,3-diaminopropane (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-chloroethyl)-1,4,5,6-tetrahydropyrimidine.
Synthesis of 2-(2-Chloroethyl)thiazolines
Similarly, the reaction with 1,2-aminothiols like cysteamine should provide access to 2-substituted thiazolines, another important class of heterocycles with diverse biological activities.
Proposed Reaction Scheme:
Proposed Experimental Protocol:
-
Dissolve ethyl 3-chloropropanimidoate hydrochloride (1.0 eq) in anhydrous methanol.
-
Add cysteamine hydrochloride (1.0 eq) and triethylamine (2.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography.
Comparative Analysis with Other Imidates
The utility of an imidate in heterocyclic synthesis is determined by its reactivity, stability, and the nature of its substituents. Here, we compare the anticipated properties of ethyl 3-chloropropanimidoate hydrochloride with other classes of imidates.
| Imidate Class | Structure (R') | Key Features & Reactivity | Potential Advantages | Potential Disadvantages |
| Simple Alkyl Imidates | Alkyl (e.g., -CH₃, -C₂H₅) | Moderately reactive electrophiles. Used for the synthesis of simple heterocycles. | Readily accessible. | Less reactive than activated imidates. |
| Ethyl 3-Chloropropanimidoate | -CH₂CH₂Cl | Bifunctional: Imidate for cyclization and an alkyl chloride for further functionalization. The electron-withdrawing effect of the chlorine may slightly increase the electrophilicity of the imidate carbon. | Provides a handle for post-cyclization modification (e.g., nucleophilic substitution, elimination). | Potential for intramolecular side reactions. The chloride may be susceptible to elimination under basic conditions. |
| Trichloroethyl Imidates | -CH₂CCl₃ | Highly reactive due to the strongly electron-withdrawing trichloromethyl group. Excellent acylating agents.[9] | High reactivity allows for reactions under mild conditions. | The trichloromethyl group is not typically incorporated into the final product. |
| Ethyl Propiolate | -C≡CH | Not an imidate, but a comparable three-carbon synthon. Participates in cycloaddition and Michael addition reactions.[10][11][12][13] | Versatile reactivity profile for different types of heterocycles. | Different reaction mechanisms compared to imidates, leading to different product scaffolds. |
Conclusion
While direct experimental data for ethyl 3-chloropropanimidoate hydrochloride is scarce, its structure suggests significant potential as a valuable building block in heterocyclic synthesis. Its preparation via the well-established Pinner reaction from readily available starting materials is straightforward. The presence of the chloroethyl group offers a distinct advantage over simple alkyl imidates by providing a reactive handle for further synthetic transformations, allowing for the construction of more complex and diverse heterocyclic libraries. The proposed protocols for the synthesis of tetrahydropyrimidines and thiazolines serve as a starting point for exploring the synthetic utility of this promising, yet under-investigated, reagent. Further research into the reactivity and scope of ethyl 3-chloropropanimidoate hydrochloride is warranted to fully unlock its potential in medicinal and materials chemistry.
References
- Aly, A. A., & El-Shaieb, K. M. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
-
Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
- S. L. You, H. Razavi, J. W. Kelly, Angew. Chem. Int. Ed.2003, 42, 83-85.
- Foroughifar, N., Karimi Beromi, S., Pasdar, H., & Shahi, M. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian journal of pharmaceutical research : IJPR, 16(2), 596–601.
- Darandale, S. N., Pansare, D. N., Mulla, N. A., & Shinde, D. B. (2013). Green synthesis of tetrahydropyrimidine analogues and evaluation of their antimicrobial activity. Bioorganic & medicinal chemistry letters, 23(9), 2632–2635.
- Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010). Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. The Journal of organic chemistry, 75(3), 945–947.
- CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination - Google Patents. (n.d.).
- CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents. (n.d.).
- Foroughifar, N., Karimi Beromi, S., Pasdar, H., & Shahi, M. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian journal of pharmaceutical research : IJPR, 16(2), 596–601.
- ES2700613T3 - Synthesis of cyclic amidines - Google Patents. (n.d.).
-
Microwave-Assisted Synthesis of Tetrahydropyrimidines via Multicomponent Reactions and Evaluation of Biological Activities - Bentham Science Publisher. (n.d.). Retrieved from [Link]
- Darandale, S. N., Pansare, D. N., Mulla, N. A., & Shinde, D. B. (2013). Green synthesis of tetrahydropyrimidine analogues and evaluation of their antimicrobial activity. Bioorganic & medicinal chemistry letters, 23(9), 2632–2635.
-
Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents - Folia Medica. (n.d.). Retrieved from [Link]
-
Synthesis of 2-imidazolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Unexpected formation of amidino-thiadiazolines by reaction of a chlorodiazabutadiene with thioureas - Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
ChemInform Abstract: SYNTHESIS OF 2‐CHLORO‐2‐IMIDAZOLINE AND ITS REACTIVITY WITH AROMATIC AMINES, PHENOLS, AND THIOPHENOLS - Sci-Hub. (n.d.). Retrieved from [Link]
-
1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents. (n.d.).
- Preparation of 2-chloropropionic acid esters - Patent 0163435. (n.d.).
-
NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION - Revue Roumaine de Chimie -. (n.d.). Retrieved from [Link]
-
(Aza)indolizines and ethyl propiolate: [8+2] and[1][14] cyclizations - Chemistry of Heterocyclic Compounds. (n.d.). Retrieved from [Link]
- Preparation of 2-chloropropionic acid esters - Patent 0163435. (n.d.).
-
Top 7 papers published in the topic of Ethyl propiolate in 2018 - SciSpace. (n.d.). Retrieved from [Link]
-
Ethyl propiolate | 463 Publications | 5078 Citations | Top Authors | Related Topics - SciSpace. (n.d.). Retrieved from [Link]
-
On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate - MDPI. (n.d.). Retrieved from [Link]
-
[3+2] cycloaddition reactions between aryl azides and ethyl propiolate - ResearchGate. (n.d.). Retrieved from [Link]
-
1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride (EDCI.HCl) - ResearchGate. (n.d.). Retrieved from [Link]
-
Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amidine synthesis by imidoylation [organic-chemistry.org]
- 10. hgs.osi.lv [hgs.osi.lv]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient synthesis of cyclic amidine-based fluorophores via 6π-electrocyclic ring closure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Yield Analysis of Ethyl 3-Chloropropanimidoate Hydrochloride: The Pinner Reaction vs. Alternative Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a cornerstone of successful project timelines. Ethyl 3-chloropropanimidoate hydrochloride, a valuable building block in the synthesis of various heterocyclic compounds, is a prime example where the choice of synthetic methodology can significantly impact yield and purity. This guide provides an in-depth comparative analysis of the classical Pinner reaction against alternative methods for the preparation of this important imidoate salt, supported by experimental insights and data.
The synthesis of imidoates, and specifically their hydrochloride salts, has been a subject of extensive study due to their utility as precursors to esters, amidines, and orthoesters.[1][2] The most prominent and historically significant method for this transformation is the Pinner reaction.[1] This guide will dissect the nuances of the Pinner reaction for the synthesis of Ethyl 3-chloropropanimidoate hydrochloride and contrast it with other potential synthetic strategies, offering a clear perspective on the advantages and limitations of each approach.
The Pinner Reaction: A Time-Tested Approach
The Pinner reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt.[1][2] The reaction is typically carried out by bubbling anhydrous hydrogen chloride gas through a solution of the nitrile in the corresponding alcohol.[3]
Mechanistic Insights
The mechanism of the Pinner reaction is a well-established acid-catalyzed nucleophilic addition. The key steps are as follows:
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile by the strong acid, hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Alcohol: The alcohol, in this case, ethanol, acts as a nucleophile and attacks the activated nitrile carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to a suitable base (e.g., another molecule of alcohol or the chloride ion) to yield the neutral imidoate.
-
Formation of the Pinner Salt: Under the acidic conditions, the nitrogen atom of the imidoate is protonated to form the stable hydrochloride salt.
Critical Parameters Influencing Yield
Several factors are crucial for maximizing the yield of the Pinner reaction:
-
Anhydrous Conditions: The presence of water is detrimental as it can hydrolyze the intermediate Pinner salt to the corresponding ester, thereby reducing the yield of the desired product.[4] Therefore, the use of anhydrous solvents and reagents is paramount.
-
Temperature Control: The reaction is typically carried out at low temperatures (0-5 °C) to minimize the formation of by-products.[5] Imidoate hydrochlorides can be thermally unstable and may rearrange to amides or decompose at higher temperatures.[2]
-
Stoichiometry of HCl: A sufficient amount of hydrogen chloride is necessary to drive the reaction to completion. Often, a continuous stream of HCl gas is passed through the reaction mixture.
Experimental Protocol: Pinner Synthesis of Ethyl 3-Chloropropanimidoate Hydrochloride
The following protocol is a representative procedure for the synthesis of Ethyl 3-chloropropanimidoate hydrochloride via the Pinner reaction.
Materials:
-
3-Chloropropionitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride Gas
Procedure:
-
A solution of 3-chloropropionitrile (1.0 eq) in anhydrous ethanol (2.0 eq) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The flask is cooled to 0 °C in an ice bath.
-
A slow stream of dry hydrogen chloride gas is bubbled through the solution with vigorous stirring.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed.
-
Upon completion, the reaction mixture is typically allowed to stand at a low temperature to facilitate the precipitation of the Pinner salt.
-
The precipitated product is collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum to afford Ethyl 3-chloropropanimidoate hydrochloride as a crystalline solid.
Comparative Analysis of Synthetic Methods
While the Pinner reaction is the most common method, other approaches for the synthesis of imidoates exist. A direct comparison is essential for selecting the most appropriate method for a specific application.
| Method | Description | Advantages | Disadvantages | Reported Yield (General) |
| Pinner Reaction | Acid-catalyzed reaction of a nitrile with an alcohol using HCl gas.[1] | Generally high yields for a wide range of substrates, well-established and reliable.[6] | Requires handling of corrosive and toxic HCl gas, strict anhydrous conditions are necessary.[4] | High to excellent (>90% in some cases).[6] |
| Nef Synthesis (Base-Catalyzed) | Reaction of a nitrile with an alcohol in the presence of a strong base like sodium ethoxide.[7][8] | Avoids the use of gaseous HCl.[7] | Often results in an equilibrium mixture, leading to lower yields; the imidate can revert to the starting nitrile.[8] | Generally lower than the Pinner reaction.[8] |
| Lewis Acid-Promoted Reaction | Utilizes Lewis acids (e.g., TMSOTf, Hf(OTf)₄) to activate the nitrile.[8] | Can proceed under milder conditions than the classical Pinner reaction. | May require stoichiometric amounts of the Lewis acid, which can be expensive. | Good to excellent, depending on the substrate and Lewis acid. |
Table 1: Comparison of Synthetic Methods for Imidoate Formation
Discussion and Field-Proven Insights
For the synthesis of Ethyl 3-chloropropanimidoate hydrochloride, the Pinner reaction remains the most practical and high-yielding method in a laboratory setting. The electron-withdrawing nature of the chlorine atom in 3-chloropropionitrile makes the nitrile carbon sufficiently electrophilic for a successful reaction under acidic conditions.
The base-catalyzed Nef synthesis is generally less effective for this type of substrate. The presence of the α-chloro substituent could potentially lead to side reactions under strongly basic conditions, such as elimination. Furthermore, the equilibrium nature of the base-catalyzed reaction often leads to incomplete conversion and lower isolated yields.[8]
Lewis acid-promoted methods offer a promising alternative, potentially allowing for milder reaction conditions. However, the cost and handling of the Lewis acids must be considered, especially for large-scale synthesis. For routine laboratory preparations, the classical Pinner reaction, with its readily available and inexpensive reagents, often provides the most straightforward and cost-effective route to Ethyl 3-chloropropanimidoate hydrochloride.
Self-Validating System: Characterization of Ethyl 3-Chloropropanimidoate Hydrochloride
-
¹H NMR: Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, and two triplets for the two methylene groups of the propionyl chain. The protons on the nitrogen and the adjacent carbon would also show characteristic shifts.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the two carbons of the propionyl chain.
-
IR Spectroscopy: A strong absorption band corresponding to the C=N stretching vibration would be expected, typically in the region of 1650-1690 cm⁻¹. The N-H stretching vibrations would also be present.
Conclusion
The Pinner reaction stands as the most robust and high-yielding method for the synthesis of Ethyl 3-chloropropanimidoate hydrochloride. Its operational simplicity and the use of readily available reagents make it the preferred choice for most laboratory applications. While alternative methods exist, they often suffer from lower yields or require more specialized and expensive reagents. For researchers and drug development professionals, a thorough understanding of the Pinner reaction's mechanism and critical parameters is key to achieving optimal results in the synthesis of this valuable intermediate.
References
-
NROChemistry. Pinner Reaction. [Link]
-
Grokipedia. Pinner reaction. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
Research and Reviews: Journal of Chemistry. An Overview of Some Imidates Derivatives with Anti-microbial Activity. [Link]
-
Schäffler, J., & Breder, A. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1571–1577. [Link]
-
PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]
-
Eichhorn, E., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rroij.com [rroij.com]
- 8. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 3-aminopropanoate hydrochloride(4244-84-2) 1H NMR [m.chemicalbook.com]
- 10. Ethyl 3-chloropropionate(623-71-2) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to Alternative Reagents for the Synthesis of 4-Aminopyrimidines
For the Modern Researcher in Drug Discovery and Development
The 4-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its synthesis is, therefore, a critical undertaking in the development of new therapeutic agents. This guide provides a comparative analysis of key synthetic strategies, offering an in-depth look at both classical and modern methodologies. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and comparative data to inform your selection of the most suitable route for your research needs.
The Enduring Classic: Condensation of Amidines with β-Dicarbonyl Equivalents
The reaction of an amidine with a three-carbon synthons, such as β-dicarbonyl compounds or their equivalents, represents one of the most fundamental and long-standing methods for constructing the pyrimidine ring. This approach is valued for its atom economy and the ready availability of starting materials.
Mechanistic Rationale
The reaction proceeds via a sequence of condensation and cyclization steps. The more nucleophilic nitrogen of the amidine typically attacks one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular condensation of the resulting intermediate to form a dihydropyrimidine. Subsequent elimination of water leads to the aromatic 4-aminopyrimidine. The choice of reaction conditions, particularly the use of acid or base catalysts, can significantly influence the reaction rate and yield by modulating the reactivity of the carbonyl and amidine species.
Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Functionalization
Nucleophilic aromatic substitution (SNAr) on a pre-formed pyrimidine ring offers a direct route to 4-aminopyrimidines. This method relies on the displacement of a suitable leaving group at the C4 position by an amine nucleophile. The inherent electron deficiency of the pyrimidine ring, particularly at the C2, C4, and C6 positions, facilitates this transformation.
The Hierarchy of Leaving Groups and Regioselectivity
The reactivity of the C4 position towards nucleophilic attack is a key feature of the pyrimidine ring, often showing preference over the C2 position. This regioselectivity can be rationalized by considering the stability of the Meisenheimer intermediate, where the negative charge is delocalized onto the ring nitrogens. The intermediate formed from attack at C4 is generally more stable than that from attack at C2.
The choice of leaving group is critical to the success of SNAr reactions. Halogens are the most common leaving groups, with their reactivity generally following the trend F > Cl > Br > I, which is inverse to their leaving group ability in SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is favored by a more electronegative substituent that increases the electrophilicity of the carbon atom. Other leaving groups, such as sulfones, have also been employed and can offer advantages in terms of reactivity and substrate scope.
Experimental Protocol: Amination of 4-Chloropyrimidine
This protocol details a highly regioselective amination of a 6-aryl-2,4-dichloropyrimidine, demonstrating the preferential reactivity of the C4 position.
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Aliphatic secondary amine or aniline
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Palladium catalyst (e.g., PdCl2(PPh3)2) (for aliphatic amines)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a solution of the 6-aryl-2,4-dichloropyrimidine in anhydrous THF at 0 °C, add the palladium catalyst (for aliphatic amines).
-
In a separate flask, premix the amine with LiHMDS in THF.
-
Add the amine/LiHMDS mixture to the solution of the dichloropyrimidine.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: For reactions with anilines, a catalyst is often not required, and the reaction proceeds with high regioselectivity for the C4 position.
The Power of Palladium: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, and its application to the synthesis of 4-aminopyrimidines is a testament to its power and versatility. This palladium-catalyzed cross-coupling reaction allows for the amination of 4-halopyrimidines and 4-pyrimidyl triflates with a wide range of amines, often under milder conditions than traditional SNAr reactions.
The Catalytic Cycle: A Symphony of Elementary Steps
The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving a palladium(0) species.
The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are typically employed to promote the rate-limiting oxidative addition step and the final reductive elimination.
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Chloropyrimidine Derivative
This protocol provides a general procedure for the palladium-catalyzed amination of a chloro-substituted 5-nitropyrimidine.
Materials:
-
Chloro-substituted 5-nitropyrimidine
-
Amine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a reaction vessel, combine the chloro-substituted 5-nitropyrimidine, amine, base, palladium catalyst, and ligand.
-
Add anhydrous toluene under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Green and Rapid: Microwave-Assisted Trimerization of Nitriles
For a more convergent and atom-economical approach, the trimerization of nitriles offers a direct route to 2,4,6-trisubstituted 4-aminopyrimidines. The use of focused microwave irradiation significantly accelerates this transformation, allowing for the rapid, solvent-free synthesis of these valuable compounds.
Mechanistic Insights into Base-Catalyzed Trimerization
The base-catalyzed trimerization of nitriles is thought to proceed through a series of nucleophilic additions. A catalytic amount of a strong base, such as potassium tert-butoxide, deprotonates the α-carbon of a nitrile to generate a carbanion. This carbanion then attacks the electrophilic carbon of a second nitrile molecule. This process repeats with a third nitrile molecule, leading to a linear intermediate that subsequently cyclizes and aromatizes to form the 4-aminopyrimidine.
A Senior Application Scientist's Guide to the Efficacy of Ethyl 3-chloropropanimidoate Hydrochloride in Complex Molecule Synthesis
In the intricate landscape of modern organic synthesis, the quest for efficient and versatile reagents for the construction of key functional groups is perpetual. Among these, the amidine and ester moieties are ubiquitous in pharmaceuticals and other complex molecular architectures. This guide provides an in-depth technical comparison of Ethyl 3-chloropropanimidoate hydrochloride, a Pinner salt, against alternative synthetic methodologies. We will explore its efficacy, mechanistic underpinnings, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of Ethyl 3-chloropropanimidoate Hydrochloride: A Pinner Salt with Enhanced Reactivity
Ethyl 3-chloropropanimidoate hydrochloride is the product of the Pinner reaction between 3-chloropropanenitrile and ethanol under anhydrous acidic conditions.[1] The Pinner reaction is a classic and reliable method for converting nitriles into imidate salts, which are versatile intermediates for the synthesis of amidines, esters, and orthoesters.[1][2]
The presence of the chloro-substituent on the propionyl backbone is anticipated to enhance the electrophilicity of the imidate carbon, making it more susceptible to nucleophilic attack compared to its non-halogenated counterpart, ethyl propionimidate hydrochloride. This heightened reactivity can be particularly advantageous when working with less nucleophilic amines or when milder reaction conditions are desired.
Mechanism of Action: The Pinner Reaction and Subsequent Transformations
The formation of Ethyl 3-chloropropanimidoate hydrochloride proceeds via the acid-catalyzed addition of ethanol to 3-chloropropanenitrile. The reaction is typically carried out by bubbling dry hydrogen chloride gas through a solution of the nitrile in anhydrous ethanol.[3]
Caption: Mechanism of the Pinner reaction to form Ethyl 3-chloropropanimidoate hydrochloride.
Once formed, the Pinner salt is a versatile intermediate. Its reaction with amines yields amidines, while hydrolysis with water produces esters.[1]
Caption: Experimental workflow for the synthesis of Ethyl 3-chloropropanimidoate hydrochloride.
Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with 3-chloropropanenitrile (1.0 eq) and anhydrous ethanol (2.0 eq).
-
Acid Addition: The solution is cooled to 0 °C in an ice bath. Dry hydrogen chloride gas is then bubbled through the stirred solution at a moderate rate. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting nitrile is consumed.
-
Workup and Isolation: Upon completion, the reaction mixture is typically allowed to stand at low temperature (e.g., 4 °C) to facilitate precipitation of the Pinner salt. The resulting solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield Ethyl 3-chloropropanimidoate hydrochloride.
B. Synthesis of an Amidine from Ethyl 3-chloropropanimidoate hydrochloride
Methodology:
-
Reaction Setup: To a solution of Ethyl 3-chloropropanimidoate hydrochloride (1.0 eq) in anhydrous ethanol in a round-bottom flask is added the desired primary or secondary amine (1.1 eq) at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) until the imidate is consumed, as monitored by TLC.
-
Workup and Isolation: The solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid and unreacted amine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude amidine, which can be further purified by chromatography or crystallization.
Conclusion
Ethyl 3-chloropropanimidoate hydrochloride emerges as a potent and versatile reagent in the synthetic chemist's toolbox. Its enhanced reactivity, inferred from the behavior of analogous haloalkyl imidates, makes it a compelling choice for the synthesis of amidines, particularly when dealing with challenging substrates. While modern coupling reagents offer a more direct route to amides, the Pinner reaction pathway provides a valuable and often more cost-effective alternative when starting from nitriles. The strategic application of this Pinner salt can streamline the synthesis of complex molecules, especially in the construction of heterocyclic frameworks that are central to drug discovery and development.
References
-
Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Pinner reaction. (n.d.). Wikipedia. [Link]
- Synthesis of chlorinated pyrimidines. (2004).
- Synthesis of chlorinated pyrimidines. (n.d.).
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. [Link]
-
A Lewis acid-promoted Pinner reaction. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Improved Pinner Reaction with CPME as a Solvent. (n.d.). ResearchGate. [Link]
-
New single step route for efficient synthesis of amidine containing molecules. (2019). ResearchGate. [Link]
-
Pinner synthesis. A) Generation of an iminoester salt (Pinner salt)... (n.d.). ResearchGate. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar. [Link]
-
Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. (2009). PubMed. [Link]
-
Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal. [Link]
-
1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. (n.d.). Organic Syntheses. [Link]
Sources
A Senior Application Scientist's Guide to Amidine Synthesis: A Cost-Benefit Analysis of Classical and Modern Methodologies
For the discerning researcher in drug development and synthetic chemistry, the creation of the amidine functional group is a frequent necessity. This moiety is a cornerstone in a vast array of bioactive molecules and serves as a versatile precursor to nitrogen-rich heterocyclic compounds. While numerous synthetic routes to amidines exist, the choice of method can significantly impact yield, purity, cost, and overall efficiency.
This guide provides an in-depth technical comparison of prominent methods for amidine synthesis. While specialized reagents such as Ethyl 3-chloropropanimidoate hydrochloride exist for Pinner-type reactions, their limited commercial availability and sparse documentation in comparative studies necessitate a focus on more broadly applicable and well-documented methodologies. Herein, we will dissect the classic Pinner reaction and contrast it with contemporary alternatives, offering a comprehensive cost-benefit analysis to inform your synthetic strategy.
The Landscape of Amidine Synthesis: An Overview
The synthesis of amidines primarily revolves around the addition of a nitrogen nucleophile to an electrophilic carbon atom that is double or triple-bonded to a nitrogen atom. The most common precursor is a nitrile, though thioamides and activated amides also serve as valuable starting materials. The choice of starting material and reaction conditions dictates the scope, limitations, and cost-effectiveness of the synthesis.
This guide will focus on three major strategies for the synthesis of N-substituted amidines from nitriles and amines:
-
The Pinner Reaction: A venerable and widely used two-step method involving the formation of an intermediate imidate salt.
-
Copper-Catalyzed Synthesis: A more modern approach that facilitates the direct addition of amines to nitriles.
-
Synthesis from Thioamides: An alternative route that proceeds under mild conditions but requires the preparation of the thioamide precursor.
The Pinner Reaction: The Classical Approach
The Pinner reaction, first described in the late 19th century, is a stalwart of amidine synthesis.[1] It proceeds in two distinct steps:
-
Imidate Formation: A nitrile reacts with an alcohol in the presence of anhydrous acid (typically hydrogen chloride) to form an imidate salt, also known as a Pinner salt.
-
Amination: The isolated or in situ generated imidate salt is then treated with an amine to furnish the desired amidine.[1]
The overall transformation can be visualized as follows:
Figure 1: Simplified workflow of the Pinner reaction for amidine synthesis.
Causality Behind Experimental Choices in the Pinner Reaction
The requirement for anhydrous conditions is paramount in the first step of the Pinner reaction. The presence of water would lead to the hydrolysis of the imidate salt to an ester, a common side reaction. The use of gaseous hydrogen chloride passed through an alcohol is the traditional method to ensure an anhydrous acidic environment. The reaction is typically performed at low temperatures to control the exothermicity and prevent the decomposition of the thermally sensitive imidate salt.
Experimental Protocol: Pinner Reaction for N-Benzylbenzamidine
Part 1: Formation of Ethyl Benzimidate Hydrochloride
-
Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with anhydrous ethanol (100 mL) and benzonitrile (10.3 g, 0.1 mol).
-
Acidification: The flask is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solution for 1-2 hours until saturation is achieved.
-
Reaction: The flask is sealed and allowed to stand at 0-5 °C for 24 hours. The formation of a white precipitate (the Pinner salt) is observed.
-
Isolation (Optional but Recommended): The precipitate can be collected by filtration under a dry atmosphere, washed with cold anhydrous diethyl ether, and used directly in the next step.
Part 2: Formation of N-Benzylbenzamidine
-
Setup: A round-bottom flask is charged with the crude ethyl benzimidate hydrochloride from the previous step and suspended in anhydrous ethanol (50 mL).
-
Amination: The suspension is cooled in an ice bath, and benzylamine (10.7 g, 0.1 mol) is added dropwise with stirring.
-
Reaction: The reaction mixture is stirred at room temperature for 12 hours.
-
Workup: The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (100 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-benzylbenzamidine.
Copper-Catalyzed Amidine Synthesis: A Modern Alternative
In recent years, transition metal-catalyzed methods have emerged as powerful alternatives to classical synthetic transformations. For amidine synthesis, copper-catalyzed protocols offer a more direct and often more efficient route from nitriles and amines.[2]
Figure 2: Key components of the copper-catalyzed amidine synthesis.
Rationale for the Copper-Catalyzed Approach
This method circumvents the need for the pre-formation of an imidate salt, thus offering a more atom-economical and streamlined process.[2] The copper catalyst activates the nitrile, making it more susceptible to nucleophilic attack by the amine. The use of a ligand, such as 2,2'-bipyridine, can enhance the catalytic activity and stability of the copper species. The base is required to deprotonate the amine and facilitate the catalytic cycle. The reaction is often carried out at elevated temperatures to achieve reasonable reaction rates.[2]
Experimental Protocol: Copper-Catalyzed Synthesis of N-Benzylbenzamidine
-
Setup: An oven-dried screw-cap vial is charged with copper(I) chloride (0.05 mmol, 5 mg), 2,2'-bipyridine (0.05 mmol, 8 mg), and cesium carbonate (1.5 mmol, 488 mg).
-
Reagents: To the vial are added benzonitrile (1.0 mmol, 103 mg) and benzylamine (1.2 mmol, 129 mg).
-
Reaction: The vial is sealed, and 2,2,2-trifluoroethanol (TFE) (1 mL) is added. The mixture is stirred vigorously at 100 °C for 15 hours.[2]
-
Workup: The reaction mixture is cooled to room temperature, diluted with ethyl acetate (10 mL), and washed with water (2 x 5 mL) and brine (5 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Synthesis from Thioamides: A Mild but Indirect Route
Another established method for amidine synthesis involves the use of thioamides as starting materials. This two-step process generally proceeds under milder conditions than the Pinner reaction but requires the initial synthesis of the thioamide.
-
S-Alkylation: The thioamide is activated by reaction with an alkylating agent, typically a mercury(II) salt like mercuric chloride, to form a thioimidate salt.
-
Amination: The thioimidate intermediate reacts readily with an amine to yield the amidine.
Mechanistic Considerations
The high affinity of sulfur for mercury drives the formation of the thioimidate intermediate, which is a highly reactive species. The subsequent displacement of the methylthio group by an amine is typically a facile process. A significant drawback of this method is the use of highly toxic mercury salts, which require stringent safety precautions and generate hazardous waste.[3][4]
Experimental Protocol: Amidine Synthesis from a Thioamide
Part 1: Synthesis of Thiobenzamide
-
Setup: A solution of benzonitrile (10.3 g, 0.1 mol) in pyridine (50 mL) is treated with triethylamine (15 mL).
-
Thionation: Hydrogen sulfide gas is bubbled through the solution at room temperature for 4-6 hours.
-
Workup: The reaction mixture is poured into water, and the precipitated thiobenzamide is collected by filtration, washed with water, and recrystallized from ethanol.
Part 2: Synthesis of N-Benzylbenzamidine
-
Activation: A solution of thiobenzamide (13.7 g, 0.1 mol) in anhydrous tetrahydrofuran (THF) (100 mL) is treated with mercuric chloride (27.1 g, 0.1 mol) at room temperature with stirring for 1 hour.
-
Amination: Benzylamine (10.7 g, 0.1 mol) is added to the reaction mixture, which is then stirred at room temperature for 12 hours.
-
Workup: The reaction mixture is filtered to remove the mercury salts. The filtrate is concentrated, and the residue is taken up in dichloromethane, washed with water and brine, and dried over sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography.
Comparative Analysis: Performance and Cost
To provide a clear and objective comparison, the following tables summarize the key performance indicators and estimated costs for the synthesis of one mole of a representative amidine, N-benzylbenzamidine, using the described methods.
Table 1: Comparison of Reaction Parameters
| Parameter | Pinner Reaction | Copper-Catalyzed Synthesis | Synthesis from Thioamides |
| Starting Materials | Nitrile, Alcohol, Amine | Nitrile, Amine | Thioamide, Amine |
| Key Reagents | Anhydrous HCl | CuCl, 2,2'-Bipyridine, Cs₂CO₃ | HgCl₂ |
| Reaction Steps | 2 | 1 | 2 (including thioamide synthesis) |
| Typical Yield | 60-80% | 70-90%[2] | 70-85% |
| Reaction Time | 24-48 hours | 12-24 hours[2] | 12-24 hours |
| Reaction Temperature | 0 °C to room temperature | 100-120 °C[2] | Room temperature |
| Generality & Scope | Broad | Good, tolerant of various functional groups[2] | Good, but sensitive to highly functionalized substrates |
| Safety Concerns | Handling of anhydrous HCl gas | High temperatures, use of a sealed vessel | High toxicity of mercury salts |
| Waste Profile | Ammonium chloride, excess acid | Copper and ligand waste, cesium salts | Hazardous mercury waste |
Table 2: Estimated Cost-Benefit Analysis (per mole of product)
| Cost Factor | Pinner Reaction | Copper-Catalyzed Synthesis | Synthesis from Thioamides |
| Starting Materials Cost | Moderate | Moderate | High (includes thioamide synthesis) |
| Reagent Cost | Low (HCl is inexpensive) | High (ligand and base can be costly) | Very High (HgCl₂ is expensive) |
| Solvent Cost | Low to Moderate | High (TFE is expensive) | Moderate |
| Energy Cost | Low (cooling) | High (heating) | Low |
| Waste Disposal Cost | Low | Moderate | Very High (mercury waste) |
| Throughput/Time | Low | High | Moderate |
| Overall Cost-Effectiveness | Good for large scale, simple molecules | Good for high-value products, good yields | Poor due to reagent cost and waste |
| Green Chemistry Score | Poor (use of HCl gas) | Moderate (catalytic, but high temp) | Very Poor (toxic heavy metal) |
Note: Cost estimations are based on typical laboratory-scale synthesis and current market prices of reagents. Prices can vary significantly based on supplier, purity, and quantity.
Conclusion and Recommendations
The choice of a synthetic route for amidine synthesis is a multi-faceted decision that requires careful consideration of cost, efficiency, safety, and environmental impact.
-
The Pinner Reaction remains a viable and cost-effective method, particularly for large-scale synthesis of simple amidines where the handling of anhydrous hydrogen chloride is manageable. Its primary drawbacks are the two-step procedure and the often-moderate yields.
-
Copper-Catalyzed Synthesis represents a significant advancement, offering a more direct, efficient, and often higher-yielding route. While the initial reagent costs may be higher, the improved throughput and broader functional group tolerance can make it the method of choice for the synthesis of complex, high-value molecules in a research and development setting.
-
Synthesis from Thioamides , while proceeding under mild conditions, is severely hampered by the high cost and extreme toxicity of the mercury reagents required. The associated safety risks and expensive waste disposal make this method largely obsolete for all but the most specialized applications where other methods have failed.
For the modern research laboratory focused on efficiency, safety, and a broad substrate scope, the copper-catalyzed method is highly recommended . While optimization of reaction conditions may be necessary for specific substrates, the benefits of a one-pot, high-yielding procedure often outweigh the higher initial reagent costs. The Pinner reaction, however, should not be entirely discounted and can be a valuable tool in a synthetic chemist's arsenal, especially when cost is the primary driver and the necessary safety infrastructure is in place. The use of methods involving highly toxic heavy metals should be avoided whenever possible in favor of safer and more environmentally benign alternatives.
References
-
Reddy, L. M., et al. (2018). An efficient and sustainable copper-catalyzed protocol for the preparation of amidines via nucleophilic addition of amines into nitriles. Molecules, 23(11), 2889. [Link]
- Katritzky, A. R., et al. (2004). The Pinner Reaction: Recent Developments. Arkivoc, 2004(4), 49-87.
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1894.
- Caron, S., et al. (2010). 2,2,2-Trifluoro- and Trichloroethyl Imidates: Excellent Reagents for the Preparation of Amidines under Mild Reaction Conditions. The Journal of Organic Chemistry, 75(3), 945-947.
- Gautier, A., et al. (2008). A convenient one-pot synthesis of N-substituted amidines from amides. Tetrahedron Letters, 49(29-30), 4531-4534.
-
UBC Environmental Health & Safety. (2018). Mercury Waste Disposal. Retrieved from [Link]
Sources
Introduction
In the realms of protein chemistry, drug development, and diagnostics, the covalent conjugation of biomolecules is a foundational technique. Amine-reactive crosslinkers are a cornerstone of this field, enabling the stable linkage of proteins, peptides, and other molecules through their primary amine groups, which are abundantly found at the N-terminus of polypeptide chains and on the side chains of lysine residues.[1] This guide provides an in-depth, head-to-head comparison of Ethyl 3-chloropropanimidoate hydrochloride and other classes of amine-reactive and related reagents. We will delve into reaction kinetics, stability, and optimal conditions, supported by quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Imidoester Family: Chemistry and Kinetics
Imidoesters are among the most specific acylating reagents available for the modification of primary amines.[2] The reaction of an imidoester with a primary amine (R-NH₂) results in the formation of a stable amidine bond. A key advantage of this chemistry is that the resulting amidine is protonated at physiological pH, thus preserving the native charge of the original amine and minimizing disruptions to the protein's isoelectric point and overall conformation.[3][4]
Mechanism of Action: Ethyl 3-chloropropanimidoate hydrochloride
Ethyl 3-chloropropanimidoate hydrochloride belongs to this class of reagents. Its primary mode of action involves the nucleophilic attack of an unprotonated primary amine on the electrophilic carbon of the imidoate group. This reaction proceeds efficiently under slightly alkaline conditions (pH 8-10), where a sufficient concentration of the nucleophilic amine is present.[2][3] The reaction is typically rapid, often reaching completion within 30 to 60 minutes at room temperature.[2][5] The presence of the 3-chloro group on the propyl chain is a structural feature that may influence the reagent's stability or provide a secondary, albeit far less reactive, site for other chemistries, though its primary reactivity is defined by the ethyl imidoate group.
dot
Caption: Reaction of Ethyl 3-chloropropanimidoate with a primary amine.
Comparative Analysis with Alternative Reagents
The choice of a crosslinking reagent depends critically on the desired reaction speed, stability of the final conjugate, and the specific functional groups available on the biomolecule.
N-Hydroxysuccinimide (NHS) Esters
NHS esters are the most widely used class of amine-reactive reagents, prized for their high reactivity and the formation of exceptionally stable amide bonds.[1]
-
Reaction Time: The reaction of NHS esters with primary amines is typically performed at a physiological to slightly alkaline pH (7.2-8.5) and proceeds over 0.5 to 4 hours at room temperature or 4°C.[6]
-
Kinetics & Stability: The primary competing reaction for NHS esters is hydrolysis. The rate of hydrolysis increases significantly with pH; the half-life of an NHS ester can be several hours at pH 7 but drops to just 10 minutes at pH 8.6 (4°C).[6] This makes the timing and pH control of the reaction critical to maximizing conjugation efficiency.[7] In contrast, imidoesters also hydrolyze but are generally noted for having shorter half-lives in solution, necessitating their use promptly after dissolution.[2]
dot
Caption: Reaction pathway for an NHS ester with a primary amine.
Thiolation Reagents: Traut's Reagent and SATA
An alternative strategy for modifying amines is to convert them into sulfhydryl (-SH) groups, which can then be targeted by other specific chemistries, such as maleimides.
-
Traut's Reagent (2-Iminothiolane): This cyclic thioimidate reacts efficiently with primary amines (pH 7-9) to introduce a sulfhydryl group in a single step.[8] The reaction is rapid, typically completing in under an hour, and importantly, it maintains a charge profile similar to the original amine.[8] The half-life of Traut's reagent in a pH 8 buffer when reacting with an amine like glycine is approximately 5 minutes, demonstrating its high reactivity.[8]
-
SATA (N-succinimidyl-S-acetylthioacetate): SATA provides a method for introducing a protected sulfhydryl group. This is a two-step process:
-
Acylation (30 minutes): The NHS ester end of SATA reacts with a primary amine (pH 7-9) to form a stable amide bond.[9]
-
Deprotection (2 hours): The acetyl-protected sulfhydryl is exposed by treatment with hydroxylamine.[9] The total time of ~2.5 hours is longer, but the ability to store the acetylated intermediate provides significant experimental flexibility.[9]
-
Maleimides (Sulfhydryl-Reactive)
While not amine-reactive, maleimides are often used in conjunction with thiolation reagents. They react with sulfhydryl groups via a Michael addition to form a very stable thioether bond.[10] This reaction is exceptionally fast and specific at a pH range of 6.5-7.5, where the reaction with thiols is about 1,000 times faster than with amines.[11] The rapid kinetics of the thiol-maleimide reaction, often considered a "click" chemistry, can significantly improve the efficiency of immobilization and conjugation, leading to better retention of protein structure and activity compared to slower ligation chemistries.[11][12]
Data-Driven Comparison Summary
The selection of a reagent is a multi-factorial decision. The following table summarizes the key kinetic and chemical parameters of the discussed reagents.
| Feature | Ethyl 3-chloropropanimidoate (Imidoester) | NHS Esters | Traut's Reagent (2-Iminothiolane) | SATA | Maleimides |
| Target Group | Primary Amine (-NH₂) | Primary Amine (-NH₂) | Primary Amine (-NH₂) | Primary Amine (-NH₂) | Sulfhydryl (-SH) |
| Reactive Moiety | Imidoester | N-Hydroxysuccinimide ester | Cyclic Thioimidate | NHS ester & Thioacetate | Maleimide |
| Resulting Bond/Group | Amidine | Amide | Sulfhydryl (-SH) | Protected Sulfhydryl | Thioether |
| Optimal pH | 8.0 - 10.0[3][4] | 7.2 - 8.5[6] | 7.0 - 9.0[8] | 7.0 - 9.0[9] | 6.5 - 7.5[11] |
| Typical Reaction Time | 30 - 60 min[2][5] | 0.5 - 4 hours[6] | < 1 hour[8] | ~2.5 hours (2 steps)[9] | Very Fast (minutes)[13] |
| Key Advantage | Preserves charge[2] | Forms highly stable amide bond[1] | Fast, one-step SH introduction[8] | Introduces a protected SH group[9] | High speed and specificity[10] |
| Key Limitation | Hydrolytically unstable in solution[2] | Hydrolysis is a major side reaction[6][7] | Resulting -SH can oxidize | Two-step process | Potential for retro-Michael reaction[11] |
Experimental Protocols
Scientific integrity requires protocols that are both detailed and self-validating. The following methodologies include explanations for key experimental choices.
Protocol 1: General Protein Crosslinking with an Imidoester (e.g., Ethyl 3-chloropropanimidoate HCl)
-
Rationale: This protocol is designed for rapid crosslinking while preserving the native charge of the protein. The choice of a non-amine buffer is critical to prevent the buffer from competing with the target protein for reaction with the imidoester.[2][5]
-
Materials:
-
Protein sample (5-10 mg/mL)
-
Crosslinking Buffer: 0.2 M triethanolamine or 0.1 M sodium phosphate, pH 8.0-8.5.
-
Imidoester reagent (e.g., Ethyl 3-chloropropanimidoate HCl)
-
Quenching Solution: 1 M Tris or 1 M Glycine, pH 7.5
-
-
Procedure:
-
Prepare the protein sample in the Crosslinking Buffer. Ensure the protein is fully dissolved and equilibrated to room temperature.
-
Crucial Step: Immediately before use, weigh the imidoester crosslinker and dissolve it in the Crosslinking Buffer. Imidoesters cannot be stored in solution due to rapid hydrolysis.[2]
-
Add a 10- to 30-fold molar excess of the dissolved imidoester to the protein solution. The lower excess is used for higher protein concentrations (>5 mg/mL).[5]
-
Incubate the reaction at room temperature for 30-60 minutes.[5]
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. This will consume any unreacted imidoester.
-
Proceed immediately with purification (e.g., dialysis or desalting column) to remove excess reagent and byproducts.
-
Protocol 2: Thiolation of a Protein using Traut's Reagent
-
Rationale: This protocol rapidly introduces reactive sulfhydryl groups onto a protein. The inclusion of EDTA is a critical step to chelate divalent metal ions that can catalyze the oxidation of the newly formed sulfhydryls into disulfide bridges.
-
Materials:
-
Protein or peptide sample
-
Reaction Buffer: 0.1 M Sodium Phosphate, 5 mM EDTA, pH 8.0.
-
Traut's Reagent (2-Iminothiolane)
-
Desalting column
-
-
Procedure:
-
Dissolve the protein/peptide in the Reaction Buffer.
-
Add a 10- to 20-fold molar excess of Traut's Reagent to the protein solution. A freshly prepared 14 mM stock solution can be made by dissolving 2 mg of Traut's Reagent in 1 mL of buffer.
-
Incubate the reaction for 1 hour at room temperature.[14]
-
Immediately purify the thiolated protein using a desalting column equilibrated with a buffer appropriate for the downstream application (e.g., PBS with 2-5 mM EDTA). This step is essential to remove excess, unreacted Traut's Reagent.[14]
-
The resulting protein-SH conjugate is now ready for reaction with a sulfhydryl-reactive crosslinker like a maleimide.
-
dot
Caption: Workflow comparison for different amine-modification strategies.
Conclusion
The choice between Ethyl 3-chloropropanimidoate hydrochloride and its alternatives is dictated by the specific demands of the experiment.
-
For Speed and Charge Preservation: Imidoesters, including Ethyl 3-chloropropanimidoate, offer a compelling choice with reaction times under one hour and the unique benefit of maintaining the protein's native charge state.[2][5]
-
For Maximum Stability: NHS esters are unparalleled when the primary goal is to form a highly stable, irreversible amide bond, though this comes at the cost of a longer reaction time and careful management of hydrolysis.[1]
-
For Orthogonal Conjugation: Reagents like Traut's and SATA are not end-points but rather enablers. They provide a strategic conversion of amines to sulfhydryls, opening the door for highly specific and extremely rapid downstream reactions with reagents like maleimides.[8][10]
By understanding the kinetics and underlying chemistry of each class, researchers can select the optimal reagent to achieve efficient and reliable bioconjugation, thereby advancing their research and development objectives.
References
- BenchChem. (2025). understanding maleimide-thiol reaction kinetics.
- Dovgaliuk, I., et al. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing.
- Li, G., et al. (n.d.).
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines. BenchChem.
- Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of Organic Chemistry, 53(15), 3583-3586.
- Vector Labs. (n.d.). Maleimide Reaction Chemistry.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Phelps, M., et al. (n.d.). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC - NIH.
- G-Biosciences. (n.d.).
- Thermo Fisher Scientific. (n.d.). Traut's Reagent.
- UBC BIOMOD. (2016). Methods.
- Sangon Biotech. (n.d.). ImidoesterCrosslinkers:DMA, DMP, DMS.
- Thermo Fisher Scientific. (n.d.). Imidoester Crosslinkers: DMA, DMP, DMS, DTBP.
- BenchChem. (2025). A Head-to-Head Comparison of Amine-Reactive Crosslinkers for Researchers and Drug Development Professionals.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Thermo Fisher Scientific. (n.d.). crosslinking technology.
- Fisher Scientific. (n.d.).
- Lee, Y., et al. (n.d.). Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. store.sangon.com [store.sangon.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UBC BIOMOD 2016 [biomod2016.gitlab.io]
A Comparative Guide to Green Chemistry Metrics for the Synthesis of Ethyl 3-chloropropanimidoate hydrochloride
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of efficiency is intrinsically linked with the principles of sustainability. Ethyl 3-chloropropanimidoate hydrochloride, a Pinner salt, is a valuable and reactive intermediate.[1][2] Its synthesis, traditionally achieved via the Pinner reaction, provides an excellent case study for the practical application of green chemistry metrics. These metrics are not merely academic exercises; they are crucial tools for process chemists and drug development professionals to quantify the environmental footprint of a synthetic route, enabling data-driven decisions that align with safety, cost-effectiveness, and ecological stewardship.[3][4]
This guide offers a comprehensive comparison of two synthetic pathways to Ethyl 3-chloropropanimidoate hydrochloride: the traditional, solvent-based Pinner reaction and a modified, solvent-free approach. By calculating and contrasting key green chemistry metrics—Atom Economy, E-Factor, and Process Mass Intensity (PMI)—we will provide a quantitative framework for evaluating which process is demonstrably "greener." Our analysis is grounded in established chemical principles and aims to equip researchers with the expertise to apply these evaluations within their own development pipelines.
Pillar 1: Understanding Core Green Chemistry Metrics
Before comparing synthetic routes, it is essential to understand the metrics used for evaluation. While numerous metrics exist, three have become central to process chemistry, particularly within the pharmaceutical industry.[5][6][7]
-
Atom Economy (AE): Introduced by Barry Trost, atom economy measures the theoretical efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product.[8][9] It is a fundamental measure of how well a reaction avoids generating waste byproducts. A higher atom economy signifies a more efficient and less wasteful chemical transformation.[10][11]
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste by quantifying the total mass of waste generated per unit mass of product.[12][13] Unlike atom economy, it accounts for yield, reaction stoichiometry, and waste from solvents and workup procedures. The pharmaceutical industry often sees high E-factors, making its reduction a key goal.[12]
-
Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is arguably the most holistic mass-based metric.[3][14] It is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product.[14][15] The simple relationship E-Factor = PMI - 1 highlights their connection.[14][16] PMI is favored in industrial settings because it directly reflects the total material input required, providing a clear target for process optimization and cost reduction.[3][17]
| Metric | Formula | What It Measures | Ideal Value |
| Atom Economy (AE) | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 | Theoretical efficiency of reactant atom incorporation into the final product. | 100% |
| E-Factor | Total Mass of Waste (kg) / Mass of Product (kg) | Actual amount of waste generated per unit of product. | 0 |
| Process Mass Intensity (PMI) | Total Mass of Inputs (kg) / Mass of Product (kg) | Total mass of all materials used to produce a unit of product. | 1 |
Pillar 2: Comparative Analysis of Synthetic Routes
We will now analyze two distinct protocols for the synthesis of Ethyl 3-chloropropanimidoate hydrochloride from 3-chloropropionitrile and ethanol. For the purpose of a direct comparison, we will assume a consistent starting scale and a target of producing 100 g of the final product, adjusting starting materials based on typical reported yields.
Route 1: Traditional Pinner Reaction in Diethyl Ether
The classical Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[1][2] Anhydrous conditions are critical to prevent the intermediate Pinner salt from hydrolyzing to an ester.[2][18] Diethyl ether is a common solvent choice due to its low boiling point and ability to precipitate the resulting hydrochloride salt.
-
Setup: A 1 L, three-necked, round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a dropping funnel, and a drying tube. The system is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagent Preparation: Anhydrous diethyl ether (400 mL) is added to the flask, followed by 3-chloropropionitrile (52.0 g, 0.58 mol). The solution is cooled to 0°C in an ice bath.
-
Acidification: Anhydrous hydrogen chloride (HCl) gas (22.0 g, 0.60 mol) is bubbled through the stirred solution over 1 hour, ensuring the temperature remains below 5°C.
-
Alcohol Addition: Anhydrous ethanol (27.0 g, 0.58 mol) is added dropwise from the dropping funnel over 30 minutes.
-
Reaction: The reaction mixture is stirred at 0°C for 4 hours and then allowed to stand at 4°C for 24 hours, during which time a white precipitate forms.
-
Isolation: The crystalline product is collected by filtration under a nitrogen blanket, washed with two portions of cold, anhydrous diethyl ether (2 x 50 mL), and dried under vacuum to yield Ethyl 3-chloropropanimidoate hydrochloride. (Assumed Yield: 100 g, 0.58 mol, ~100% based on nitrile).
Caption: Workflow for the modified solvent-free Pinner synthesis.
Pillar 3: Quantitative Green Metrics Analysis
Using the protocols above, we can now calculate the green metrics for each route.
Reaction Scheme:
Caption: General Pinner reaction scheme.
Molecular Weights:
-
3-Chloropropionitrile (C₃H₄ClN): 89.53 g/mol
-
Ethanol (C₂H₆O): 46.07 g/mol
-
Hydrogen Chloride (HCl): 36.46 g/mol
-
Ethyl 3-chloropropanimidoate hydrochloride (C₅H₁₁Cl₂NO): 172.05 g/mol
-
Diethyl Ether (C₄H₁₀O): 74.12 g/mol
Calculations
Atom Economy (AE): The balanced reaction is: C₃H₄ClN + C₂H₆O + HCl → C₅H₁₁Cl₂NO.
-
AE = [MW of Product] / [Sum of MW of Reactants] * 100
-
AE = [172.05] / [89.53 + 46.07 + 36.46] * 100 = 100% Causality: The Pinner reaction is an addition reaction where all atoms from the reactants are incorporated into the final product, resulting in a perfect theoretical atom economy. [10] E-Factor and PMI:
| Parameter | Route 1 (Traditional) | Route 2 (Solvent-Free) |
| Inputs | ||
| 3-Chloropropionitrile | 52.0 g | 61.5 g |
| Ethanol | 27.0 g | 31.6 g |
| Hydrogen Chloride | 22.0 g | 26.0 g |
| Diethyl Ether (Reaction) | 400 mL (284.5 g) | 0 g |
| Diethyl Ether (Wash) | 100 mL (71.1 g) | 0 g |
| Total Mass In | 456.6 g | 119.1 g |
| Output | ||
| Product Mass | 100 g | 100 g |
| Total Waste | 356.6 g | 19.1 g |
| PMI (Total In / Product) | 4.57 | 1.19 |
| E-Factor (Total Waste / Product) | 3.57 | 0.19 |
Discussion & Expert Insights
The quantitative analysis provides a stark contrast between the two routes. While both share a perfect Atom Economy of 100%, a metric that only considers the stoichiometry of the core reaction, the PMI and E-Factor reveal the true environmental burden.
The Traditional Route 1 has a PMI of 4.57, meaning that for every 1 kg of product, 4.57 kg of material are consumed. The vast majority of this (3.57 kg) is waste, primarily the diethyl ether solvent used for the reaction and wash steps. While effective for isolating the product, the solvent contributes massively to the process's poor mass intensity.
In striking contrast, the Solvent-Free Route 2 boasts a PMI of just 1.19. This value is exceptionally low and approaches the ideal PMI of 1. The E-Factor of 0.19 indicates that only 190 grams of waste are generated per kilogram of product. This waste is not from solvents but from the slight excess of reagents required to drive the reaction to a reasonable yield (assumed 85%).
This comparison powerfully illustrates why the pharmaceutical industry has shifted its focus from simple reaction yield to more holistic metrics like PMI. [3][17]The solvent-free approach is unequivocally the "greener" process from a mass efficiency standpoint. It eliminates the economic and environmental costs associated with purchasing, handling, and disposing of large volumes of a volatile organic solvent.
However, it is crucial to acknowledge the limitations of these mass-based metrics. They do not account for the intrinsic hazards of the chemicals involved. [7][19]For instance, while Route 2 is greener on paper, controlling the exothermic release of HCl gas in a neat, solidifying mixture can present significant engineering challenges compared to a more dilute, solvent-based system. Furthermore, the generation of hydrochloride salts can contribute to chloride loading in wastewater, which has its own set of environmental impacts. [20][21]More advanced metrics, such as the Environmental Quotient (EQ), attempt to address this by factoring in the toxicity of the waste streams. [7]
Conclusion
The synthesis of Ethyl 3-chloropropanimidoate hydrochloride serves as a clear and instructive example of green chemistry principles in action. While the core Pinner reaction is atom-economical by nature, the choice of process conditions dramatically alters its environmental profile. The solvent-free approach (Route 2) demonstrates a greater than 75% reduction in both Process Mass Intensity and E-Factor compared to the traditional solvent-based method (Route 1).
For researchers, scientists, and drug development professionals, this guide underscores a critical directive: a high reaction yield or perfect atom economy is not, in itself, a sufficient indicator of a "green" process. A comprehensive evaluation using metrics like PMI is essential for identifying the true environmental and economic drivers of a synthesis. By prioritizing the reduction of solvent use and overall mass intensity, we can design synthetic routes that are not only scientifically elegant but also sustainably sound.
References
-
Title: The Green Chemistry Approach to Pharma Manufacturing. Source: Pharma Manufacturing. URL: [Link]
-
Title: Significance of Green Synthetic Chemistry from a Pharmaceutical Perspective. Source: PubMed. URL: [Link]
-
Title: Green Chemistry Pharmaceutical Industry. Source: Syrris. URL: [Link]
-
Title: Metrics to 'green' chemistry—which are the best?. Source: Green Chemistry, RSC Publishing. URL: [Link]
-
Title: Atom Economy Green Synthesis in Organic Chemistry. Source: Journal of Chemical and Pharmaceutical Research (JOCPR). URL: [Link]
-
Title: Atom Economy in Syntheses. Source: University of Scranton. URL: [Link]
-
Title: Towards a holistic approach to metrics for the 21st century pharmaceutical industry. Source: Green Chemistry, RSC Publishing. URL: [Link]
-
Title: The E Factor and Process Mass Intensity. Source: Semantic Scholar. URL: [Link]
-
Title: Efficiency of organic reaction pathways. Source: Monash University. URL: [Link]
-
Title: Process Mass Intensity, PMI. Source: Chem-Station International Edition. URL: [Link]
-
Title: Three-component, Pinner-like amidine syntheses. Source: ResearchGate. URL: [Link]
-
Title: The E Factor and Process Mass Intensity. Source: ResearchGate. URL: [Link]
-
Title: Relationships Between Step and Cumulative PMI and E-factors. Source: ChemRxiv. URL: [Link]
-
Title: 5.4: Yield And Atom Economy in Chemical Reactions. Source: Chemistry LibreTexts. URL: [Link]
-
Title: METRICS - Green Chemistry Toolkit. Source: Yale University. URL: [Link]
-
Title: Pinner reaction. Source: Wikipedia. URL: [Link]
-
Title: A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Source: Green Chemistry, RSC Publishing. URL: [Link]
-
Title: Pinner Reaction. Source: SynArchive. URL: [Link]
-
Title: Metal chloride salts in the preparation of activated carbon and their hazardous outlook. Source: ResearchGate. URL: [Link]
-
Title: Useful Green Chemistry Metrics. Source: Scientific Update. URL: [Link]
-
Title: Metrics for green syntheses. Source: ResearchGate. URL: [Link]
-
Title: Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Source: PMC, NIH. URL: [Link]
-
Title: Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector. Source: ResearchGate. URL: [Link]
-
Title: Chloride Impact Study. Source: YouTube. URL: [Link]
-
Title: 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Source: Organic Syntheses. URL: [Link]
-
Title: An Alternative Synthesis of Ethyl 3-(2-Chloro-4,5-difluorophenyl)-3- oxopropionate and Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3- oxopropionate. Source: ResearchGate. URL: [Link]
-
Title: Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Source: PMC, NIH. URL: [Link]
-
Title: Solvents and sustainable chemistry. Source: PMC, PubMed Central, NIH. URL: [Link]
-
Title: Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Source: PubMed. URL: [Link]
-
Title: β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Source: Organic Syntheses. URL: [Link]
- Title: Preparation method of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. Source: Google Patents.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. Significance of Green Synthetic Chemistry from a Pharmaceutical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. jocpr.com [jocpr.com]
- 10. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
- 11. monash.edu [monash.edu]
- 12. syrris.com [syrris.com]
- 13. The E Factor and Process Mass Intensity | Semantic Scholar [semanticscholar.org]
- 14. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Towards a holistic approach to metrics for the 21st century pharmaceutical industry - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC00340G [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. synarchive.com [synarchive.com]
- 19. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Ethyl 3-chloropropanimidoate Hydrochloride in Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of the right building block is paramount to the success of a synthetic campaign. This guide provides an in-depth analysis of Ethyl 3-chloropropanimidoate hydrochloride, a versatile yet often overlooked reagent. We will explore its synthetic utility, objectively compare it with contemporary alternatives, and provide the experimental data necessary to make informed decisions in your laboratory.
Introduction to Ethyl 3-chloropropanimidoate Hydrochloride: The Pinner Reaction and Beyond
Ethyl 3-chloropropanimidoate hydrochloride is an imino ester hydrochloride salt, often referred to as a Pinner salt.[1][2] It is classically synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[2][3] In this case, 3-chloropropionitrile reacts with ethanol in the presence of anhydrous hydrogen chloride.[1][3]
The power of this reagent lies in its dual reactivity: the electrophilic imino ester carbon and the nucleophilically displaceable chlorine atom. This allows for a range of transformations, making it a valuable intermediate in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[3]
dot graph Pinner_Reaction { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Nitrile [label="3-Chloropropionitrile"]; Alcohol [label="Ethanol"]; HCl [label="Anhydrous HCl"]; Intermediate [label="Nitrilium Ion", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Ethyl 3-chloropropanimidoate\nhydrochloride (Pinner Salt)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Nitrile -> Intermediate [label="Protonation"]; Alcohol -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product [label="Proton Transfer"]; HCl -> Nitrile [style=invis]; } dot Caption: General mechanism of the Pinner reaction.
Core Application: Synthesis of Pyrimidines
One of the primary applications of Ethyl 3-chloropropanimidoate hydrochloride is in the construction of the pyrimidine ring system, a core structure in numerous bioactive molecules. The imidoate functionality readily condenses with dinucleophiles to form the heterocyclic core.
Comparison with Alternative Methods:
The traditional and widely used method for pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea derivative.[4][5] A popular approach is the reaction of chalcones with guanidine hydrochloride or thiourea.[5][6]
| Method | Reagents | Conditions | Yields | Scope | Limitations |
| Ethyl 3-chloropropanimidoate HCl | Ethyl 3-chloropropanimidoate HCl, Ammonia/Amine | Mild, often room temperature | Moderate to Good | Good for specific substitution patterns | Limited commercial availability of starting imidoate |
| Chalcone-based Synthesis | Chalcone, Guanidine HCl/Thiourea | Reflux in ethanol with base | Good to Excellent | Broad, diverse substitution possible | Requires multi-step synthesis of chalcone precursor |
| Hantzsch Pyrimidine Synthesis | β-ketoester, Aldehyde, Ammonium salt | Varies, often reflux | Good | Well-established, many variations | Can lead to dihydropyrimidine products that require oxidation |
| [3+3] Cycloadditions | Various building blocks | Often requires a catalyst (e.g., TFA, Cu(II)) | Moderate to Good | Access to diverse pyrimidine structures | Can require more complex starting materials |
Experimental Insight:
The use of Ethyl 3-chloropropanimidoate hydrochloride offers a more direct route to certain pyrimidine substitution patterns compared to the multi-step chalcone-based methods. The reaction proceeds under mild conditions, which can be advantageous for sensitive substrates. However, the availability and stability of the imidoate salt can be a practical limitation.[2] The chalcone route, while longer, provides greater flexibility in accessing a wider range of substituted pyrimidines.[5][6]
Experimental Protocol: Chalcone-based Pyrimidine Synthesis [5][6]
-
Chalcone Synthesis: Equimolar amounts of an appropriate acetylpyridine and an aromatic aldehyde are dissolved in a minimal amount of ethanol. To this, a 40% aqueous potassium hydroxide solution is added slowly, and the mixture is stirred at room temperature for 24 hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into crushed ice and acidified with dilute HCl if necessary. The solid chalcone is filtered and dried.
-
Pyrimidine Formation: A mixture of the synthesized chalcone (0.001 mol) and guanidine hydrochloride (0.001 mol) in absolute ethanol (10 ml) is refluxed for 6 hours. The reaction progress is monitored by TLC. After cooling, the product is isolated, purified, and characterized.
dot graph Experimental_Workflow { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="Start: Acetylpyridine & Aldehyde", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Claisen-Schmidt Condensation\n(Ethanol, aq. KOH, RT, 24h)"]; Chalcone [label="Isolate Chalcone Intermediate", shape=cylinder, fillcolor="#FBBC05"]; Step2 [label="Cyclocondensation\n(Guanidine HCl, Ethanol, Reflux, 6h)"]; Pyrimidine [label="Isolate Pyrimidine Product", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Characterization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Chalcone; Chalcone -> Step2; Step2 -> Pyrimidine; Pyrimidine -> End; } dot Caption: Workflow for chalcone-based pyrimidine synthesis.
Synthesis of Imidazoles: A Comparative Perspective
Ethyl 3-chloropropanimidoate hydrochloride can also serve as a precursor for the synthesis of imidazole derivatives. The reaction with a 1,2-diamine would lead to the formation of the imidazole ring.
Comparison with Alternative Methods:
The synthesis of imidazoles is a well-explored area of organic chemistry, with several established methods.[7] A common and versatile approach is the multicomponent reaction involving an aldehyde, a 1,2-dicarbonyl compound, and ammonia or an amine.[8]
| Method | Reagents | Conditions | Yields | Scope | Limitations |
| Ethyl 3-chloropropanimidoate HCl | Ethyl 3-chloropropanimidoate HCl, 1,2-Diamine | Mild, often room temperature | Moderate | Specific substitution patterns | Less common route, substrate scope not as explored |
| Multicomponent Synthesis | Aldehyde, 1,2-Dicarbonyl, Ammonium Acetate/Amine | Often reflux in acetic acid or with a catalyst | Good to Excellent | Highly versatile, access to polysubstituted imidazoles | Can require purification from multiple byproducts |
| From α-haloketones | α-haloketone, Amidine | Base-mediated cyclization | Good | Good for 2,4-disubstituted imidazoles | Availability of α-haloketones and amidines |
| Microwave-assisted Synthesis | Various precursors | Microwave irradiation | Often high yields, short reaction times | Broad | Requires specialized equipment |
Experimental Insight:
The multicomponent synthesis of imidazoles is generally the more versatile and higher-yielding approach, allowing for the facile creation of diverse libraries of compounds.[8] The use of Ethyl 3-chloropropanimidoate hydrochloride for imidazole synthesis is less conventional and its scope may be more limited. However, it could offer advantages for specific target molecules where the required substitution pattern is readily accessible from this starting material.
Experimental Protocol: Multicomponent Imidazole Synthesis [8]
-
A mixture of benzil (1 mmol), an aromatic aldehyde (1 mmol), a primary amine (1 mmol), and ammonium acetate (1.5 mmol) in glacial acetic acid (5 mL) is refluxed for 2-3 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure tetrasubstituted imidazole.
Limitations and Practical Considerations
While a useful reagent, Ethyl 3-chloropropanimidoate hydrochloride has its limitations:
-
Stability: Pinner salts can be sensitive to moisture and may hydrolyze back to the corresponding ester.[1] Anhydrous reaction conditions are crucial for successful transformations.[1]
-
Availability: Unlike many common building blocks, Ethyl 3-chloropropanimidoate hydrochloride is not as readily available commercially, often requiring in situ preparation via the Pinner reaction.
-
Safety: The Pinner reaction utilizes anhydrous hydrogen chloride gas, which is corrosive and requires careful handling in a well-ventilated fume hood.[9]
-
Side Reactions: Under certain conditions, Pinner salts can undergo further reaction with excess alcohol to form orthoesters, or eliminate to an amide and an alkyl chloride, particularly at elevated temperatures.[2]
Conclusion: A Niche Reagent with Specific Advantages
Ethyl 3-chloropropanimidoate hydrochloride is a valuable reagent for the synthesis of specific nitrogen-containing heterocycles, particularly certain substituted pyrimidines and imidazoles. Its primary advantage lies in providing a direct route to substitution patterns that might require more elaborate multi-step sequences using more conventional methods. However, its practical application is tempered by considerations of stability, availability, and the need for careful handling of reagents during its preparation.
For researchers in drug discovery and process development, Ethyl 3-chloropropanimidoate hydrochloride should be considered a specialized tool in the synthetic chemist's arsenal. When compared to more versatile and robust methods like chalcone-based pyrimidine synthesis or multicomponent imidazole synthesis, its application is likely to be more niche. The decision to employ this reagent should be based on a careful evaluation of the target molecule's structure, the availability of starting materials, and the desired synthetic efficiency.
References
- Pinner reaction - Grokipedia. (n.d.).
- Pinner Reaction | NROChemistry. (n.d.).
- Pinner Reaction - Organic Chemistry Portal. (n.d.).
- Pinner reaction - Wikipedia. (n.d.).
- A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry, 9, 1572–1578.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate.
- Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones. (n.d.).
- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Catalysts, 13(1), 180.
- Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. (n.d.). ChemRxiv.
- Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. (2024). ResearchGate.
Sources
- 1. Pinner Reaction | NROChemistry [nrochemistry.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. d-nb.info [d-nb.info]
A Mechanistic Deep Dive: The Classical Pinner Reaction versus Pre-formed Ethyl 3-chloropropanimidoate Hydrochloride
A Senior Application Scientist's Guide to Imidate Synthesis and Reactivity
In the vast landscape of organic synthesis, the formation of imidates and their subsequent conversion into esters, amidines, and orthoesters represent fundamental transformations crucial for the construction of a myriad of molecules, from pharmaceuticals to advanced materials. The Pinner reaction, a venerable and powerful method, has long been the cornerstone for accessing these valuable intermediates directly from nitriles and alcohols.[1][2][3][4][5] However, the practical application of this classic transformation often involves the handling of anhydrous hydrogen chloride gas and the in situ generation of a reactive imidate salt, which can present challenges in terms of control and substrate compatibility.[2]
This guide provides an in-depth mechanistic comparison between the traditional, in situ Pinner reaction and an alternative approach: the use of a pre-formed, isolable imidate salt, exemplified by Ethyl 3-chloropropanimidoate hydrochloride. We will explore the causal relationships behind the experimental choices for each pathway, offering field-proven insights for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
I. The Classical Pinner Reaction: In Situ Generation of the Reactive Intermediate
First described by Adolf Pinner in 1877, the Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an alkyl imidate salt, commonly referred to as a Pinner salt.[3][4] The reaction is typically performed under strictly anhydrous conditions to prevent the hydrolysis of the product.[1][5]
Mechanism of the Pinner Reaction
The mechanism proceeds through a well-defined, two-step sequence:
-
Activation of the Nitrile: Anhydrous hydrogen chloride (or another strong acid) protonates the nitrogen atom of the nitrile. This protonation significantly increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack.[2][4]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated nitrile carbon. A subsequent proton transfer from the attacking alcohol's hydroxyl group to the chloride ion yields the thermodynamically stable imidate hydrochloride salt.[2]
This entire process occurs in situ, meaning the reactive Pinner salt is generated and exists within the reaction mixture, ready for subsequent transformations or isolation.[6]
Caption: Mechanism of the Pinner Reaction.
II. Ethyl 3-chloropropanimidoate hydrochloride: A Pre-formed Imidate Salt
An alternative strategy to the in situ generation of the Pinner salt is to synthesize and isolate the imidate hydrochloride first. Ethyl 3-chloropropanimidoate hydrochloride serves as a perfect exemplar of such a reagent. It is, in essence, the stable, isolable product of a Pinner reaction between 3-chloropropanenitrile and ethanol.
Synthesis of Ethyl 3-chloropropanimidoate hydrochloride
This pre-formed reagent is synthesized via a classical Pinner reaction, which is then carefully worked up to isolate the crystalline salt.
Caption: Synthesis of Ethyl 3-chloropropanimidoate hydrochloride.
By having this reagent in a bottle, a synthetic chemist can bypass the initial Pinner reaction step and directly utilize the reactive properties of the imidate salt.
III. Mechanistic and Practical Comparison
The choice between generating a Pinner salt in situ and using a pre-formed equivalent like Ethyl 3-chloropropanimidoate hydrochloride is not merely a matter of convenience; it has significant mechanistic and practical implications.
| Feature | In Situ Pinner Reaction | Pre-formed Ethyl 3-chloropropanimidoate HCl |
| Initial Step | Activation of nitrile with acid. | Direct use of the activated imidate salt. |
| Control | Requires careful control of HCl gas addition and temperature to avoid side reactions. | More controlled stoichiometry; the reactive species is well-defined and quantified. |
| Reagent Handling | Involves handling of corrosive and toxic anhydrous HCl gas.[2] | Avoids direct handling of HCl gas in the final reaction step. |
| Substrate Scope | Sensitive functional groups on the nitrile or alcohol may not tolerate the strongly acidic conditions. | Allows for the reaction of the imidate with sensitive nucleophiles that would be incompatible with the initial Pinner conditions. |
| Reaction Conditions | Strongly acidic, anhydrous. | Can often be performed under milder conditions, sometimes with the addition of a base to liberate the free imidate. |
| Stability | The Pinner salt is often thermodynamically unstable and prone to decomposition or rearrangement at higher temperatures.[3][4] | The isolated salt can be stored under appropriate conditions, though it remains moisture-sensitive. |
| Versatility | The generated Pinner salt can be reacted with an excess of alcohol, water, or amines in a one-pot fashion.[3][4] | Ideal for reactions with a specific nucleophile where cross-reactivity with the Pinner reaction components is a concern. |
Mechanistic Advantages of the Pre-formed Reagent
The primary mechanistic advantage of using a pre-formed imidate salt is the decoupling of the imidate formation from its subsequent reaction. This separation allows for a cleaner and more controlled reaction with the desired nucleophile. For instance, when synthesizing an amidine, the amine nucleophile is introduced to a well-defined electrophile (the imidate salt) without the presence of a large excess of HCl and alcohol from the initial Pinner reaction. This can lead to higher yields and fewer byproducts.
Caption: Comparison of synthetic workflows.
IV. Experimental Protocols
To provide a practical context for this comparison, the following are representative, self-validating protocols.
Protocol 1: In Situ Pinner Reaction for the Synthesis of 3-chloropropanamidine hydrochloride
-
Objective: To synthesize 3-chloropropanamidine hydrochloride from 3-chloropropanenitrile via an in situ Pinner reaction followed by ammonolysis.
-
Materials:
-
3-chloropropanenitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride gas
-
Anhydrous ammonia gas
-
-
Procedure:
-
A solution of 3-chloropropanenitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a calcium chloride drying tube.
-
The mixture is cooled to 0 °C in an ice-salt bath.
-
Dry hydrogen chloride gas is bubbled through the solution for 3-4 hours, ensuring the temperature remains below 5 °C.[7] The formation of a white precipitate (Ethyl 3-chloropropanimidoate hydrochloride) is observed.
-
The reaction mixture is stirred at 0 °C for an additional 12 hours.
-
The excess HCl and solvent are removed under reduced pressure.
-
The crude Pinner salt is suspended in anhydrous ethanol, and the solution is cooled to 0 °C.
-
Dry ammonia gas is bubbled through the suspension until saturation. The flask is sealed and stirred at room temperature for 24 hours.[5]
-
The resulting ammonium chloride is removed by filtration. The filtrate is concentrated under reduced pressure to yield crude 3-chloropropanamidine hydrochloride, which can be further purified by recrystallization.
-
Protocol 2: Synthesis of 3-chloropropanamidine hydrochloride from Pre-formed Ethyl 3-chloropropanimidoate hydrochloride
-
Objective: To synthesize 3-chloropropanamidine hydrochloride from isolated Ethyl 3-chloropropanimidoate hydrochloride and ammonium chloride.
-
Materials:
-
Ethyl 3-chloropropanimidoate hydrochloride (pre-synthesized and isolated)
-
Ammonium chloride
-
Anhydrous ethanol
-
Triethylamine
-
-
Procedure:
-
To a solution of Ethyl 3-chloropropanimidoate hydrochloride (1.0 eq) in anhydrous ethanol in a round-bottom flask, add ammonium chloride (1.2 eq).
-
The mixture is stirred at room temperature.
-
Triethylamine (1.1 eq) is added dropwise to the suspension.
-
The reaction mixture is heated to 50 °C and stirred for 6-8 hours, with progress monitored by TLC or LC-MS.
-
After cooling to room temperature, the precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to give the crude product, which is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
-
V. Conclusion
Both the classical Pinner reaction and the use of pre-formed imidate salts like Ethyl 3-chloropropanimidoate hydrochloride are valuable tools for the synthesis of amidines and other related compounds. The choice between the two methodologies is dictated by the specific requirements of the synthesis.
-
The in situ Pinner reaction offers a more direct route from simple starting materials and is well-suited for robust substrates where a one-pot procedure is advantageous.[1][5]
-
The use of a pre-formed, isolated imidate salt provides greater control, avoids the direct use of hazardous gases in the final step, and broadens the scope to include sensitive nucleophiles that would not be compatible with the harsh conditions of the initial Pinner reaction. This approach embodies a more modular and often cleaner synthetic strategy.
By understanding the mechanistic nuances and practical considerations of each approach, researchers can strategically select the most appropriate method to efficiently and effectively achieve their synthetic goals.
References
-
Neuburger, G., & Bräse, S. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1580. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Sheehan, J. C., & Cruickshank, P. A. (1963). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses, 43, 83. Retrieved from [Link]
-
Tafi, A., et al. (2013). Green Chemistry. Industrial & Engineering Chemistry Research, 52(30), 10055-10061. Retrieved from [Link]
-
S.Univ-dschang. (2026). Unlocking "In Situ" Meaning In Organic Chemistry. Retrieved from [Link]
-
Versatecnologia. (2026). In Situ Preparation: Chemistry's On-the-Spot Solutions. Retrieved from [Link]
-
ACS Central Science. (2020). Synthesis of Complex Molecular Systems—The Foreseen Role of Organic Chemists. Retrieved from [Link]
- Patent. (n.d.). Synthesis of 3-Cyclopropylamino-3-imino propanoic acid ethyl ester hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. In Situ Preparation: Chemistry's On-the-Spot Solutions [ieducaripanema.versatecnologia.com.br]
- 7. iris.unive.it [iris.unive.it]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-chloropropanimidoate hydrochloride
This guide provides essential, step-by-step procedures for the safe handling and disposal of Ethyl 3-chloropropanimidoate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the chemical reasoning behind each protocol. Our commitment is to foster a culture of safety by providing information that is not only compliant but also deeply rooted in scientific principles, ensuring you can manage your laboratory's chemical waste with confidence and integrity.
Hazard Assessment and Chemical Profile
Ethyl 3-chloropropanimidoate hydrochloride is a reactive chemical species that demands careful handling. Its hazard profile stems from its constituent parts: the reactive imidoate functional group, the presence of a chloro-alkane structure, and its formulation as a hydrochloride salt.
-
Corrosivity and Acidity: As a hydrochloride salt, this compound is acidic. Upon contact with moisture, it can release hydrochloric acid (HCl), making it corrosive to metals and damaging to tissue.[1] This acidic nature dictates its segregation from bases and certain metals during storage and disposal.
-
Reactivity and Instability: Imidoates are susceptible to hydrolysis, a reaction with water that can be catalyzed by both acids and bases.[2][3] This reaction will break down the molecule into an ester and an amine, or an amide and an alcohol.[4] This instability means that improper storage or disposal can lead to the generation of new, potentially hazardous compounds and possible pressure buildup in sealed containers. The compound is likely air and moisture-sensitive.[5]
-
Toxicity: While specific toxicological data for this exact compound is scarce, its structure suggests it should be treated as a hazardous substance. Analogous chlorinated and amine-containing compounds are often harmful if swallowed, inhaled, or absorbed through the skin, causing severe irritation to the skin, eyes, and respiratory tract.[5][6] All laboratory chemicals should be treated as hazardous until proven otherwise.[7]
-
Environmental Hazard: Many synthetic organic compounds are harmful to aquatic life.[8] Therefore, this chemical must not be disposed of down the drain or released into the environment.[7][9]
Chemical Incompatibility Summary
Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can result in violent reactions, the release of toxic gases, fire, or explosions.[10] Store waste containers of Ethyl 3-chloropropanimidoate hydrochloride separately from the following chemical classes.
| Incompatible Chemical Class | Examples | Reason for Incompatibility |
| Strong Bases | Sodium hydroxide, Potassium hydroxide, Amines | Violent acid-base neutralization reaction, potentially generating significant heat.[11][12] |
| Strong Oxidizing Agents | Nitric acid, Perchlorates, Permanganates | Can lead to a highly exothermic or explosive reaction.[9][13] |
| Strong Acids | Concentrated Sulfuric Acid, Nitric Acid | While a hydrochloride salt, mixing with stronger, oxidizing acids can cause unpredictable and hazardous reactions.[14] |
| Water-Reactive Materials | Alkali metals (Sodium, Potassium), Metal hydrides | The compound itself is moisture-sensitive, and co-storage with highly water-reactive materials increases risk.[11] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are your primary defenses against chemical exposure. All handling and preparation for disposal of Ethyl 3-chloropropanimidoate hydrochloride must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[13]
| Task | Required PPE | Rationale |
| Routine Handling & Weighing | - Nitrile or Neoprene Gloves- Chemical Safety Goggles- Fully-Buttoned Lab Coat | Protects against incidental skin contact, eye splashes, and contamination of personal clothing.[15] |
| Preparing Waste Solutions | - Chemical-Resistant Gloves (Neoprene)- Chemical Safety Goggles- Full-Face Shield- Chemical-Resistant Apron | A face shield provides an additional layer of protection over goggles during tasks with a higher splash risk.[16][17][18] An apron protects against larger volume spills. |
| Spill Cleanup | - Heavy-Duty Chemical-Resistant Gloves- Chemical Safety Goggles & Face Shield- Chemical-Resistant Suit/Coveralls- Appropriate Respiratory Protection (if required) | Provides comprehensive protection during emergency situations where exposure levels may be higher and unpredictable.[16][19] |
Step-by-Step Waste Disposal Protocol
This protocol ensures that waste is handled in a manner that is safe, compliant, and environmentally responsible. Never dispose of this chemical in the regular trash or down the sink.[7][20]
Workflow for Chemical Waste Disposal
Caption: Standard workflow for hazardous chemical waste disposal.
Step 1: Waste Characterization and Segregation Immediately upon generation, this waste must be classified as "Hazardous Chemical Waste."[21] Keep the waste stream for Ethyl 3-chloropropanimidoate hydrochloride separate from all other waste streams, especially those containing the incompatible materials listed in the table above.[5]
Step 2: Containerization
-
Select a Compatible Container: Use a clean, dry container made of a material that will not react with the acidic and chlorinated waste. High-density polyethylene (HDPE) or glass bottles are typically appropriate. Ensure the container has a secure, leak-proof screw cap.[1][11]
-
Maintain Headspace: Do not fill the container completely. Leave at least 10% of the volume as headspace to allow for potential gas expansion.[11]
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste. This prevents the release of vapors and protects the moisture-sensitive waste from reacting with atmospheric water.[1]
Step 3: Labeling Proper labeling is a regulatory requirement and is critical for safety. The label must be affixed to the container as soon as the first drop of waste is added. Your label must include:
-
The words "Hazardous Waste" .[21]
-
The full chemical name: "Ethyl 3-chloropropanimidoate hydrochloride" and any solvents used. Do not use abbreviations or chemical formulas.[11]
-
A clear indication of the associated hazards (e.g., "Corrosive," "Toxic" ).[11]
-
The Accumulation Start Date , which is the date the first quantity of waste was placed in the container.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.[1] You cannot generate waste in one lab and store it in another.
-
The SAA should be a secondary containment bin or a designated area of a fume hood, away from drains and sources of ignition.
-
Inspect your SAA weekly for any signs of container degradation or leaks.[11]
Step 5: Arranging for Final Disposal Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7] Provide them with the exact details from your waste label. Do not transport hazardous waste yourself.[7]
Decontamination and Empty Container Disposal
-
Glassware and Equipment: Any equipment that has come into contact with the chemical must be decontaminated. Triple rinse the equipment with a suitable solvent (such as ethanol or acetone). The first two rinsates must be collected and disposed of as hazardous waste in your designated container. The third rinsate can typically be managed as non-hazardous waste, but check with your institution's EHS.
-
Empty Chemical Bottles: An "empty" container that held this chemical is not safe for regular trash until it has been properly decontaminated. Triple rinse the original container with a suitable solvent. Collect this rinsate as hazardous waste.[7] After rinsing, deface or remove the original label, and discard the uncapped bottle in the appropriate laboratory glass or solid waste bin.[7]
Emergency Procedures: Spill and Exposure Management
Immediate and correct action during an emergency can prevent serious injury and environmental damage.
Spill Response Decision Flowchart
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. vumc.org [vumc.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. vumc.org [vumc.org]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. velsafe.com [velsafe.com]
- 16. CCOHS: Chlorine [ccohs.ca]
- 17. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 18. tdi.texas.gov [tdi.texas.gov]
- 19. acs.org [acs.org]
- 20. acs.org [acs.org]
- 21. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Researcher's Guide to the Safe Handling of Ethyl 3-chloropropanimidoate hydrochloride
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Ethyl 3-chloropropanimidoate hydrochloride, a reactive imidate hydrochloride, is a valuable intermediate in organic synthesis. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure your well-being and the integrity of your research.
Hazard Assessment: Understanding the Risks
Anticipated Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[2]
-
Irritant: Irritating to the respiratory system.[3]
-
Toxic: May be harmful if swallowed, inhaled, or in contact with skin.[2][3]
-
Reactive: Reacts with water and strong oxidizing agents.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling Ethyl 3-chloropropanimidoate hydrochloride. The goal is to create a complete barrier between you and the chemical.[5]
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory.[6] A full-face shield should be worn over the goggles to protect against splashes.[6][7] |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for handling corrosive chemicals, but it is crucial to check the manufacturer's compatibility chart for the specific glove material.[7][8] Double gloving is recommended. |
| Body Protection | A chemical-resistant lab coat or apron is required to protect against spills.[7][8] For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are advised.[7] |
| Footwear | Closed-toe shoes are a minimum requirement in any laboratory setting.[6] When handling corrosive materials, it is advisable to wear chemical-resistant shoe covers or boots. |
| Respiratory Protection | All handling of Ethyl 3-chloropropanimidoate hydrochloride should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] If there is a risk of exceeding exposure limits, a respirator may be necessary.[9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing risk.
Preparation and Handling
-
Work Area Preparation: Always work in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that an eyewash station and safety shower are readily accessible.[10]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are within reach.
-
Weighing and Transfer: When weighing the solid compound, do so in the fume hood. Use non-sparking tools.[10] Avoid creating dust. For transfers, use a spatula or other appropriate tool.
-
Inert Atmosphere: For reactions sensitive to moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Adding to Solvents: When dissolving, slowly add the Ethyl 3-chloropropanimidoate hydrochloride to the solvent while stirring. Never add solvent to the solid in a confined manner.
Storage
-
Store in a tightly sealed, properly labeled container.[10]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and water.[4][10]
-
Never store corrosive liquids above eye level.[6]
Emergency Procedures: Be Prepared for the Unexpected
In the event of an emergency, a swift and informed response is critical.[11]
Chemical Exposure
Caption: Workflow for responding to chemical exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air.[3] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention.[3]
Chemical Spill
Caption: Step-by-step procedure for managing a chemical spill.
-
Evacuate and Alert: Alert people in the immediate area and evacuate if necessary.[11]
-
Control and Contain: If the spill is small and you are trained to do so, contain the spill with an inert absorbent material like vermiculite or sand.[11] Avoid using combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste.[11]
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
-
Report: Report the spill to your supervisor and Environmental Health and Safety (EHS) department.[12]
Disposal Plan: Responsible Waste Management
All materials contaminated with Ethyl 3-chloropropanimidoate hydrochloride must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.[14]
-
Container Rinsing: The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[14] For highly toxic chemicals, the first three rinses should be collected.[14]
-
Disposal: Follow your institution's hazardous waste disposal procedures. Never dispose of this chemical down the drain or in the regular trash.[14] Aqueous solutions containing toxic chemicals must be disposed of through the hazardous waste management program.[15]
Conclusion: A Culture of Safety
The responsible handling of reactive chemicals like Ethyl 3-chloropropanimidoate hydrochloride is a cornerstone of safe and successful research. By understanding the potential hazards, diligently using appropriate PPE, adhering to established protocols, and being prepared for emergencies, we can foster a culture of safety that protects ourselves, our colleagues, and the groundbreaking work we do.
References
- Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19).
- Corrosive Chemicals | Laboratory Safety - Brandeis University.
- PPE for Hazardous Chemicals - Canada Safety Training.
- Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration - OSHA.
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety.
- What to do in a chemical emergency - GOV.UK. (2024, October 10).
- Chemical Emergency Procedures: General Response and Clean-Up. (2018, August 21).
- Emergency Procedures for Incidents Involving Chemicals - Research Safety.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET (SDS) - Gebauer Company.
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 24).
- SAFETY DATA SHEET - Apollo Scientific. (2013, April 16).
- What to Do in a Chemical Emergency - CDC. (2024, April 10).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
- Safety Data Sheet - Thermo Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- An Overview of Some Imidates Derivatives with Anti-microbial Activity | Open Access Journals - Research and Reviews.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.
- Hydrochloride imidate synthesis based on the Pinner reaction. - ResearchGate.
- Chapter 7 - Management Procedures For Specific Waste Types - Cornell EHS.
Sources
- 1. rroij.com [rroij.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.ca [fishersci.ca]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sams-solutions.com [sams-solutions.com]
- 6. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 10. fishersci.com [fishersci.com]
- 11. ut.edu [ut.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
